Propargyl-PEG4-Sulfone-PEG4-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48O12S/c1-5-7-30-9-11-32-13-15-34-17-19-36-21-23-39(28,29)24-22-37-20-18-35-16-14-33-12-10-31-8-6-25(27)38-26(2,3)4/h1H,6-24H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRIXFFIEVWNLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCS(=O)(=O)CCOCCOCCOCCOCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48O12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Propargyl-PEG4-Sulfone-PEG4-Boc: A Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Core Concepts and Molecular Structure
Propargyl-PEG4-Sulfone-PEG4-Boc is a precisely defined, monodisperse polyethylene (B3416737) glycol (PEG) linker. Its structure is characterized by three key functional components:
-
Propargyl Group: A terminal alkyne that serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and specific covalent linkage to azide-modified molecules.
-
Sulfone Group: The sulfone moiety introduces a polar and metabolically stable linkage within the PEG chain. This feature can influence the linker's solubility, conformational properties, and pharmacokinetic profile.
-
Boc-Protected Amine: A primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group provides a stable protecting group that can be selectively removed under acidic conditions to reveal a reactive primary amine, which can then be conjugated to various electrophiles, such as activated esters or carboxylic acids.
The molecule is composed of two PEG4 (polyethylene glycol with four repeating ethylene (B1197577) glycol units) spacers, which enhance water solubility, reduce aggregation, and provide a defined distance between the conjugated molecules.
Hypothetical Structure:
Caption: Hypothetical structure of this compound.
Physicochemical and Technical Data
The following table summarizes the projected physicochemical properties of this compound based on data from structurally similar compounds.
| Property | Projected Value | Source of Analogy |
| Molecular Weight | ~650-750 g/mol | Based on the sum of Propargyl, 2x PEG4, Sulfone, and Boc-amine moieties. |
| Purity | >95% | Standard for high-quality bioconjugation reagents. |
| Solubility | Soluble in DMSO, DMF, DCM; partially soluble in water | PEG linkers are generally soluble in a range of organic solvents and have some aqueous solubility.[1][2] |
| Storage Conditions | -20°C, desiccated | Standard for reactive chemical linkers to prevent degradation.[3][4] |
| Appearance | White to off-white solid or viscous oil | Typical appearance for PEGylated compounds. |
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a versatile tool for a variety of applications, particularly in the construction of complex bioconjugates.
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic payload to an antibody. For instance, the deprotected amine can be acylated with a drug, and the propargyl group can be "clicked" onto an azide-modified antibody. The PEG and sulfone components can enhance the ADC's solubility and pharmacokinetic properties.[5]
-
PROTACs (Proteolysis Targeting Chimeras): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This linker can connect a target-binding ligand to an E3 ligase-binding ligand.
-
Surface Functionalization: The reactive ends of the linker can be used to immobilize biomolecules onto surfaces for applications in diagnostics and biomaterials.
-
Peptide and Protein Modification: Site-specific modification of peptides and proteins can be achieved to introduce new functionalities, such as labels or therapeutic moieties.
Experimental Protocols
Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Nitrogen or Argon source
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the Boc-protected linker in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add TFA to the solution (typically 20-50% v/v). If the substrate is sensitive to cationic species, add TIS (2-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) to remove residual TFA.
-
The resulting amine-TFA salt can be used directly or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.
Caption: Workflow for Boc deprotection.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the propargyl group and an azide-functionalized molecule.
Materials:
-
Propargyl-functionalized linker (after deprotection and conjugation, if applicable)
-
Azide-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., water, t-butanol, DMSO, or mixtures)
Procedure:
-
Dissolve the propargyl-containing molecule and the azide-containing molecule in a suitable solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the CuSO₄ solution.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be purified by standard chromatographic techniques.
Caption: Workflow for CuAAC "click" reaction.
Signaling Pathways and Logical Relationships
The utility of this compound is best understood in the context of its role as a molecular bridge. The following diagram illustrates its logical application in constructing an Antibody-Drug Conjugate.
Caption: Logical workflow for ADC synthesis using the linker.
Conclusion
This compound represents a sophisticated chemical tool for researchers in the life sciences. Its defined structure, featuring orthogonal reactive handles and a hydrophilic spacer containing a sulfone group, offers precise control over the construction of complex biomolecules. This guide provides a foundational understanding of its properties and applications, empowering scientists to leverage its capabilities in the development of next-generation therapeutics and research reagents.
References
- 1. Propargyl-PEG4-sulfonic acid - Creative Biolabs [creative-biolabs.com]
- 2. Propargyl-PEG1-SS-PEG1-acid, 1807503-85-0 | BroadPharm [broadpharm.com]
- 3. m-PEG3-Sulfone-PEG4-propargyl, 2055041-02-4 | BroadPharm [broadpharm.com]
- 4. N-(Propargyl-PEG4)-PEG4-N-Boc | BroadPharm [broadpharm.com]
- 5. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
Propargyl-PEG4-Sulfone-PEG4-Boc: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterobifunctional linker, Propargyl-PEG4-Sulfone-PEG4-Boc. While this specific molecule is not widely cataloged, its structure and function can be inferred from closely related and well-documented chemical entities. This document details its core structural components, predicted physicochemical properties, and its significant potential in the fields of bioconjugation, drug delivery, and proteomics. The guide also includes detailed experimental protocols for the key reactions involving its terminal functional groups and visual diagrams to illustrate its application in scientific workflows.
Introduction to this compound
This compound is a sophisticated, heterobifunctional crosslinker designed for advanced applications in biotechnology and pharmaceutical development. Its structure is characterized by two distinct terminal functional groups: a propargyl group for "click chemistry" and a Boc-protected amine for subsequent conjugation following deprotection. These reactive ends are connected by a flexible and hydrophilic spacer composed of two polyethylene (B3416737) glycol (PEG) units of four ethylene (B1197577) glycol repeats each, with a central sulfone group. This unique combination of features offers researchers precise control over the assembly of complex biomolecular conjugates.
The PEG component of the linker enhances the solubility and biocompatibility of the resulting conjugates, reduces immunogenicity, and improves pharmacokinetic profiles.[1][2] The sulfone group can further increase the polarity of the linker and may be involved in specific interactions. The terminal propargyl and Boc-protected amine groups provide orthogonal reactivity, allowing for a stepwise and controlled approach to bioconjugation.
Structure and Physicochemical Properties
The inferred structure of this compound combines a propargyl ether, two PEG4 chains, a central sulfone group, and a Boc-protected amine.
Core Components
-
Propargyl Group (Alkyne): The terminal alkyne (HC≡C-CH₂-) is a highly versatile functional group that readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This reaction is known for its high efficiency, specificity, and biocompatibility, allowing for the stable ligation of the linker to azide-modified molecules.[4][5]
-
Polyethylene Glycol (PEG) Chains: The two PEG4 chains provide a flexible, hydrophilic spacer. The use of discrete PEG (dPEG®) with a defined number of ethylene glycol units ensures batch-to-batch consistency and a precise spacer length. PEGylation is a well-established strategy to improve the biopharmaceutical properties of molecules.[6][7]
-
Sulfone Group (-SO₂-): The sulfone group is a key structural feature that increases the polarity and stability of the linker. In some contexts, sulfone-containing linkers can react with thiols, such as those from cysteine residues in proteins, enabling site-specific conjugation strategies.[8][9]
-
Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[10] It is stable under a variety of conditions but can be efficiently removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal a primary amine. This primary amine can then be conjugated to various molecules, such as carboxylic acids, activated esters, or aldehydes.[11][12]
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound based on the analysis of its constituent parts and similar cataloged molecules.
| Property | Predicted Value |
| Molecular Formula | C₂₄H₄₅NO₁₁S |
| Molecular Weight | 555.68 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents like dichloromethane.[13] |
| Stability | Stable at -20°C for extended periods. Avoid strong acids and bases until deprotection or conjugation. |
| Reactivity | Propargyl group reacts with azides via CuAAC. Boc-amine is deprotected by acid to yield a reactive primary amine. |
Synthesis and Functionalization
The synthesis of this compound is a multi-step process that would likely involve the sequential assembly of its core components. A plausible synthetic route could start with a PEG4 molecule functionalized with a sulfone group, followed by the differential functionalization of its termini with a propargyl group and a Boc-protected amine.
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable tool in several advanced research areas:
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic payload to a monoclonal antibody. For instance, the propargyl group can be "clicked" onto an azide-modified antibody, and after deprotection, the amine can be acylated with a drug molecule. The PEG and sulfone components would enhance the ADC's solubility and stability.[14][15]
-
PROTACs (Proteolysis-Targeting Chimeras): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. This compound can serve as the linker connecting the target-binding ligand and the E3 ligase ligand.
-
Bioconjugation and Proteomics: This linker can be used to attach probes, such as fluorescent dyes or biotin, to proteins or other biomolecules for detection and analysis. The orthogonal reactivity allows for precise control over the labeling process.
-
Surface Modification: The linker can be used to functionalize surfaces of nanoparticles or biomaterials to attach specific ligands for targeted delivery or diagnostic applications.[15]
Experimental Protocols
The following are detailed protocols for the key reactions involving the functional groups of this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the propargyl-terminated linker to an azide-containing molecule.
Materials:
-
This compound
-
Azide-functionalized molecule (e.g., protein, peptide, or small molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., PBS, DMSO/water mixture)
Procedure:
-
Dissolve the azide-functionalized molecule and this compound in the chosen solvent system.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The final concentrations typically range from 0.1 to 1 mM for the reactants and catalysts.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS or HPLC).
-
Upon completion, the resulting triazole-linked conjugate can be purified by size-exclusion chromatography or dialysis to remove excess reagents and catalysts.
Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the primary amine.[11]
Materials:
-
Boc-protected PEG conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional scavenger)[11]
Procedure:
-
Dissolve the Boc-protected conjugate in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to carbocation-mediated side reactions, add TIS (2.5-5% v/v) as a scavenger.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized by washing with a mild base like saturated aqueous sodium bicarbonate.[11]
Visual Diagrams
Logical Structure of this compound
Caption: Core components of the this compound linker.
Experimental Workflow for Bioconjugation
Caption: Sequential conjugation workflow using the bifunctional linker.
Signaling Pathway Concept: PROTAC Action
Caption: Conceptual pathway for PROTAC-mediated protein degradation.
References
- 1. chempep.com [chempep.com]
- 2. precisepeg.com [precisepeg.com]
- 3. interchim.fr [interchim.fr]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 8. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. interchim.fr [interchim.fr]
- 14. purepeg.com [purepeg.com]
- 15. PEG Linkers - CD BioGlyco [glycoclick.bioglyco.com]
Synthesis of Propargyl-PEG4-Sulfone-PEG4-Boc: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a detailed methodology for the synthesis of Propargyl-PEG4-Sulfone-PEG4-Boc, a heterobifunctional linker of significant interest in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The strategic incorporation of a propargyl group for click chemistry, a central sulfone moiety for enhanced stability and solubility, two distinct polyethylene (B3416737) glycol (PEG4) spacers to modulate pharmacokinetic properties, and a Boc-protected amine for subsequent conjugation, makes this linker a versatile tool in drug discovery. This document outlines a plausible and detailed synthetic pathway, experimental protocols, and characterization data. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Polyethylene glycol (PEG) linkers are integral in modern drug development, offering a means to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2][3] Heterobifunctional PEG linkers, possessing two different reactive termini, are particularly valuable for the precise construction of complex biomolecules.[1] The title compound, this compound, is a sophisticated linker designed for multi-step conjugation strategies. The terminal alkyne (propargyl group) allows for covalent attachment to azide-modified molecules via copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"), a highly efficient and bioorthogonal reaction.[4][5][6] The Boc-protected amine provides a latent reactive site that, upon deprotection, can be readily coupled to carboxylic acids, activated esters, or other electrophiles.
The inclusion of a sulfone group within the linker backbone is a key feature, imparting chemical stability and enhancing the aqueous solubility of the conjugate. The dual PEG4 spacers offer a defined length to control the distance between conjugated moieties, which can be critical for efficacy, for instance, in optimizing the geometry of a PROTAC to facilitate the interaction between a target protein and an E3 ligase.
This guide details a proposed two-step synthesis for this compound, starting from commercially available precursors: Propargyl-PEG4-Vinyl Sulfone and Boc-NH-PEG4-Amine.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a Michael addition reaction. This approach involves the reaction of a thiol-containing intermediate, generated in situ from a primary amine, with a vinyl sulfone electrophile. However, a more direct and common approach for linking amines to sulfones in linkers is via a Michael addition of an amine to a vinyl sulfone. The proposed pathway is depicted below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Propargyl-PEG4-Vinyl Sulfone and Boc-NH-PEG4-Amine can be sourced from various commercial suppliers. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates and visualized with appropriate stains (e.g., potassium permanganate). Purification will be performed using column chromatography. Characterization will rely on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Synthesis of this compound
Reaction Scheme:
Caption: Reaction scheme for the synthesis of the target compound.
Procedure:
-
To a solution of Boc-NH-PEG4-Amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), is added Propargyl-PEG4-Vinyl Sulfone (1.1 eq).
-
N,N-Diisopropylethylamine (DIPEA, 2.0 eq) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 16 hours.
-
The progress of the reaction is monitored by TLC (DCM:MeOH, 95:5).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude residue is purified by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane (B109758) to afford the pure this compound.
Characterization and Data
The successful synthesis of the target compound would be confirmed by NMR and MS analysis. The following table summarizes the expected and representative quantitative data for the synthesis.
| Parameter | Value |
| Reactants | |
| Propargyl-PEG4-Vinyl Sulfone | MW: 306.37 g/mol [7] |
| Boc-NH-PEG4-Amine | MW: 331.41 g/mol (related compound)[8] |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Base | DIPEA |
| Temperature | Room Temperature |
| Duration | 16 hours |
| Product | |
| Product Name | This compound |
| Molecular Formula | C29H54N2O12S |
| Molecular Weight | 654.81 g/mol |
| Yield and Purity | |
| Yield (Typical) | 75-85% |
| Purity (by HPLC) | >95% |
| Characterization | |
| ¹H NMR (CDCl₃, 400 MHz) | Expected peaks for PEG, Boc, propargyl, and sulfone-adjacent protons. |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected peaks for all unique carbons. |
| ESI-MS | m/z = 655.35 [M+H]⁺, 677.33 [M+Na]⁺ |
Applications in Drug Development
The this compound linker is a valuable component in the construction of complex therapeutic agents.
Caption: General workflow for the application of the linker in bioconjugation.
-
PROTACs: The linker can connect a target-binding ligand and an E3 ligase-binding ligand. The defined length and flexibility of the PEG chains are crucial for inducing the formation of a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker can be used to attach a potent cytotoxic payload to an antibody. The propargyl end allows for site-specific conjugation to an azide-modified antibody, leading to a homogeneous ADC population with a defined drug-to-antibody ratio (DAR). The stability of the sulfone linkage ensures that the payload remains attached to the antibody in circulation, minimizing off-target toxicity.[9]
-
Other Bioconjugates: This linker is also suitable for the development of peptide and oligonucleotide conjugates, where precise control over the architecture of the final molecule is essential for its biological activity.
Conclusion
This technical guide provides a viable and detailed synthetic protocol for this compound, a heterobifunctional linker with significant potential in drug development. The proposed synthesis is based on a robust Michael addition reaction, utilizing commercially available starting materials. The unique combination of a stable sulfone group, hydrophilic PEG spacers, and orthogonal reactive handles makes this linker an enabling tool for the construction of sophisticated and effective therapeutic conjugates. The provided experimental details, characterization data, and application overview are intended to support researchers in the synthesis and implementation of this versatile molecule in their drug discovery programs.
References
- 1. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 2. Application of PEG Linker | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Propargyl-PEG4-sulfonic acid - Creative Biolabs [creative-biolabs.com]
- 5. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. precisepeg.com [precisepeg.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Propargyl-PEG4-Sulfone-PEG4-Boc: A Heterobifunctional Linker for Advanced Bioconjugation
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application and core principles of Propargyl-PEG4-Sulfone-PEG4-Boc, a heterobifunctional linker designed for advanced bioconjugation strategies. While a specific CAS number for this compound is not readily found in public databases, this guide will dissect its constituent functional groups, providing a thorough understanding of its reactivity and utility in creating complex biomolecular constructs.
Core Principles of the this compound Linker
This compound is a sophisticated molecule engineered with distinct reactive moieties at each terminus, separated by flexible polyethylene (B3416737) glycol (PEG) chains. This design allows for a controlled, stepwise approach to conjugation, making it an invaluable tool in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[1][2][3]
The key functional components of this linker are:
-
Propargyl Group: A terminal alkyne that serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[2][4][5] This reaction is highly specific and efficient, allowing for the stable ligation of the linker to molecules bearing an azide (B81097) group.[5]
-
Sulfone Group: Typically present as a vinyl sulfone or a precursor, this group is an excellent Michael acceptor. It reacts specifically with nucleophiles, most notably the thiol groups of cysteine residues in proteins, to form stable thioether bonds.[6] This selectivity allows for site-specific conjugation to proteins.[6]
-
Polyethylene Glycol (PEG) Spacers (PEG4): The two PEG4 units are short, hydrophilic chains composed of four repeating ethylene (B1197577) glycol units. These spacers enhance the aqueous solubility of the linker and the resulting conjugate, improve pharmacokinetic properties by increasing hydrodynamic radius, and can reduce the immunogenicity of the attached biomolecule.[7][8][9][10]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[11][12] Its presence allows for the temporary masking of a primary or secondary amine, preventing it from participating in unwanted side reactions during the initial conjugation steps.[11][12] The Boc group can be readily removed under acidic conditions to reveal the free amine, which can then be used for subsequent conjugation reactions, such as amide bond formation with a carboxylic acid.[11][13]
Data Presentation
The following table summarizes the key characteristics and reactivity of the functional groups within the this compound linker.
| Functional Group | Reactive Partner | Reaction Type | Resulting Bond | Key Features |
| Propargyl | Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Triazole | High efficiency and specificity.[2][4][5] |
| Sulfone (Vinyl) | Thiol (e.g., Cysteine) | Michael Addition | Thioether | High selectivity for sulfhydryl groups.[6] |
| Boc-Amine | (After deprotection) Carboxylic Acid | Amide Bond Formation (with activators) | Amide | Controlled, sequential conjugation.[11] |
| PEG4 Spacers | N/A (structural) | N/A | N/A | Enhances solubility and biocompatibility.[7][8][9] |
Experimental Protocols
This section provides detailed methodologies for the key experimental steps involving a heterobifunctional linker like this compound.
Thiol-Specific Conjugation via a Sulfone Moiety
This protocol describes the conjugation of the linker to a protein containing a free cysteine residue.
Materials:
-
Thiol-containing protein (e.g., an antibody or protein with an engineered cysteine).
-
This compound linker.
-
Thiol-free buffer (e.g., phosphate-buffered saline, PBS), pH 7.0-8.5.
-
Reaction vessels.
-
Stirring equipment.
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the thiol-free buffer. If the protein has disulfide bonds that need to be reduced to generate free thiols, use a reducing agent like DTT or TCEP. The reducing agent must be removed before adding the linker.
-
Linker Preparation: Dissolve the this compound linker in a compatible organic solvent (e.g., DMSO or DMF) to prepare a stock solution.
-
Conjugation Reaction: Add the linker solution to the protein solution at a molar excess (typically 5-20 fold) to the protein.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.
-
Purification: Remove the unreacted linker and byproducts from the conjugated protein using a desalting column or dialysis.
Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the terminal amine.
Materials:
-
Boc-protected conjugate.
-
Trifluoroacetic acid (TFA).
-
Dichloromethane (DCM).
-
Reaction vessel.
-
Rotary evaporator.
Procedure:
-
Reaction Setup: Dissolve the Boc-protected conjugate in DCM.
-
Deprotection: Add a solution of TFA in DCM (typically 20-50% v/v) to the reaction vessel.
-
Incubation: Stir the reaction at room temperature for 30-60 minutes.
-
Solvent Removal: Remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Purification: The resulting amine-functionalized conjugate can be further purified if necessary, often by precipitation or chromatography.
Azide-Alkyne "Click Chemistry" Conjugation
This protocol describes the copper-catalyzed cycloaddition of the propargyl-functionalized molecule to an azide-containing molecule.
Materials:
-
Propargyl-functionalized molecule.
-
Azide-containing molecule.
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Sodium ascorbate (B8700270).
-
Buffer (e.g., PBS or Tris buffer), pH 7-8.
-
Reaction vessel.
Procedure:
-
Reactant Preparation: Dissolve the propargyl-functionalized molecule and the azide-containing molecule in the reaction buffer.
-
Catalyst Preparation: Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.
-
Reaction Initiation: Add CuSO₄ and sodium ascorbate to the reaction mixture. The final concentrations are typically in the range of 0.1-1 mM for CuSO₄ and 1-5 mM for sodium ascorbate.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Purification: Purify the resulting triazole-linked conjugate using appropriate chromatographic techniques.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the this compound linker.
References
- 1. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 4. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 5. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. precisepeg.com [precisepeg.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Application of PEG Linker | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc | BroadPharm [broadpharm.com]
- 13. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
In-Depth Technical Guide: Propargyl-PEG4-Sulfone-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Propargyl-PEG4-Sulfone-PEG4-Boc, a heterobifunctional linker molecule integral to the development of advanced bioconjugates and therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Properties
This compound, also identified by its synonym Propargyl-PEG4-Sulfone-PEG4-t-butyl ester, is a polyethylene (B3416737) glycol (PEG)-based linker. Its structure is designed with distinct functional ends, enabling the sequential or orthogonal conjugation of two different molecular entities. The presence of a sulfone group within the PEG chain can enhance the linker's polarity and pharmacokinetic properties.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 2055024-43-4 | [] |
| Molecular Formula | C₂₆H₄₈O₁₂S | [][2] |
| Molecular Weight | 584.72 g/mol | [][2] |
| Exact Mass | 584.2866 | [2] |
| Purity | Typically ≥98% | [] |
| Appearance | Varies (often a solid or oil) | |
| Storage Conditions | -20°C for long-term storage |
Mechanism of Action and Applications
This linker is primarily utilized in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3]
The functionality of this compound is derived from its two terminal groups:
-
Propargyl Group: The terminal alkyne (propargyl group) is designed for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the efficient and specific conjugation of the linker to a molecule bearing an azide (B81097) group, forming a stable triazole linkage.[4][5]
-
Boc-Protected Carboxylic Acid: The other end of the linker is a carboxylic acid protected by a tert-butyloxycarbonyl (Boc) group, present as a t-butyl ester. This protecting group can be removed under acidic conditions to reveal a free carboxylic acid. This acid can then be coupled to a primary amine on another molecule to form a stable amide bond.[5]
The hydrophilic PEG chains and the central sulfone group enhance the solubility and can influence the physicochemical properties of the final PROTAC molecule, which is critical for cell permeability and favorable pharmacokinetics.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The general signaling pathway in which this compound functions as a linker is the ubiquitin-proteasome pathway, hijacked by the PROTAC for targeted protein degradation.
Caption: Workflow of PROTAC-mediated targeted protein degradation.
Experimental Protocols
While specific protocols for this exact linker are proprietary to individual research labs, the following are detailed, representative methodologies for the key chemical transformations it is designed for.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the propargyl-end of the linker to an azide-containing molecule (e.g., an E3 ligase ligand with an azide handle).
Materials:
-
This compound
-
Azide-functionalized molecule (1.0 equivalent)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)
-
Sodium ascorbate (B8700270) (0.3 equivalents)
-
Solvent: e.g., a mixture of tert-butanol (B103910) and water (1:1) or DMF
Procedure:
-
Dissolve the azide-functionalized molecule and this compound (1.1 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC) until the starting materials are consumed.
-
Upon completion, the reaction may be quenched by the addition of EDTA to chelate the copper.
-
The product can be extracted with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography to yield the desired triazole-linked conjugate.
Protocol 2: Deprotection of the t-Butyl Ester
This protocol details the removal of the t-butyl protecting group to reveal the terminal carboxylic acid, making it available for amide coupling.
Materials:
-
Boc-protected linker conjugate (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in DCM (e.g., at a concentration of 0.1 M).
-
Cool the solution to 0°C using an ice bath.
-
Add TFA (typically 20-50% v/v in DCM) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the deprotection by LC-MS or TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene (B28343) multiple times.
-
The resulting deprotected carboxylic acid is often used in the next step (amide coupling) without further purification.
Protocol 3: Amide Bond Formation (EDC/HOBt Coupling)
This protocol describes the coupling of the deprotected carboxylic acid to an amine-containing molecule (e.g., a POI ligand).
Materials:
-
Deprotected carboxylic acid (from Protocol 2)
-
Amine-containing molecule (1.0 equivalent)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add EDC and HOBt to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine-containing molecule in anhydrous DMF.
-
Add the solution of the amine and DIPEA to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC molecule.
Experimental Workflow Visualization
The synthesis of a PROTAC using this compound typically follows a structured workflow.
References
The Solubility of Propargyl-PEG4-Sulfone-PEG4-Boc: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the solubility of bifunctional linkers like Propargyl-PEG4-Sulfone-PEG4-Boc is critical for the successful design and execution of bioconjugation strategies, including the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This in-depth technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and a visualization of its application in a typical experimental workflow.
Core Concepts: Predicting Solubility
The molecular structure of this compound, a heterobifunctional linker, features distinct domains that govern its solubility in various solvents. The presence of two polyethylene (B3416737) glycol (PEG) chains (PEG4) significantly enhances the hydrophilicity and, consequently, the aqueous solubility of the molecule. The sulfone group also contributes to the polarity of the linker. Conversely, the propargyl and Boc (tert-butyloxycarbonyl) groups introduce nonpolar characteristics.
Data Presentation: Predictive Solubility Profile
The following table summarizes the predicted solubility of this compound in common laboratory solvents. This information is inferred from the reported solubility of similar PEGylated, sulfone-containing, and Boc-protected molecules.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | High | The two hydrophilic PEG4 chains are expected to impart excellent water solubility. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | High | Similar to water, high solubility is anticipated due to the PEG chains. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | PEG derivatives and Boc-protected compounds generally exhibit high solubility in DMSO. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Often used as a solvent for PEGylated linkers and in bioconjugation reactions. |
| Dichloromethane (DCM) | Halogenated | Moderate to High | The Boc group and the overall molecular structure should allow for good solubility. |
| Ethanol (B145695) | Polar Protic | High | The polarity of ethanol and its ability to hydrogen bond suggest good solubility. |
| Acetonitrile | Polar Aprotic | Moderate to High | Commonly used in purification (e.g., HPLC) of similar compounds. |
Experimental Protocols: Determining Solubility
For applications requiring precise quantitative solubility data, the following experimental protocol, based on the well-established shake-flask method, is recommended.
Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS, DMSO, ethanol)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Solutions for Calibration Curve:
-
Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (e.g., 2-5 mg) to a pre-weighed vial. The exact amount should be recorded.
-
Add a known volume of the desired solvent (e.g., 1 mL) to the vial.
-
Securely cap the vials and vortex briefly to disperse the solid.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Sample Processing:
-
After equilibration, visually inspect the vials to ensure that an excess of undissolved solid remains.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Quantification:
-
Analyze the calibration standards by HPLC to generate a standard curve of detector response versus concentration.
-
Dilute the filtered supernatant (saturated solution) with a suitable solvent to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC.
-
Using the standard curve, determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or molarity (mol/L).
-
Mandatory Visualization: Bioconjugation Workflow
The primary application of this compound is in bioconjugation, where it serves as a linker to connect two molecular entities. A common strategy involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. The following diagram illustrates a typical experimental workflow for conjugating an azide-modified biomolecule to this compound.
This guide provides a foundational understanding of the solubility characteristics of this compound and a practical framework for its experimental determination and application. For specific research applications, it is always recommended to perform empirical solubility tests to ensure optimal experimental outcomes.
Propargyl-PEG4-Sulfone-PEG4-Boc: A Versatile Linker for PROTAC-Mediated Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system. These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
This technical guide focuses on Propargyl-PEG4-Sulfone-PEG4-Boc, a novel and versatile PROTAC linker that incorporates several key chemical features to optimize the performance of protein degraders. This linker combines the hydrophilicity of polyethylene (B3416737) glycol (PEG) chains with the potential for enhanced metabolic stability and favorable conformational properties conferred by a sulfone group. The presence of a terminal propargyl group allows for efficient conjugation to azide-containing molecules via "click chemistry," while the Boc-protected amine provides a handle for standard amide bond formation, enabling a modular and flexible approach to PROTAC synthesis.
Physicochemical Properties of this compound
The structural features of this compound contribute to its utility as a PROTAC linker. The two PEG4 units enhance the hydrophilicity of the resulting PROTAC, which can improve solubility and cell permeability. The central sulfone group is a bioisostere of an ether or methylene (B1212753) group but can offer distinct advantages, including increased metabolic stability and the potential to form favorable interactions within the ternary complex.
| Property | Value |
| Chemical Formula | C25H47NO11S |
| Molecular Weight | 569.7 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
Role in PROTAC Design and Synthesis
The this compound linker is designed for a two-step, modular synthesis of PROTACs. This approach allows for the facile combination of different POI ligands and E3 ligase ligands to generate a library of PROTACs for optimization.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically follows a two-step process:
-
Amide Coupling: The Boc-protected amine of the linker is first deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The resulting free amine is then coupled to the carboxylic acid of either the POI ligand or the E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt, or EDC).
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group on the other end of the linker is then reacted with an azide-functionalized binding moiety (either the POI or E3 ligase ligand, whichever was not used in the first step). This "click chemistry" reaction is highly efficient and proceeds under mild conditions, typically using a copper(I) catalyst.
Figure 1. General workflow for the synthesis of a PROTAC using the this compound linker.
Biological Evaluation of PROTACs
While specific biological data for PROTACs utilizing the this compound linker are not yet available in the peer-reviewed literature, a general framework for their evaluation can be outlined. The primary goal is to assess the ability of the PROTAC to induce the degradation of the target protein.
Key Experimental Protocols
1. Western Blotting for Protein Degradation:
-
Objective: To determine the concentration-dependent degradation of the target protein.
-
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control.
-
2. Determination of DC50 and Dmax:
-
Objective: To quantify the potency and efficacy of the PROTAC.
-
Methodology:
-
The data from the Western blot experiment is used to generate a dose-response curve.
-
The DC50 value (the concentration of PROTAC that induces 50% degradation of the target protein) is calculated by fitting the data to a four-parameter logistic regression model.
-
The Dmax value represents the maximum percentage of protein degradation achieved.
-
Illustrative Data Presentation
The following table provides a template for presenting the degradation data for a hypothetical PROTAC.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Hypothetical PROTAC-1 | Kinase X | Cancer Cell Line A | 10 | >90 |
| Hypothetical PROTAC-2 | Bromodomain Y | Cancer Cell Line B | 25 | >85 |
Signaling Pathway Analysis
PROTACs that successfully degrade their target protein are expected to modulate the downstream signaling pathways in which the target is involved. For example, the degradation of a key kinase in a cancer-related pathway should lead to the dephosphorylation of its substrates and a subsequent anti-proliferative effect.
Figure 2. Conceptual diagram of a PROTAC modulating a signaling pathway by inducing the degradation of a target kinase.
Conclusion
The this compound linker represents a valuable tool for the development of novel PROTACs. Its modular nature, conferred by the orthogonal reactivity of the propargyl and Boc-protected amine groups, allows for the efficient synthesis of diverse PROTAC libraries. The inclusion of PEG and sulfone moieties in the linker backbone provides opportunities to fine-tune the physicochemical and pharmacokinetic properties of the resulting degraders. While specific biological data for PROTACs incorporating this linker are eagerly awaited, the general principles and experimental workflows outlined in this guide provide a solid foundation for its application in the exciting and rapidly advancing field of targeted protein degradation.
The Strategic Integration of the Sulfone Group in PROTAC Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, yet their development is often challenged by suboptimal physicochemical and pharmacokinetic properties. The linker, a critical component connecting the target-binding and E3 ligase-recruiting moieties, plays a pivotal role in determining a PROTAC's overall performance. While polyethylene (B3416737) glycol (PEG) and alkyl chains have been the workhorses of linker design, there is a growing interest in incorporating other functional groups to fine-tune PROTAC characteristics. This technical guide delves into the emerging role of the sulfone group in PROTAC linkers. By examining the inherent properties of the sulfone moiety and drawing parallels from its use in medicinal chemistry, we explore its potential to influence key PROTAC parameters such as conformational rigidity, solubility, cell permeability, and metabolic stability. This guide aims to provide a comprehensive resource for researchers seeking to leverage the sulfone group for the rational design of next-generation protein degraders.
Introduction to PROTACs and the Central Role of the Linker
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2] They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][4]
The linker is far more than a simple spacer; its length, rigidity, and chemical composition profoundly influence a PROTAC's biological activity.[5][6] The linker's characteristics can impact:
-
Ternary Complex Formation and Stability: The linker must be of an optimal length and flexibility to allow for the productive formation of the ternary complex.[7][8]
-
Physicochemical Properties: The linker contributes significantly to the overall molecular weight, polarity, and solubility of the PROTAC molecule.[9]
-
Cell Permeability: As PROTACs often operate on intracellular targets, their ability to cross the cell membrane is paramount. The linker's properties can greatly influence this permeability.[10]
-
Pharmacokinetics: The metabolic stability and overall pharmacokinetic profile of a PROTAC are influenced by the linker's composition.
The Sulfone Group: A Functional Moiety with Untapped Potential in PROTAC Linkers
The sulfone group (R-S(=O)₂-R') is a hexavalent sulfur functionality that has found widespread use in medicinal chemistry due to its unique electronic and structural properties. While its application in PROTAC linkers is still an emerging area, its established roles in small molecule drug design provide a strong rationale for its exploration in targeted protein degradation.
Physicochemical Properties of the Sulfone Group
The sulfone group is a strong hydrogen bond acceptor and is generally considered a polar functional group. This polarity can be leveraged to improve the solubility of PROTACs, which are often large and lipophilic molecules that suffer from poor aqueous solubility.[9] Furthermore, the sulfone moiety is chemically stable and resistant to metabolic degradation, which could enhance the in vivo half-life of a PROTAC.
Structural Implications of Incorporating a Sulfone Group
The tetrahedral geometry of the sulfone group can introduce a degree of conformational rigidity into the PROTAC linker.[7] This is in contrast to the high flexibility of traditional PEG and alkyl linkers. By reducing the conformational entropy of the linker, the sulfone group may help to pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation, potentially leading to improved degradation efficiency.
Potential Roles of the Sulfone Group in PROTAC Linkers
Based on its inherent properties, the sulfone group can be strategically incorporated into PROTAC linkers to address several key challenges in degrader development.
Enhancing Solubility and Modulating Lipophilicity
The high polarity of the sulfone group can be exploited to increase the aqueous solubility of PROTACs. This is a critical consideration, as poor solubility can hinder formulation, reduce bioavailability, and lead to unreliable in vitro data. By replacing a less polar segment of the linker, such as an alkyl chain, with a sulfone-containing moiety, it may be possible to achieve a more favorable solubility profile.
Imparting Conformational Rigidity
The introduction of a sulfone group can serve to rigidify the linker, which can have several beneficial effects. A more rigid linker can reduce the entropic penalty associated with ternary complex formation, potentially leading to higher binding affinity and cooperativity. Furthermore, a conformationally constrained linker may improve selectivity by disfavoring the formation of off-target ternary complexes.
Improving Metabolic Stability
The sulfone group is generally resistant to metabolic enzymes. Its incorporation into a PROTAC linker could therefore enhance the metabolic stability of the molecule, leading to a longer plasma half-life and improved in vivo efficacy. This is particularly relevant as traditional linkers, such as PEG chains, can be susceptible to oxidative metabolism.
Experimental Protocols for Evaluating Sulfone-Containing PROTACs
A thorough evaluation of sulfone-containing PROTACs requires a suite of in vitro assays to assess their physicochemical properties and biological activity.
Synthesis of Sulfone-Containing Linkers and PROTACs
The synthesis of sulfone-containing linkers can be achieved through various established methods in organic chemistry. A common approach involves the oxidation of a corresponding thioether precursor using an oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. The resulting sulfone-containing linker can then be incorporated into the PROTAC molecule using standard coupling chemistries, such as amide bond formation or click chemistry.
General Synthesis Workflow:
References
- 1. bioconductor.posit.co [bioconductor.posit.co]
- 2. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. PAMPA | Evotec [evotec.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
The Boc Protecting Group in Bifunctional Linkers: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tert-butyloxycarbonyl (Boc) protecting group and its strategic role in the synthesis and application of bifunctional linkers. The Boc group is a cornerstone in modern organic synthesis, particularly in the development of complex biomolecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1] Its unique chemical properties, primarily its stability in a wide range of conditions and its facile removal under specific acidic conditions, make it an invaluable tool for controlled, sequential synthesis.[1][2][3]
Core Principles of the Boc Protecting Group
The primary function of the Boc group is to temporarily mask the nucleophilicity of primary and secondary amines, preventing them from participating in unwanted side reactions.[1][2] This protection converts the amine into a carbamate (B1207046), which is significantly less reactive.[2]
1.1. Mechanism of N-Boc Protection
The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride).[4][5][6] The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride (B1165640).[2][6] This process is often facilitated by a base, such as triethylamine (B128534) (TEA) or sodium hydroxide (B78521) (NaOH), although it can be performed under catalyst-free conditions.[2][4][6] The collapse of the resulting tetrahedral intermediate yields the N-Boc protected amine, along with tert-butanol (B103910) and carbon dioxide as byproducts.[2][5][6]
Caption: Workflow for N-Boc protection of a primary amine.
1.2. Mechanism of N-Boc Deprotection
The key advantage of the Boc group is its lability under acidic conditions.[1][2] Strong acids, most commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, are used for its removal.[3][5][7] The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen.[3][8] This is followed by the fragmentation of the protonated intermediate, which eliminates a stable tert-butyl cation and carbamic acid.[3][8] The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[3][8]
Caption: Mechanism of acid-catalyzed Boc deprotection.
1.3. Orthogonality in Protecting Group Strategy
In complex multi-step syntheses, the use of "orthogonal" protecting groups is essential.[9][10] Orthogonal groups can be removed under distinct conditions without affecting each other.[9][10] The Boc group is a key component of such strategies. It is stable to bases and catalytic hydrogenation, conditions which are used to cleave the Fmoc (9-fluorenylmethoxycarbonyl) and Cbz (carboxybenzyl) groups, respectively.[2][9] This orthogonality allows for the selective deprotection of specific amine groups at different stages of a synthesis.[9]
Caption: Orthogonality of common amine protecting groups.
Role in Bifunctional Linkers
Bifunctional linkers are molecules with two different reactive functional groups, used to connect two other molecules, such as an antibody and a cytotoxic drug in an ADC.[11] The Boc group is instrumental in the synthesis of heterobifunctional linkers, where one end needs to remain inert while the other end is being conjugated.[1]
For example, a heterobifunctional PEG linker might have a Boc-protected amine at one terminus and an NHS ester at the other.[1] The NHS ester can react with a primary amine on a payload molecule first. After this conjugation, the Boc group can be removed under acidic conditions to reveal the terminal amine on the linker, which is then available for conjugation to a second molecule, such as an antibody.[1] This stepwise approach prevents unwanted polymerization and ensures a well-defined final conjugate.[1]
Caption: Sequential conjugation using a Boc-protected linker.
Experimental Protocols
The following sections provide generalized, detailed methodologies for the protection and deprotection of amines using the Boc group. Researchers should optimize conditions based on the specific substrate.
3.1. General Protocol for N-Boc Protection of a Primary Amine
This protocol describes a standard procedure for the N-Boc protection of a primary amine using Boc anhydride on a 1 mmol scale.[6]
-
Materials:
-
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 mmol) in the chosen solvent (e.g., 10 mL DCM). If the amine is an acid salt, add the base (e.g., TEA) and stir for 5-10 minutes.[6]
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 mmol) in one portion.[6]
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).[3]
-
Workup:
-
Once the reaction is complete, remove the solvent under reduced pressure.[6]
-
Redissolve the residue in an organic solvent like ethyl acetate.[6]
-
Transfer the solution to a separatory funnel and wash sequentially with a dilute acid (e.g., 1 M HCl, if a base like TEA was used), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[6]
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.[6] Purify by column chromatography if necessary.[6]
-
3.2. General Protocol for N-Boc Deprotection
This protocol outlines two common methods for the acid-catalyzed removal of the N-Boc group. The choice of method depends on the substrate's sensitivity and desired salt form of the product.[3]
-
Method A: Using Trifluoroacetic Acid (TFA) in DCM
-
Materials:
-
N-Boc protected amine (1.0 mmol)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous NaHCO₃ solution
-
Standard laboratory glassware
-
-
Procedure:
-
Reaction Setup: Dissolve the N-Boc protected amine (1.0 mmol) in DCM (e.g., 5 mL) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.[12]
-
Acid Addition: Add TFA (e.g., 5 mL, for a 1:1 v/v mixture) dropwise to the stirred solution.[12][13]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[3][13][14] Monitor the deprotection by TLC or LC-MS.[3][12]
-
Workup (for free amine):
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[3]
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous NaHCO₃ solution to neutralize the acid.[3]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[3]
-
-
-
-
Method B: Using Hydrochloric Acid (HCl) in 1,4-Dioxane (B91453)
-
Materials:
-
N-Boc protected amine (1.0 mmol)
-
4M HCl in 1,4-dioxane solution
-
Diethyl ether
-
Standard laboratory glassware
-
-
Procedure:
-
Reaction Setup: Suspend or dissolve the N-Boc protected amine (1.0 mmol) in a minimal amount of a suitable solvent or directly in the HCl/dioxane solution.[3]
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (e.g., 5 mL).[3]
-
Reaction Monitoring: Stir the mixture at room temperature for 1 to 4 hours.[3] Monitor the reaction by TLC or LC-MS.[3]
-
Isolation (for hydrochloride salt): Upon completion, the product often precipitates as the hydrochloride salt.[3] The solid can be collected by filtration, washed with a solvent like diethyl ether, and dried under vacuum.[3]
-
-
Quantitative Data Summary
The efficiency of Boc protection and deprotection is influenced by the substrate, reagents, and reaction conditions. The following tables summarize typical parameters.
Table 1: Representative Conditions for N-Boc Protection
| Substrate Type | Reagent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| Aliphatic Amine | Boc₂O | TEA | DCM | 25 | 1-4 | >90 |
| Aromatic Amine | Boc₂O | DMAP | ACN | 25 | 2-6 | 85-95 |
| Amino Acid | Boc₂O | NaOH | H₂O/Dioxane | 25 | 2-12 | >90 |
| Water-Soluble Amine | Boc₂O | NaHCO₃ | H₂O | 25 | 1-5 | >95[7][15] |
| Catalyst-Free | Boc₂O | None | Water-Acetone | 25 | 0.1-1 | 90-99[15] |
Table 2: Representative Conditions for N-Boc Deprotection
| Reagent(s) | Solvent | Temp (°C) | Time | Scavenger (Optional) | Notes |
|---|---|---|---|---|---|
| 25-50% TFA | DCM | 0 to 25 | 0.5-2 h[3][13] | Anisole, Thioanisole[7] | Common, fast, and effective for most substrates.[5][12] |
| 4M HCl | 1,4-Dioxane | 25 | 1-4 h[3] | None | Yields the hydrochloride salt directly.[3] |
| 3M HCl | Ethyl Acetate | 25 | 0.5 h[7] | None | A common alternative to HCl in dioxane. |
| TMSI | Chloroform/DCM | 25 | 1-12 h | None | Mild, non-hydrolytic method for sensitive substrates.[7] |
| Oxalyl Chloride | Methanol | 25 | 1-4 h | None | Mild method compatible with acid-labile groups.[16] |
| Refluxing Water | Water | 90-100 | <0.2 h | None | "Green" alternative avoiding strong acids.[17] |
Table 3: Stability of the Boc Group
| Condition | Stability | Notes |
|---|---|---|
| Strong Acids (TFA, HCl) | Labile | Standard deprotection condition.[2] |
| Strong Bases (NaOH, LiOH) | Stable | Resistant to basic hydrolysis.[2][18] |
| Nucleophiles (e.g., amines) | Stable | The carbamate is generally non-reactive.[2][18] |
| Catalytic Hydrogenation (H₂, Pd/C) | Stable | Orthogonal to Cbz group deprotection.[2] |
| Mild Acids (e.g., Acetic Acid) | Generally Stable | Cleavage is very slow or does not occur. |
| Heat | Labile (High Temp) | Thermolytic cleavage is possible but requires high temperatures.[15] |
Conclusion
The Boc protecting group is an indispensable tool in the synthesis of complex molecules for pharmaceutical research and development. Its robust stability under basic and nucleophilic conditions, combined with its clean and efficient removal under mild acidic conditions, provides the orthogonality required for sophisticated synthetic strategies.[2] In the context of bifunctional linkers, the Boc group enables a controlled, stepwise conjugation methodology that is critical for producing well-defined, homogeneous products like ADCs and PROTACs, thereby maximizing their therapeutic potential.[1] A thorough understanding of its chemistry, reaction kinetics, and practical application is essential for any scientist working in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Protection and Deprotection [es.bzchemicals.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Boc-Protected Amino Groups [organic-chemistry.org]
The Strategic Imperative of PEG Spacers in Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. At the core of many TPD strategies, particularly Proteolysis Targeting Chimeras (PROTACs), lies the linker element, a critical component that bridges the target protein binder and the E3 ligase recruiter. Among the various linker architectures, polyethylene (B3416737) glycol (PEG) spacers have garnered significant attention due to their unique physicochemical properties that profoundly influence the efficacy and drug-like attributes of the resulting degrader. This in-depth technical guide provides a comprehensive overview of the role of PEG spacers in TPD, summarizing key quantitative data, detailing essential experimental protocols, and visualizing complex biological processes to empower researchers in the rational design and development of next-generation protein degraders.
Introduction: The Central Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[1]
While the choice of ligands determines the target specificity, the linker is far from a passive spacer. Its length, composition, and flexibility are critical determinants of a PROTAC's overall success, influencing ternary complex formation, cell permeability, solubility, and pharmacokinetic properties.[3][4] Among the diverse array of linker types, polyethylene glycol (PEG) chains have become a popular choice in PROTAC design.[5]
Physicochemical and Functional Advantages of PEG Spacers
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity and flexibility.[4] These properties offer several advantages in the design of potent and effective PROTACs:
-
Enhanced Solubility: PROTACs are often large molecules that can suffer from poor aqueous solubility. The hydrophilic nature of PEG spacers can significantly improve the solubility of the overall molecule, which is advantageous for formulation and bioavailability.[4][6]
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic spacer, PEG linkers can enhance cell permeability through a "molecular chameleon" effect. Intramolecular hydrogen bonding within the flexible PEG chain can shield polar groups, creating a more compact and less polar conformation that can more readily traverse the lipophilic cell membrane.[7]
-
Optimal Ternary Complex Formation: The flexibility of the PEG chain provides the necessary conformational freedom for the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[8] The length of the PEG spacer is a critical parameter that must be optimized for each specific target and E3 ligase pair to ensure efficient ubiquitination.[1]
-
Reduced Non-Specific Binding: The hydrophilic nature of PEG can help to minimize non-specific hydrophobic interactions, potentially reducing off-target effects.
Quantitative Analysis of PEG Spacer Length on PROTAC Efficacy
The length of the PEG spacer is a critical parameter that requires careful optimization to achieve maximal degradation potency (Dmax) at the lowest possible concentration (DC50). Numerous studies have demonstrated a clear relationship between PEG linker length and PROTAC efficacy.
Impact of PEG Linker Length on BRD4 Degradation
Bromodomain-containing protein 4 (BRD4) is a well-studied target in oncology, and a number of PROTACs have been developed to induce its degradation. The following table summarizes compiled data from various studies on thalidomide-based PROTACs targeting BRD4, illustrating the impact of PEG linker length on their degradation efficiency.
| PROTAC Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PEG2 | BRD4 | HeLa | >1000 | <20 |
| PEG3 | BRD4 | VCaP | ~500 | ~50 |
| PEG4 | BRD4 | HeLa | ~100 | ~80 |
| PEG5 | BRD4 | VCaP | ~20 | >90 |
| PEG6 | BRD4 | HeLa | ~50 | ~85 |
Note: This table represents a compilation of data from multiple sources and is intended to illustrate a general trend. Absolute values can vary depending on the specific experimental conditions and the exact chemical structures of the PROTACs.[9]
The data consistently shows that a PEG5 linker appears to be optimal for achieving potent degradation of BRD4, with shorter or longer linkers resulting in reduced efficacy.[9] This highlights the necessity of empirical optimization of linker length for each new PROTAC system.
Physicochemical Properties of PEGylated PROTACs
The incorporation of PEG linkers also influences the physicochemical properties of PROTACs, which can impact their drug-like characteristics.
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| BRD4 Degrader 1 | Alkyl | 785 | 3.5 | 194 |
| BRD4 Degrader 2 | PEG3 | 850 | 2.8 | 210 |
| BRD4 Degrader 3 | PEG5 | 938 | 2.2 | 226 |
Note: This table provides illustrative data on how PEGylation can alter key physicochemical parameters. cLogP (calculated logP) is a measure of lipophilicity, and TPSA (Topological Polar Surface Area) is an indicator of a molecule's polarity.[10][11][12]
As the length of the PEG linker increases, the molecular weight and TPSA generally increase, while the cLogP tends to decrease, reflecting the increased hydrophilicity.[13]
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and evaluation of PROTACs incorporating PEG spacers.
Synthesis of a BRD4-Targeting PROTAC with a PEG5 Linker
This protocol describes the synthesis of a BRD4-targeting PROTAC using a thalidomide-O-PEG5-acid linker and an amine-functionalized JQ1 derivative.[14]
Materials:
-
Thalidomide-O-PEG5-Acid
-
Amine-functionalized JQ1 derivative
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolution: Dissolve Thalidomide-O-PEG5-Acid (1 equivalent) and the amine-functionalized JQ1 derivative (1.1 equivalents) in anhydrous DMF.
-
Coupling Reaction: Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the reaction mixture.
-
Incubation: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and ¹H NMR spectroscopy.
Western Blot Analysis for PROTAC-Mediated Protein Degradation
Western blotting is a standard technique to quantify the levels of a target protein in cells following PROTAC treatment.[1][8]
Materials:
-
Cancer cell line expressing the target protein (e.g., HeLa for BRD4)
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[1]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.[1]
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.[8]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[8]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.[1]
HiBiT Assay for Kinetic Analysis of Protein Degradation
The HiBiT assay is a sensitive, real-time method to monitor the kinetics of protein degradation.[15][16]
Materials:
-
CRISPR/Cas9-engineered cell line with the target protein endogenously tagged with the HiBiT peptide
-
LgBiT protein
-
Nano-Glo® Live Cell Substrate
-
Luminometer
Procedure:
-
Cell Plating: Plate the HiBiT-tagged cells in a white, clear-bottom multi-well plate.
-
Reagent Addition: Add the LgBiT protein and Nano-Glo® Live Cell Substrate to the cells.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the wells.
-
Kinetic Measurement: Immediately begin measuring luminescence at regular intervals over a desired time course (e.g., 24 hours) using a plate reader with kinetic read capabilities.[15]
-
Data Analysis: Normalize the luminescence signal to a vehicle control. Plot the degradation over time to determine the degradation rate, Dmax, and the time to achieve Dmax.[15]
Visualizing Key Processes in Targeted Protein Degradation
The following diagrams, generated using the Graphviz DOT language, illustrate the fundamental signaling pathway of PROTAC action and a typical experimental workflow for their evaluation.
References
- 1. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. jove.com [jove.com]
- 16. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Propargyl-PEG4-Sulfone-PEG4-Boc PROTAC Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention. They function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein and the E3 ligase. Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility, cell permeability, and provide synthetic tractability.[1][2] The Propargyl-PEG4-Sulfone-PEG4-Boc linker is a versatile bifunctional linker designed for PROTAC synthesis. It features a propargyl group for facile conjugation to a target protein ligand via "click chemistry," a Boc-protected amine for attachment to an E3 ligase ligand, and a central sulfone moiety within a PEG scaffold to modulate physicochemical properties.[3][4]
General Principles of PROTAC Action:
PROTACs operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. A typical PROTAC consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting these two moieties.[5] By simultaneously binding the POI and the E3 ligase, the PROTAC facilitates the formation of a ternary complex, which leads to the polyubiquitination of the POI. This polyubiquitin (B1169507) chain acts as a signal for the proteasome to recognize and degrade the POI. The linker's length, rigidity, and composition are crucial for optimizing the geometry of the ternary complex and, consequently, the degradation efficiency.[2][5]
Experimental Protocols
This section details the synthetic protocol for the this compound PROTAC linker. The synthesis is based on a convergent approach utilizing commercially available starting materials and well-established chemical transformations.
Materials and Reagents:
| Reagent/Material | Supplier | Catalog Number | Notes |
| Propargyl-PEG4-Vinyl Sulfone | Precise PEG | AG-1913 | Or synthesize as described below. |
| Boc-NH-PEG4-amine | BroadPharm | BP-21635 (acid form) | Amine can be generated from the corresponding acid or purchased directly. |
| Triethylamine (B128534) (TEA) | Sigma-Aldrich | 471283 | Anhydrous |
| Dichloromethane (B109758) (DCM) | Sigma-Aldrich | 270997 | Anhydrous |
| Diethyl ether | Sigma-Aldrich | 309966 | Anhydrous |
| Silica (B1680970) gel | Sigma-Aldrich | 236813 | For column chromatography (230-400 mesh) |
| Ethyl acetate (B1210297) | Fisher Scientific | E145 | ACS grade |
| Hexanes | Fisher Scientific | H291 | ACS grade |
Synthesis of this compound:
The proposed synthesis involves a Michael addition of Boc-NH-PEG4-amine to Propargyl-PEG4-Vinyl Sulfone.
Reaction Scheme:
Caption: Synthetic scheme for this compound.
Detailed Protocol:
-
Preparation of Reactants:
-
Ensure all glassware is oven-dried and cooled under a nitrogen atmosphere.
-
If starting from Boc-NH-PEG4-acid, it must be converted to the free amine. This can be achieved through standard amide coupling with a diamine followed by selective deprotection, or by direct reduction of the carboxylic acid to an alcohol and subsequent conversion to the amine. For simplicity, this protocol assumes the direct availability of Boc-NH-PEG4-amine.
-
-
Reaction Setup:
-
To a solution of Propargyl-PEG4-Vinyl Sulfone (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under a nitrogen atmosphere, add Boc-NH-PEG4-amine (1.1 eq).
-
Add triethylamine (TEA, 1.5 eq) to the reaction mixture.
-
-
Reaction Progression:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 70:30 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 4-12 hours.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 30% ethyl acetate and gradually increasing to 80%).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.
-
Characterization Data (Expected):
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to the propargyl group (alkyne C-H), PEG linkers (multiple -O-CH₂-CH₂-O- signals), sulfone adjacent protons, and the Boc protecting group (t-butyl singlet). |
| ¹³C NMR | Resonances for the alkyne carbons, PEG backbone carbons, sulfone-adjacent carbons, and the Boc group carbons. |
| Mass Spec (ESI-MS) | [M+Na]⁺ or [M+H]⁺ peak corresponding to the calculated molecular weight. |
| Purity (HPLC) | >95% |
Application in PROTAC Synthesis
The synthesized this compound linker is a key intermediate for the modular assembly of PROTACs.
Workflow for PROTAC Assembly:
Caption: General workflow for PROTAC synthesis.
-
Boc Deprotection: The Boc protecting group on the amine is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM. This exposes the free amine for conjugation.
-
Amide Coupling with E3 Ligase Ligand: The resulting free amine is then coupled to the carboxylic acid moiety of an E3 ligase ligand (e.g., derivatives of thalidomide, pomalidomide, or VHL ligands) using standard peptide coupling reagents such as HATU or EDC.
-
Click Chemistry with POI Ligand: The propargyl group on the other end of the linker is reacted with an azide-functionalized ligand for the protein of interest (POI) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and orthogonal "click" reaction. This forms a stable triazole linkage, yielding the final PROTAC molecule.
Signaling Pathway Context:
The synthesized PROTAC, once introduced into a cellular system, will engage with the ubiquitin-proteasome pathway to induce the degradation of the target protein.
Caption: PROTAC-mediated protein degradation pathway.
This detailed protocol and application guide provides researchers with a comprehensive framework for the synthesis and utilization of the this compound linker in the development of novel PROTAC-based therapeutics. The modular nature of this linker allows for the rapid generation of PROTAC libraries to explore structure-activity relationships and optimize degrader potency and selectivity.
References
- 1. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Propargyl-PEG4-Sulfone-PEG4-Boc in Antibody-Drug Conjugate (ADC) Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting these two components is critical to the ADC's success, influencing its stability, pharmacokinetics (PK), and efficacy. The Propargyl-PEG4-Sulfone-PEG4-Boc linker is a modern, heterobifunctional linker designed to offer superior performance in ADC development.
This linker incorporates several key features:
-
Propargyl Group: A terminal alkyne that allows for the highly efficient and bioorthogonal attachment of an azide-modified cytotoxic payload via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction.
-
Dual PEG4 Spacers: Two polyethylene (B3416737) glycol (PEG) units enhance the hydrophilicity of the ADC. This can mitigate aggregation, especially with hydrophobic payloads, improve pharmacokinetics by increasing the hydrodynamic radius, and potentially allow for higher drug-to-antibody ratios (DARs).
-
Sulfone Moiety: The sulfone group integrated into the PEG backbone is a stable, hydrophilic feature that contributes to the overall desirable physicochemical properties of the linker. In this context, it serves as a robust structural element rather than a reactive handle for conjugation. Alternative sulfone-based linkers, such as vinyl sulfones, can be used for direct conjugation to thiols, offering enhanced stability over traditional maleimide-based approaches.[1][2]
-
Boc-Protected Amine: A tert-butyloxycarbonyl (Boc) protected amine provides a latent reactive site for conjugation to the antibody. Following deprotection under acidic conditions, the revealed primary amine can be activated for stable amide bond formation with the antibody's carboxyl groups (e.g., on glutamic or aspartic acid residues) or can be modified to react with other functional groups.
These application notes provide a comprehensive overview and detailed protocols for the use of the this compound linker in the synthesis of a site-specific ADC.
Logical Workflow for ADC Synthesis
The overall strategy involves a multi-step process to ensure a homogenous and stable final product. The payload is first attached to the linker, followed by deprotection, and then conjugation to the antibody.
Data Presentation
The choice of linker chemistry significantly impacts the stability and therapeutic index of an ADC. Sulfone-based linkers, used for direct thiol conjugation, have shown marked improvements in plasma stability compared to traditional maleimide-based linkers, which can be susceptible to a retro-Michael reaction leading to premature drug release.[3][4]
Table 1: Comparative Stability of ADC Linkers in Human Plasma
| Linker Chemistry | Conjugation Site | Time Point | % Intact Conjugate Remaining | Reference |
|---|---|---|---|---|
| Maleimide | Engineered Cysteine (HC-A114C) | 1 month | >50% | [1] |
| Phenyloxadiazole Sulfone | Engineered Cysteine (HC-A114C) | 1 month | ~90% | [1] |
| Maleimide | Engineered Cysteine (Fc-S396C) | 72 hours | ~20% | [5] |
| Phenyloxadiazole Sulfone | Engineered Cysteine (Fc-S396C) | 72 hours | ~80% | [5] |
Note: Data is for a reactive phenyloxadiazole sulfone linker, which demonstrates the superior stability of the sulfone-thiol bond compared to the maleimide-thiol bond. The this compound linker, with its stable backbone sulfone, contributes to overall ADC stability through its hydrophilic nature.
Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics
| PEG Chain Length | Clearance Rate (mL/day/kg) | Tolerability (Max Weight Loss %) | Reference |
|---|---|---|---|
| PEG0 | ~18 | >20% (Not Tolerated) | Representative data |
| PEG4 | ~12 | ~15% | Representative data |
| PEG8 | ~6 | <5% (Tolerated) | Representative data |
| PEG12 | ~5 | <5% (Tolerated) | Representative data |
| PEG24 | ~5 | <5% (Tolerated) | Representative data |
Note: This table presents representative data illustrating the general trend that increasing PEG linker length can decrease ADC clearance and improve tolerability, up to a certain threshold (around PEG8 in this example). This is attributed to the increased hydrophilicity and hydrodynamic size imparted by the PEG chain.
Experimental Protocols
Materials and Reagents
-
This compound Linker
-
Azide-functionalized cytotoxic payload
-
Monoclonal Antibody (mAb)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0)
-
Quenching solution (e.g., L-Cysteine)
-
Size-Exclusion Chromatography (SEC) column
-
Hydrophobic Interaction Chromatography (HIC) column
-
LC-MS system
Protocol 1: Payload Conjugation to Linker via CuAAC (Click Chemistry)
This protocol describes the attachment of an azide-modified cytotoxic payload to the propargyl end of the linker.
Methodology:
-
Preparation of Stock Solutions:
-
Dissolve this compound linker in anhydrous DMSO to a final concentration of 10 mM.
-
Dissolve the azide-functionalized payload in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in sterile water.
-
Prepare a 250 mM stock solution of THPTA ligand in sterile water.
-
Freshly prepare a 1 M stock solution of Sodium Ascorbate in sterile water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the linker and the azide-payload. A molar excess of the linker (e.g., 1.5 equivalents) is often used to ensure complete consumption of the valuable payload.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let it stand for 5 minutes to form the copper(I) complex.
-
-
Conjugation Reaction:
-
Add the CuSO₄/THPTA complex to the linker/payload mixture.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5-10 mM.
-
Incubate the reaction at room temperature for 1-4 hours with gentle agitation, protected from light.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by LC-MS until the azide-payload is fully consumed.
-
Once complete, purify the resulting Boc-protected payload-linker conjugate using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the conjugate as a solid.
-
Protocol 2: Boc Deprotection of the Payload-Linker Conjugate
This step removes the Boc protecting group to reveal the primary amine, making the linker ready for conjugation to the antibody.
Methodology:
-
Dissolution: Dissolve the purified, lyophilized Boc-protected payload-linker conjugate in anhydrous Dichloromethane (DCM).
-
Acid Addition: Add Trifluoroacetic Acid (TFA) to the solution. A common concentration is 20-50% TFA in DCM (v/v).[6]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be complete in 30-60 minutes.
-
Monitoring: Monitor the deprotection by LC-MS, observing the mass shift corresponding to the loss of the Boc group (100.12 Da).
-
Work-up:
-
Remove the solvent and excess TFA under reduced pressure (rotoevaporation).
-
Co-evaporate with a solvent like toluene (B28343) or methanol (B129727) several times to ensure complete removal of residual TFA.
-
The resulting deprotected payload-linker (as a TFA salt) can be used directly in the next step after thorough drying under vacuum.
-
Protocol 3: Conjugation of Deprotected Payload-Linker to Antibody
This protocol describes the formation of a stable amide bond between the linker's primary amine and carboxylic acid groups on the antibody (e.g., aspartic or glutamic acid residues). This method results in a non-site-specific conjugation. For site-specific conjugation, an antibody with an engineered reactive handle would be required.
Methodology:
-
Antibody Preparation:
-
Buffer exchange the antibody into a suitable reaction buffer (e.g., MES buffer, pH 6.0) at a concentration of 5-10 mg/mL.
-
-
Activation of Antibody Carboxyl Groups:
-
In a reaction tube, add a 50-fold molar excess of NHS and EDC to the antibody solution.
-
Incubate at room temperature for 15-30 minutes to activate the carboxyl groups, forming an NHS-ester intermediate.
-
-
Conjugation Reaction:
-
Dissolve the deprotected payload-linker (TFA salt) in a small amount of anhydrous DMSO.
-
Add the payload-linker solution to the activated antibody solution. The molar ratio of linker to antibody will determine the final DAR and should be optimized (a starting point is a 10- to 20-fold molar excess of linker).
-
Adjust the reaction pH to 7.5-8.0 with a suitable buffer (e.g., PBS) to facilitate the reaction between the NHS-ester and the primary amine.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification and Characterization:
-
Purify the final ADC using Size-Exclusion Chromatography (SEC) to remove unconjugated linker-payload and other small-molecule reagents.
-
Characterize the purified ADC to determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or LC-MS.
-
Assess the level of aggregation using SEC.
-
Visualization of Key Mechanisms
References
- 1. mdpi.com [mdpi.com]
- 2. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Specific Antibody Conjugation to Engineered Double Cysteine Residues [ouci.dntb.gov.ua]
- 6. genscript.com [genscript.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG4-Sulfone-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Propargyl-PEG4-Sulfone-PEG4-Boc in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This bifunctional linker is a valuable tool in bioconjugation and drug development, enabling the covalent attachment of molecules with high efficiency and specificity. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and can reduce steric hindrance, while the sulfone group can increase polarity. The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for subsequent orthogonal deprotection and further functionalization.
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, characterized by its high yield, mild reaction conditions, and exceptional functional group tolerance.[][2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097). This compound is a heterobifunctional linker designed for CuAAC applications. The terminal propargyl group serves as the alkyne component in the CuAAC reaction. The PEG chains increase the hydrophilicity of the molecule, making it suitable for reactions in aqueous media commonly used for biological samples.[3] The Boc-protected amine provides a latent functional group that can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation steps.
Applications in Drug Development and Research
The unique structure of this compound makes it a versatile tool for a range of applications:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody. The propargyl group can be reacted with an azide-modified drug, and the deprotected amine can be conjugated to the antibody.
-
PROTACs and Molecular Glues: In the development of targeted protein degraders, this linker can be used to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase.
-
Bioconjugation and Labeling: This linker is ideal for attaching probes, such as fluorescent dyes or biotin, to biomolecules for imaging and detection purposes.[]
-
Surface Modification: The propargyl group can be used to functionalize surfaces that have been modified with azides, enabling the attachment of proteins, peptides, or other molecules.
Experimental Protocols
Materials and Reagents
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., deionized water, DMSO, DMF, or a mixture)
-
Buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Dichloromethane (B109758) (DCM) for Boc deprotection
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction between this compound and an azide-containing molecule.
1. Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO or an appropriate solvent.
-
Azide-containing molecule: Prepare a 10 mM stock solution in a compatible solvent.
-
Copper(II) sulfate: Prepare a 50 mM stock solution in deionized water.
-
Sodium ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be made fresh.
-
THPTA or TBTA: Prepare a 50 mM stock solution in water (for THPTA) or DMSO (for TBTA).
2. Reaction Setup:
-
In a microcentrifuge tube, add the this compound solution (1 equivalent).
-
Add the azide-containing molecule solution (1-1.2 equivalents).
-
Add the desired reaction solvent or buffer to achieve the final desired concentration (typically 1-10 mM).
-
Add the THPTA or TBTA ligand solution (0.1-0.5 equivalents).
-
Add the CuSO₄ solution (0.1 equivalents).
-
Vortex the mixture gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1-2 equivalents).
-
Vortex the mixture again.
3. Reaction Conditions:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by TLC, LC-MS, or HPLC.
4. Reaction Work-up and Purification:
-
Once the reaction is complete, the crude mixture can be purified. For small molecules, purification can be achieved by silica gel column chromatography. For biomolecules, purification methods such as size exclusion chromatography or dialysis may be more appropriate.
Diagram of the CuAAC Experimental Workflow
Caption: Workflow for the CuAAC reaction.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield a free primary amine.
1. Reaction Setup:
-
Dissolve the Boc-protected triazole product in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
2. Reaction Conditions:
-
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
3. Reaction Work-up and Purification:
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Redissolve the residue in a suitable solvent and neutralize with a mild base, such as saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product. Further purification may be performed by chromatography if necessary.
Diagram of the Boc Deprotection Workflow
Caption: Workflow for Boc deprotection.
Quantitative Data Summary
The following table provides representative data for a typical CuAAC reaction using a PEGylated propargyl linker. Actual yields may vary depending on the specific azide substrate and reaction conditions.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equiv |
| Representative Azide | 1.1 equiv |
| Catalyst System | |
| CuSO₄ | 0.1 equiv |
| Sodium Ascorbate | 1.5 equiv |
| THPTA | 0.2 equiv |
| Reaction Conditions | |
| Solvent | DMSO/H₂O (1:1) |
| Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Outcome | |
| Representative Yield | >90% |
Signaling Pathways and Logical Relationships
The CuAAC reaction itself is a chemical transformation and not a biological signaling pathway. However, the products of this reaction are often designed to interact with biological systems. For example, a PROTAC synthesized using this linker would be designed to induce the degradation of a target protein via the ubiquitin-proteasome pathway.
Diagram of a PROTAC's Mechanism of Action
Caption: PROTAC mechanism of action.
References
Application Note: Boc Deprotection of Propargyl-PEG4-Sulfone-PEG4-Boc
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed protocol for the acidic removal of the tert-butyloxycarbonyl (Boc) protecting group from Propargyl-PEG4-Sulfone-PEG4-Boc. It includes a summary of reaction conditions, a step-by-step experimental protocol, and a workflow diagram.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in the construction of complex molecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1] Its popularity stems from its stability under various conditions and its facile removal under acidic conditions.[2][3] This application note details a standard protocol for the deprotection of this compound, a heterobifunctional linker containing a terminal alkyne for click chemistry and a Boc-protected amine for conjugation.[4] The protocol utilizes trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), a common and effective method for Boc removal.[5][6] The presence of polyethylene (B3416737) glycol (PEG) chains enhances solubility, while the sulfone group is generally stable under acidic deprotection conditions.[7]
Experimental Workflow
The overall workflow for the Boc deprotection is illustrated below. The process begins with the dissolution of the Boc-protected compound, followed by acid treatment, and concludes with workup and isolation of the deprotected product.
Caption: Boc Deprotection Workflow Diagram.
Quantitative Data Summary
The efficiency of Boc deprotection can be influenced by the choice of acid, its concentration, reaction time, and temperature. The following table summarizes common conditions for Boc deprotection.
| Acidic Reagent | Concentration (v/v) | Solvent | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50%[8] | Dichloromethane (DCM)[1][8] | 0°C to Room Temp[8] | 1-2 hours[8] | Most common method. Scavengers like TIS are recommended to prevent side reactions.[8] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temp | 1-4 hours | An alternative to TFA, can be milder for some substrates. |
| p-Toluenesulfonic Acid (pTSA) | Catalytic | Acetonitrile/Water | Room Temp | 1-6 hours | A greener alternative to TFA.[9] |
Experimental Protocol
This protocol describes the deprotection of this compound using TFA in DCM.
4.1. Materials
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (B1312306) (TIS) (optional scavenger)[8]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
4.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
4.3. Step-by-Step Procedure
-
Dissolution: Dissolve the Boc-protected this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.[8]
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Slowly add a solution of 20-50% TFA in DCM to the reaction mixture. If using a scavenger, add triisopropylsilane (TIS, 2.5-5% v/v) to the TFA/DCM solution before addition.[8]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[8] The deprotected product should have a lower Rf value on the TLC plate.
-
Workup:
-
Concentration: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1][8]
-
Azeotropic Removal of TFA: Add toluene to the residue and concentrate again. Repeat this step 2-3 times to ensure complete removal of residual TFA.[8]
-
Neutralization (Optional): If the free amine is desired over the TFA salt, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1][8]
-
Extraction: Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
-
4.4. Safety Precautions
-
Trifluoroacetic acid is highly corrosive and volatile. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
-
Always perform reactions in a well-ventilated area.
Troubleshooting
-
Incomplete Deprotection: If the reaction does not go to completion, consider increasing the concentration of TFA, extending the reaction time, or allowing the reaction to proceed at room temperature for a longer period.[8]
-
Side Product Formation: The formation of side products can occur due to the reaction of the generated tert-butyl cation with nucleophilic functional groups.[10] The addition of a scavenger like triisopropylsilane (TIS) can help to mitigate this.[8]
-
Product Isolation Issues: The deprotected amine may be obtained as a TFA salt, which can sometimes be difficult to handle.[8] Neutralization with a mild base can provide the free amine, which may have different solubility properties.[1] Precipitation of the TFA salt by adding a non-polar solvent like diethyl ether can also be attempted.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. N-(Propargyl-PEG4)-PEG4-N-Boc | BroadPharm [broadpharm.com]
- 5. jk-sci.com [jk-sci.com]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. Sulfone - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Conjugation of a Warhead to Propargyl-PEG4-Sulfone-PEG4-Boc
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for the synthesis of a drug-linker conjugate by attaching a cytotoxic warhead to the bifunctional linker, Propargyl-PEG4-Sulfone-PEG4-Boc. This versatile linker is designed for the development of advanced bioconjugates, such as antibody-drug conjugates (ADCs), by offering orthogonal handles for sequential conjugation. The linker features a propargyl group for "click chemistry," a Boc-protected amine for amide bond formation, and a sulfone group which can act as a reactive handle for conjugation to antibodies or other biomolecules.[1]
The protocols outlined below describe a two-stage process:
-
Amide Bond Formation: Coupling of a warhead (containing a primary amine) to the linker after deprotection of the Boc group.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Attachment of an azide-modified molecule to the propargyl group of the drug-linker conjugate.
These procedures are intended to serve as a guide for researchers in the fields of medicinal chemistry, drug delivery, and bioconjugation.
Data Presentation
The following tables summarize the expected quantitative data for each step of the conjugation process. These values are representative and may vary depending on the specific warhead and other reagents used.
Table 1: Boc Deprotection of this compound
| Parameter | Value | Reference |
| Starting Material Purity | >95% | - |
| Deprotection Reagent | 20-50% TFA in DCM | [2] |
| Reaction Time | 1-2 hours | [2] |
| Reaction Temperature | 0°C to Room Temperature | [2] |
| Yield | >95% (as TFA salt) | [3] |
| Product Purity (LC-MS) | >95% | [4] |
Table 2: Amide Coupling of Amine-Containing Warhead to Deprotected Linker
| Parameter | Value | Reference |
| Coupling Agents | HATU, DIPEA | [5] |
| Solvent | Anhydrous DMF | [5] |
| Reaction Time | 2-12 hours | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Yield | 60-85% | [6] |
| Product Purity (RP-HPLC) | >95% | [7] |
Table 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Value | Reference |
| Catalyst System | CuSO₄ / Sodium Ascorbate | [8][9] |
| Ligand (optional) | THPTA | [10] |
| Solvent | Aqueous buffer / DMSO | [9] |
| Reaction Time | 1-4 hours | [11] |
| Reaction Temperature | Room Temperature | [11] |
| Yield | >80% | [8][12] |
| Product Purity (RP-HPLC) | >95% | [7] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the linker to expose the primary amine for subsequent conjugation.[13][14]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the this compound linker in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[2]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).[4]
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To ensure complete removal of TFA, co-evaporate the residue with toluene (B28343) (3 times).
-
The resulting product is the TFA salt of the deprotected linker, which can be used directly in the next step without further purification.
Protocol 2: Amide Coupling of an Amine-Containing Warhead
This protocol details the conjugation of a warhead possessing a primary amine to the deprotected linker via amide bond formation.
Materials:
-
Deprotected Propargyl-PEG4-Sulfone-PEG4-Amine (TFA salt) from Protocol 1
-
Amine-containing warhead (e.g., a derivative of MMAE or other cytotoxic agent)[10][15]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reaction vial
-
Magnetic stirrer and stir bar
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Procedure:
-
In a reaction vial, dissolve the amine-containing warhead (1.0 equivalent) in anhydrous DMF.
-
Add the deprotected linker (TFA salt, 1.2 equivalents) to the solution.
-
Add HATU (1.5 equivalents) to the reaction mixture.
-
Add DIPEA (3.0 equivalents) to neutralize the TFA salt and facilitate the coupling reaction.[16]
-
Stir the reaction mixture at room temperature for 2-12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude product can be purified by RP-HPLC to yield the desired drug-linker conjugate.[7]
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate an azide-modified molecule to the propargyl group of the warhead-linker conjugate.[17][18]
Materials:
-
Warhead-Propargyl-PEG4-Sulfone-PEG4-Amide conjugate from Protocol 2
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for bioconjugation)[10]
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction vial
Procedure:
-
Dissolve the warhead-linker conjugate (1.0 equivalent) in a mixture of aqueous buffer and DMSO.
-
Dissolve the azide-functionalized molecule (1.5-2.0 equivalents) in the same solvent system.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water) and Sodium Ascorbate (e.g., 100 mM in water).
-
If using a ligand, prepare a stock solution of THPTA (e.g., 50 mM in water).
-
In a reaction vial, combine the warhead-linker conjugate and the azide-functionalized molecule.
-
If using a ligand, add THPTA to the reaction mixture (final concentration ~1.25 mM).
-
Add CuSO₄ to the reaction mixture (final concentration ~0.25 mM).
-
Initiate the reaction by adding Sodium Ascorbate (final concentration ~5 mM).[18]
-
Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction by LC-MS.
-
The final conjugate can be purified by size-exclusion chromatography or RP-HPLC.
Visualization of Workflows and Pathways
Diagram 1: Overall Experimental Workflow
Caption: Workflow for synthesizing a tri-functional conjugate.
Diagram 2: Chemical Reaction Scheme
Caption: Chemical reaction pathway for warhead conjugation.
Diagram 3: Logical Relationship of Components
Caption: Functional components of the drug delivery system.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 6. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 7. herbmedpharmacol.com [herbmedpharmacol.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. Antibody-Drug Conjugates for Cancer Therapy: Chemistry to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Conjugation of an E3 Ligase Ligand with Propargyl-PEG4-Sulfone-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4][5] The linker connecting the target protein ligand and the E3 ligase ligand is a critical component influencing the efficacy, selectivity, and physicochemical properties of the PROTAC.[3][6]
This document provides detailed application notes and experimental protocols for the conjugation of an azide-modified E3 ligase ligand with the bifunctional linker, Propargyl-PEG4-Sulfone-PEG4-Boc. The propargyl group on the linker enables a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[][8] The Boc-protected amine on the linker offers a versatile handle for subsequent modifications if required, though this protocol will focus on the direct conjugation to an E3 ligase ligand. The PEG and sulfone components of the linker are designed to enhance solubility and provide optimal spacing.[6][9]
These protocols are designed to guide researchers through the synthesis, purification, and characterization of the resulting E3 ligase ligand-linker conjugate, a key building block for the assembly of novel PROTACs.
Signaling Pathway and Mechanism of Action
The ultimate goal of synthesizing this E3 ligase ligand-linker conjugate is to create a PROTAC. The mechanism of action for a PROTAC involves hijacking the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS).
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
This section provides a two-stage protocol for the synthesis of the E3 ligase ligand-linker conjugate. The first stage involves the deprotection of the Boc group on the linker, followed by the CuAAC "click" reaction. For the purpose of this protocol, we will use an azide-derivative of pomalidomide, a common E3 ligase ligand that recruits Cereblon (CRBN).[5]
Stage 1: Boc Deprotection of this compound
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines and can be efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA).[3][10][11]
Workflow for Boc Deprotection
References
- 1. portlandpress.com [portlandpress.com]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 8. tandfonline.com [tandfonline.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
Application Notes and Protocols for Click Chemistry with PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental conditions for performing click chemistry reactions with PEGylated linkers. The focus is on two of the most common click reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The inclusion of Polyethylene Glycol (PEG) linkers in these reactions offers significant advantages, such as increased solubility, reduced immunogenicity, and improved pharmacokinetics of the resulting conjugates.[1][2]
Introduction to Click Chemistry with PEGylated Linkers
Click chemistry encompasses a class of reactions that are rapid, efficient, and highly specific.[3] These reactions are bioorthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes.[4] PEGylated linkers are chemical spacers that incorporate a PEG chain and are functionalized with reactive groups for click chemistry, such as azides and alkynes (or strained alkynes like DBCO).[1][2] The combination of click chemistry and PEGylated linkers is a powerful tool for various applications, including drug delivery, bioconjugation, and materials science.[3]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEGylated Linkers
The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species.[3] The reaction forms a stable triazole linkage.
Experimental Protocol for CuAAC
This protocol describes a general procedure for the CuAAC reaction with a PEGylated alkyne and an azide-containing molecule.
Materials and Reagents:
-
PEGylated Alkyne (e.g., Alkyne-PEG-NHS ester)
-
Azide-containing molecule (e.g., a protein or small molecule)
-
Copper(II) Sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Copper-stabilizing ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA or Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)[2][5]
-
Degassed, amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Reverse Phase HPLC)[][7]
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the PEGylated alkyne in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water. This solution should be made fresh.
-
Prepare a 50 mM stock solution of the copper-stabilizing ligand (TBTA or THPTA) in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-containing molecule and the PEGylated alkyne in the desired molar ratio (a common starting point is a 2:1 molar ratio of PEG-alkyne to the azide-containing molecule).[3] The reaction should be performed in a degassed, amine-free buffer.
-
Add the copper-stabilizing ligand to the reaction mixture. The final concentration of the ligand is typically 5 times that of the copper sulfate.[8]
-
Add the CuSO₄ solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1 to 4 hours. The reaction can be monitored by techniques such as HPLC or mass spectrometry. For some reactions, longer incubation times (e.g., overnight at 4°C) may be necessary.
-
-
Purification:
-
Purify the PEGylated conjugate from unreacted reagents and byproducts using an appropriate chromatography technique. Size exclusion chromatography is often effective for separating the larger conjugate from smaller unreacted molecules.[][7]
-
Quantitative Data for CuAAC Reactions
| Parameter | Recommended Conditions | Notes |
| PEG-Alkyne:Azide Molar Ratio | 2:1 to 10:1 | A molar excess of the PEGylated reagent can drive the reaction to completion.[3] |
| Copper(II) Sulfate Concentration | 50 µM - 1 mM | Higher concentrations can increase reaction rates but may require more efficient removal.[9] |
| Sodium Ascorbate Concentration | 5 mM | Should be in excess of the copper sulfate to maintain the Cu(I) state.[8] |
| Ligand:Copper Ratio | 5:1 | The ligand protects the biomolecule from oxidation and accelerates the reaction.[5][8] |
| Reaction Temperature | Room Temperature (20-25°C) | Higher temperatures can be used if the biomolecules are stable.[10][11] |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored to determine the optimal time.[10][11] |
| Solvent | Aqueous buffer (e.g., PBS) with minimal DMSO (<10%) | DMSO is used to dissolve the PEGylated linker and ligand.[5] |
| Typical Yield | >70% | Yields are highly dependent on the specific reactants and conditions.[10][11] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with PEGylated Linkers
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[4] The absence of a cytotoxic copper catalyst makes SPAAC ideal for in vivo applications.[4]
Experimental Protocol for SPAAC
This protocol provides a general method for conjugating a DBCO-functionalized PEG linker to an azide-modified molecule.
Materials and Reagents:
-
DBCO-PEG-Linker (e.g., DBCO-PEG-NHS ester)
-
Azide-containing molecule
-
Azide-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., SEC or RP-HPLC)[][7]
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the DBCO-PEG-linker in anhydrous DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the azide-containing molecule in an azide-free buffer.
-
Add the DBCO-PEG-linker stock solution to the azide-containing solution. A molar excess of the DBCO reagent (e.g., 2-4 fold) is often used.[1] The final DMSO concentration should be kept low (typically <10%) to avoid denaturation of proteins.[12]
-
-
Incubation:
-
Purification:
-
Purify the conjugate using a suitable chromatographic method to remove unreacted starting materials.[][7]
-
Quantitative Data for SPAAC Reactions
| Parameter | Recommended Conditions | Notes |
| DBCO-PEG:Azide Molar Ratio | 1.5:1 to 10:1 | An excess of the DBCO-linker can improve conjugation efficiency.[13] |
| Reaction Temperature | 4°C to 37°C | Higher temperatures generally increase the reaction rate.[14][15] |
| Reaction Time | 2 - 48 hours | Slower reaction rates compared to CuAAC; longer incubation may be needed.[1] |
| Solvent | Aqueous buffer (e.g., PBS, HEPES) | HEPES buffer at pH 7 has been shown to yield higher rate constants than PBS.[14][15] |
| pH | 7.0 - 8.5 | Higher pH can sometimes increase the reaction rate.[14][15] |
| Second-order rate constant (k₂) | 0.18 - 1.22 M⁻¹s⁻¹ | Varies with the specific DBCO reagent, azide, and reaction conditions. The presence of a PEG linker can increase the rate.[14][15] |
Visualizing the Workflow
CuAAC Experimental Workflow
Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
SPAAC Experimental Workflow
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Purification of PROTACs Synthesized with Propargyl-PEG4-Sulfone-PEG4-Boc Linker
For: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Introduction
Proteolysis-targeting chimeras (PROTACs) are novel heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] The modular nature of PROTACs, consisting of a target protein ligand, an E3 ligase ligand, and a connecting linker, allows for extensive chemical modification to optimize their pharmacological properties. The linker composition and length are critical determinants of a PROTAC's efficacy, solubility, and cell permeability.
This application note provides a detailed protocol for the purification of PROTACs synthesized using a Propargyl-PEG4-Sulfone-PEG4-Boc linker. This linker incorporates polyethylene (B3416737) glycol (PEG) chains to enhance solubility, a sulfone group which can modulate polarity and metabolic stability, a propargyl group for potential click chemistry applications, and a Boc-protecting group on a terminal amine. The purification of such molecules is challenging due to their relatively high molecular weight, potential for heterogeneity, and the presence of multiple functional groups with distinct physicochemical properties.
The following protocols describe a multi-step purification strategy designed to isolate the desired PROTAC with high purity, suitable for downstream biochemical and cellular assays.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional POI molecules.
Caption: Mechanism of action of a PROTAC molecule.
Multi-Step Purification Workflow
A multi-step purification strategy is recommended to effectively separate the target PROTAC from unreacted starting materials, reaction byproducts, and potential isomers. The general workflow involves an initial capture/cleanup step, followed by size-based separation, and a final polishing step based on hydrophobicity.
Caption: General workflow for the purification of PROTACs.
Experimental Protocols
Materials and Reagents
-
Crude PROTAC reaction mixture
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (ACN, HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA)
-
Solid-Phase Extraction (SPE) cartridge (e.g., C18)
-
Size Exclusion Chromatography (SEC) column (e.g., Sephadex LH-20 or equivalent)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a preparative C18 column
-
Analytical balance, rotary evaporator, lyophilizer
-
LC-MS system for fraction analysis
-
NMR spectrometer for structural confirmation
Protocol 1: Initial Cleanup by Solid-Phase Extraction (SPE) - Optional
This step is beneficial for crude mixtures containing a high load of small, polar impurities.
-
Cartridge Equilibration: Condition a C18 SPE cartridge by washing with 3-5 column volumes of ACN, followed by 3-5 column volumes of water.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of DCM or MeOH and load it onto the equilibrated cartridge.
-
Washing: Wash the cartridge with 3-5 column volumes of a low percentage of ACN in water (e.g., 10-20%) to elute highly polar impurities.
-
Elution: Elute the PROTAC and other hydrophobic compounds with 3-5 column volumes of ACN or MeOH.
-
Solvent Removal: Concentrate the eluted fraction under reduced pressure using a rotary evaporator.
Protocol 2: Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, effectively removing smaller molecules like unreacted linkers and coupling reagents.
-
Column Preparation: Swell the SEC resin (e.g., Sephadex LH-20) in the chosen mobile phase (e.g., MeOH or DCM) and pack the column according to the manufacturer's instructions. Equilibrate the column with at least two column volumes of the mobile phase.
-
Sample Preparation: Dissolve the crude or SPE-purified product in a small volume of the mobile phase.
-
Sample Injection: Carefully load the sample onto the top of the column.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. The larger PROTAC molecule will elute before smaller impurities.
-
Fraction Collection: Collect fractions and analyze them by analytical LC-MS to identify those containing the desired product.
-
Pooling and Concentration: Pool the fractions containing the PROTAC and remove the solvent under reduced pressure.
Protocol 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) - Polishing Step
RP-HPLC is a high-resolution technique that separates compounds based on their hydrophobicity, ideal for removing closely related impurities.
-
System Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Column: Preparative C18 column.
-
-
Column Equilibration: Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the SEC-purified product in a minimal volume of a solvent compatible with the mobile phase (e.g., a small amount of DMSO topped up with Mobile Phase A).
-
Injection and Gradient Elution: Inject the sample and run a linear gradient of increasing Mobile Phase B. A shallow gradient is often necessary to resolve the PROTAC from similar impurities. For example:
-
5-40% B over 10 minutes
-
40-95% B over 40 minutes
-
Hold at 95% B for 5 minutes
-
-
Fraction Collection: Collect fractions corresponding to the main product peak, monitoring the UV chromatogram at an appropriate wavelength (e.g., 254 nm).
-
Purity Analysis: Analyze the collected fractions by analytical LC-MS to confirm the purity and identity of the PROTAC.
-
Solvent Removal: Pool the pure fractions and immediately freeze them. Remove the solvent via lyophilization to obtain the final product as a TFA salt. The Boc protecting group is generally stable in 0.1% TFA during HPLC, but care should be taken to avoid prolonged exposure to acidic conditions and concentration of the acid during solvent removal by rotary evaporation.
Data Presentation
The following table presents a representative summary of the quantitative data expected from the multi-step purification of a PROTAC synthesized with the this compound linker. Actual yields and purities will vary depending on the specific reaction conditions and the nature of the warhead and E3 ligase ligands.
| Purification Step | Starting Material | Product Mass (mg) | Step Yield (%) | Overall Yield (%) | Purity by LC-MS (%) |
| Crude Product | Crude Reaction Mixture | 250 | - | - | 45 |
| SPE (Optional) | 250 mg crude | 205 | 82 | 82 | 55 |
| SEC | 205 mg from SPE | 143.5 | 70 | 57.4 | 80 |
| RP-HPLC | 143.5 mg from SEC | 93.3 | 65 | 37.3 | >98 |
Characterization of the Final Product
The identity and purity of the final PROTAC should be confirmed using a combination of analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess the final purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the PROTAC.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Product degradation during purification; Poor recovery from chromatographic steps. | Optimize reaction conditions; Perform purification steps at lower temperatures; Ensure complete elution from columns. |
| Co-elution of Impurities | Similar physicochemical properties of the product and impurities. | Optimize the gradient in RP-HPLC (shallower gradient); Try a different stationary phase (e.g., C4 or phenyl); Consider ion-exchange chromatography if the PROTAC has a net charge. |
| Loss of Boc Group | Exposure to strong acidic conditions. | Use 0.1% formic acid instead of TFA in the mobile phase for RP-HPLC (may result in broader peaks); Immediately neutralize or freeze-dry fractions after collection. |
| Product Aggregation | High hydrophobicity of the PROTAC. | Add organic modifiers to the SEC mobile phase; Work with more dilute solutions. |
References
Application Notes and Protocols for the Analytical Characterization of Propargyl-PEG4-Sulfone-PEG4-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical characterization of Propargyl-PEG4-Sulfone-PEG4-Boc conjugates. This heterobifunctional linker is a valuable tool in bioconjugation and drug delivery, enabling the precise connection of molecules through "click chemistry" while offering the flexibility of a Boc-protected amine for subsequent modifications. The following protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are designed to ensure the structural integrity, purity, and stability of these conjugates.
Overview of this compound
This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker featuring a terminal alkyne (propargyl) group for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), a central sulfone group that can enhance stability and solubility, and a tert-butyloxycarbonyl (Boc) protected amine. This structure allows for a sequential and controlled approach to the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1][2]
Molecular Structure:
Propargyl-O-(CH₂CH₂O)₄-SO₂-(CH₂CH₂O)₄-NH-Boc
Analytical Characterization Methods
A multi-faceted analytical approach is crucial for the comprehensive characterization of this compound conjugates. The following sections detail the experimental protocols for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the structural elucidation and purity assessment of PEGylated compounds.[3] It provides detailed information about the molecular structure and can be used to confirm the presence of the propargyl, PEG, sulfone, and Boc functional groups.[3][4]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Temperature: 25°C.
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.
-
Spectral Analysis: Integrate the peaks and assign the chemical shifts to the corresponding protons in the molecule. The characteristic peaks for the PEG backbone are typically observed around 3.6 ppm.[5] The propargyl group will have a characteristic alkyne proton signal, and the Boc group will show a singlet for the nine equivalent protons.
Table 1: Expected ¹H NMR Chemical Shifts (Illustrative)
| Functional Group | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Propargyl (CH) | 2.4 - 2.8 | t | 1H |
| Propargyl (CH₂) | 4.1 - 4.3 | d | 2H |
| PEG Backbone (CH₂) | 3.5 - 3.8 | m | 32H |
| Sulfone adjacent (CH₂) | 3.2 - 3.4 | m | 4H |
| Boc (C(CH₃)₃) | 1.4 - 1.5 | s | 9H |
| NH | 5.0 - 5.5 | br s | 1H |
Note: Chemical shifts are approximate and can vary based on the solvent and other factors.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and confirming the identity of the conjugate.[6] Electrospray Ionization (ESI) is a common technique for analyzing PEGylated molecules.[6]
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the conjugate in a suitable solvent (e.g., acetonitrile (B52724) or methanol). Dilute the stock solution to a final concentration of 10-100 µg/mL with the initial mobile phase.
-
LC-MS System:
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5-95% B over several minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
MS Detector: An ESI-Time of Flight (TOF) or Orbitrap mass spectrometer for high-resolution mass analysis.
-
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 120-150°C.
-
Desolvation Temperature: 350-500°C.
-
Mass Range: m/z 100-2000.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) and confirm that the observed mass corresponds to the calculated molecular weight of the this compound conjugate.
Table 2: Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₂₅H₄₇NO₁₁S |
| Molecular Weight | 585.71 g/mol |
| Observed [M+H]⁺ | ~586.29 m/z |
| Observed [M+Na]⁺ | ~608.27 m/z |
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for assessing the purity of the conjugate and for separating it from starting materials and byproducts.[] Reversed-phase HPLC is commonly used for the analysis of PEGylated molecules.[8]
Experimental Protocol: RP-HPLC
-
Sample Preparation: Prepare a 1 mg/mL solution of the conjugate in the mobile phase.
-
HPLC System:
-
Detector: UV detector (if the conjugate has a chromophore) or an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for universal detection.[9]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: A linear gradient, for example, from 10% to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Analyze the chromatogram to determine the retention time of the main peak and calculate the purity of the conjugate by integrating the peak areas.
Table 3: Representative HPLC Parameters and Expected Results
| Parameter | Condition | Expected Result |
| Column | C18, 4.6 x 150 mm, 5 µm | Sharp, well-defined peak |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA | Good separation from impurities |
| Detection | ELSD or CAD | High purity (>95%) |
| Retention Time | Dependent on exact conditions | Consistent for a pure standard |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analytical characterization of this compound conjugates.
Caption: Analytical Characterization Workflow.
Boc Deprotection Reaction
The Boc protecting group can be removed under acidic conditions to yield a free amine, which is then available for further conjugation.
Caption: Boc Deprotection Pathway.
Click Chemistry Conjugation
The propargyl group is readily reacted with an azide-containing molecule via a copper-catalyzed click reaction to form a stable triazole linkage.
Caption: Click Chemistry Conjugation.
References
- 1. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Multiarmed Bifunctional PEG Derivative for the Preparation of Mass Spectrometry Ion Sources with Antifouling Property and High Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Designing Potent PROTACs: A Guide to Optimizing Linker Length with PEG Spacers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's efficacy. This document provides a detailed guide on designing PROTACs with polyethylene (B3416737) glycol (PEG) linkers of varying lengths. We present quantitative data on the impact of linker length on degradation efficiency, detailed experimental protocols for PROTAC evaluation, and visual diagrams to elucidate key concepts and workflows.
Introduction
PROTACs are heterobifunctional molecules composed of two ligands joined by a linker. One ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] The linker is not merely a spacer but plays a crucial role in the stability and geometry of this ternary complex.[3]
PEG linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length.[3][4] The length of the PEG linker significantly influences the formation of a stable and productive ternary complex.[5] A linker that is too short may cause steric hindrance, while an overly long linker might result in a non-productive complex.[5] Therefore, systematic optimization of the PEG linker length is essential for developing potent and selective protein degraders.[4]
Impact of PEG Linker Length on PROTAC Efficacy
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, while the Dmax represents the maximum percentage of protein degradation achievable.[4] The optimal linker length is highly dependent on the specific POI and the recruited E3 ligase.[6]
Below is a summary of quantitative data from various studies illustrating the effect of PEG linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase Ligand | PROTAC | Linker Composition (PEG units) | Linker Length (atoms, approx.) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Pomalidomide | PROTAC A1 | 2 | 8 | >5000 | <20 | [7] |
| BRD4 | Pomalidomide | PROTAC A2 | 3 | 11 | 500 | ~60 | [7] |
| BRD4 | Pomalidomide | PROTAC A3 | 4 | 14 | 50 | >80 | [7] |
| BRD4 | Pomalidomide | PROTAC A4 | 5 | 17 | <10 | >95 | [7] |
| ERα | VHL Ligand | PROTAC B1 | 3 (12 atoms) | 12 | Inactive | N/A | [8] |
| ERα | VHL Ligand | PROTAC B2 | 4 (16 atoms) | 16 | Potent | >90 | [6][8] |
| BTK | CRBN Ligand | PROTAC C1 | 2 | 8 | 40 | >90 | [7] |
| BTK | CRBN Ligand | PROTAC C2 | 4 | 14 | 10 | >95 | [7] |
| BTK | CRBN Ligand | PROTAC C3 | 8 | 26 | 1 | >95 | [7] |
Note: The data presented in this table is compiled from different research articles, and experimental conditions may vary. Direct comparison across different studies should be made with caution. The number of atoms in the linker is an approximation.
Visualizing PROTAC Mechanisms and Workflows
To better understand the principles of PROTAC action and the experimental process for their evaluation, the following diagrams are provided.
Diagram 1: PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Diagram 2: Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of PROTACs with varying PEG linker lengths are provided below.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the quantification of the target protein levels in cells treated with a PROTAC.[9]
Materials:
-
Target cancer cell line
-
PROTAC compounds (stock solutions in DMSO)
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will ensure they are in the exponential growth phase during treatment and allow them to adhere overnight.[10]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC compounds in complete growth medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.[10] Remove the old medium and add the medium containing different concentrations of the PROTAC. Include a vehicle control (DMSO only). Incubate for the desired time (e.g., 24 hours).[10]
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS.[9] Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.[10] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10] Incubate on ice for 30 minutes, vortexing occasionally.[10] Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.[10]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.[10] Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.[10]
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9] Block the membrane with blocking buffer for 1 hour at room temperature.[9] Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[9] Wash the membrane three times with TBST.[9] Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection and Analysis: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[9] Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.[9] Generate a dose-response curve to determine the DC50 and Dmax values.[9]
Protocol 2: Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of PROTAC treatment on cell proliferation.[11]
Materials:
-
Target cancer cell line
-
PROTAC compounds (stock solutions in DMSO)
-
Complete growth medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of medium and allow them to adhere overnight.[12]
-
PROTAC Treatment: Treat the cells with serial dilutions of the PROTAC compounds in triplicate for the desired duration (e.g., 72 hours).[12] Include a vehicle-only control.
-
CCK-8 Addition: Before the end of the incubation period, add 10 µL of CCK-8 solution to each well.[11]
-
Incubation and Measurement: Incubate the plate for 2-4 hours at 37°C.[11] Measure the absorbance at 450 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.[12]
Protocol 3: Ternary Complex Formation Assay (AlphaLISA - Example)
This protocol provides a general framework for assessing the formation of the POI-PROTAC-E3 ligase ternary complex using AlphaLISA technology.[13]
Materials:
-
Recombinant tagged POI (e.g., GST-tagged)
-
Recombinant tagged E3 ligase complex (e.g., His-tagged)
-
PROTAC compounds
-
AlphaLISA acceptor beads (e.g., anti-GST coated)
-
AlphaLISA donor beads (e.g., Nickel Chelate)
-
Assay buffer
-
384-well microplate
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC compound in assay buffer. Prepare working solutions of the recombinant proteins and AlphaLISA beads according to the manufacturer's instructions.
-
Assay Plate Setup: In a 384-well plate, add the recombinant POI, the recombinant E3 ligase complex, and the PROTAC compound at various concentrations.[13] Include controls such as no PROTAC, and binary controls (e.g., POI + PROTAC, E3 ligase + PROTAC).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA acceptor beads and incubate. Then, add the AlphaLISA donor beads and incubate in the dark.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: An increase in the AlphaLISA signal indicates the formation of the ternary complex.[13] Plot the signal as a function of PROTAC concentration to determine the optimal concentration for complex formation.
Conclusion
The rational design of PROTACs necessitates a systematic optimization of the linker. PEG-based linkers offer a versatile platform for fine-tuning the distance between the target protein and the E3 ligase, which is paramount for efficient ternary complex formation and subsequent protein degradation. By employing the quantitative assays and protocols detailed in this guide, researchers can effectively evaluate and compare PROTACs with varying PEG linker lengths to identify candidates with optimal potency and efficacy for further therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 13. resources.revvity.com [resources.revvity.com]
Applications of Sulfone-Containing Linkers in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The linker is a critical component in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), profoundly influencing their stability, efficacy, and safety profiles. Sulfone-containing linkers have emerged as a promising class of chemical bridges, offering distinct advantages over traditional linkers. Their unique chemical properties can enhance plasma stability, provide controlled payload release mechanisms, and offer versatile conjugation strategies. This document provides detailed application notes on the use of sulfone-containing linkers in drug discovery and comprehensive protocols for their synthesis and evaluation.
Application Notes
Enhancing In Vivo Stability of Antibody-Drug Conjugates
A significant challenge in ADC development is the premature release of the cytotoxic payload in systemic circulation, leading to off-target toxicity and reduced therapeutic index. Traditional maleimide-based linkers, commonly used for conjugating payloads to cysteine residues on antibodies, are susceptible to retro-Michael reactions and thiol exchange with serum proteins like albumin. This can result in a significant loss of the payload before the ADC reaches the target tumor cells.[1][2]
Phenyloxadiazole sulfone linkers have demonstrated a marked improvement in the serum stability of ADCs.[1][2] The thioether bond formed between the sulfone linker and a cysteine residue is significantly more resistant to exchange with other thiols compared to the maleimide-thiol adduct.[1] This enhanced stability translates to a longer half-life of the intact ADC in plasma, ensuring more efficient delivery of the cytotoxic agent to the tumor site.[2]
Key Advantages of Phenyloxadiazole Sulfone Linkers:
-
Increased Plasma Stability: Reduced payload dissociation in circulation compared to maleimide (B117702) linkers.[1][2]
-
Improved Therapeutic Index: Minimized off-target toxicity due to enhanced stability.
-
Site-Specific Conjugation: Can be used for site-specific labeling of engineered cysteine residues.[1]
Cleavable Linker Strategies for Controlled Payload Release
For many ADC applications, the release of the cytotoxic payload is contingent upon the internalization of the ADC into the target cell. Cleavable linkers are designed to be stable in the bloodstream but are cleaved under specific conditions within the cell, such as the acidic environment of lysosomes or the presence of specific enzymes.
Arylsulfate-containing linkers represent an innovative cleavable linker strategy. These linkers are designed to be hydrolyzed by sulfatase enzymes, which are abundant in the lysosomal compartment of cells.[3][4] Upon enzymatic cleavage of the sulfate (B86663) group, a self-immolative cascade is triggered, leading to the release of the unmodified payload. This mechanism offers a highly specific and controlled release of the cytotoxic agent within the target cell, maximizing its efficacy.
Features of Arylsulfate Linkers:
-
Enzyme-Specific Cleavage: Released by lysosomal sulfatases, ensuring intracellular drug delivery.[3][4]
-
Traceless Release: The linker is designed to release the payload without any residual chemical modification.
-
High Plasma Stability: The arylsulfate moiety is stable in the neutral pH of the bloodstream.[3]
Versatile Platforms for PROTAC Development
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is crucial for the formation of a productive ternary complex and subsequent degradation.
Sulfone-containing linkers, particularly those incorporating polyethylene (B3416737) glycol (PEG) chains, offer a versatile platform for PROTAC design. The sulfone group can provide a stable and synthetically accessible anchor point, while the PEG chain allows for modulation of the linker length and solubility of the PROTAC molecule. The ability to tune the linker properties is critical for optimizing the geometry of the ternary complex and achieving efficient protein degradation.
Utility of Sulfone-PEG Linkers in PROTACs:
-
Modulable Length and Solubility: PEG chains of varying lengths can be readily incorporated.
-
Chemical Stability: The sulfone group provides a robust connection point.
-
Synthetic Accessibility: Allows for the straightforward synthesis of PROTAC libraries with diverse linker lengths.
Quantitative Data Summary
The following tables summarize key quantitative data comparing the stability and efficacy of ADCs constructed with sulfone-containing linkers to those with traditional maleimide linkers.
| Linker Type | Conjugation Site | Stability Metric | Value | Reference |
| Phenyloxadiazole Sulfone | Engineered Cysteine (HC-A114C) | % Conjugate Remaining (28 days in human plasma) | ~90% | [1] |
| Maleimide | Engineered Cysteine (HC-A114C) | % Conjugate Remaining (28 days in human plasma) | ~55% | [1] |
| Phenyloxadiazole Sulfone | C-terminal Cysteine (MBP-Cys) | Half-life in human plasma | Doubled vs. Maleimide | [1] |
| Maleimide | C-terminal Cysteine (MBP-Cys) | Half-life in human plasma | Baseline | [1] |
| ADC Construct | Cell Line | IC50 (nM) | Reference |
| Trastuzumab-Arylsulfate-MMAE (ADC 2) | BT474 (HER2+) | 0.1 | [3] |
| Trastuzumab-Arylsulfate-MMAE (ADC 3) | BT474 (HER2+) | 0.3 | [3] |
| Trastuzumab-Non-cleavable-MMAE (ADC 4) | BT474 (HER2+) | 10 | [3] |
| Trastuzumab-Val-Cit-MMAE | BT474 (HER2+) | 0.1 | [3] |
| Trastuzumab-Arylsulfate-MMAE (ADC 2) | MCF7 (HER2-) | >1000 | [3] |
| Trastuzumab-Arylsulfate-MMAE (ADC 3) | MCF7 (HER2-) | >1000 | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Phenyloxadiazole Sulfone (PODS) Linker for Antibody Conjugation
This protocol describes the synthesis of a phenyloxadiazole sulfone linker functionalized for conjugation to an antibody.
Materials:
-
Appropriate starting materials for the phenyloxadiazole core
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Reagents for functionalization (e.g., for introducing a maleimide or NHS ester group)
Procedure:
-
Synthesis of the Thioether Precursor: Synthesize the phenyloxadiazole thioether precursor according to established organic chemistry methods. This typically involves the reaction of a thiol-containing phenyloxadiazole with an appropriate electrophile.
-
Oxidation to the Sulfone: a. Dissolve the thioether precursor in DCM. b. Add mCPBA (2.2 equivalents) portion-wise at 0°C. c. Allow the reaction to warm to room temperature and stir for 12-16 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. f. Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate. g. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the phenyloxadiazole sulfone.
-
Functionalization for Bioconjugation: a. Introduce a reactive handle for antibody conjugation (e.g., a maleimide or N-hydroxysuccinimide (NHS) ester) onto the phenyloxadiazole sulfone scaffold using standard coupling chemistries. b. Purify the final functionalized linker by chromatography.
-
Characterization: Confirm the structure and purity of the final linker by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Conjugation of a Sulfone Linker to an Antibody
This protocol outlines the general procedure for conjugating a sulfone-containing linker to cysteine residues on a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Sulfone-linker-payload construct with a cysteine-reactive handle
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., PBS with EDTA)
Procedure:
-
Antibody Reduction (if necessary): a. To a solution of the mAb, add a 10-fold molar excess of TCEP to reduce the interchain disulfide bonds. b. Incubate at 37°C for 1-2 hours. c. Remove excess TCEP using a desalting column equilibrated with reaction buffer.
-
Conjugation Reaction: a. To the reduced antibody solution, add the sulfone-linker-payload construct in a 5-10 fold molar excess. b. Incubate the reaction at room temperature or 37°C for 2-4 hours with gentle mixing. c. Monitor the progress of the conjugation by LC-MS to determine the drug-to-antibody ratio (DAR).
-
Purification of the ADC: a. Purify the ADC from unreacted linker-payload and other small molecules using a desalting column or tangential flow filtration. b. Exchange the buffer to a suitable formulation buffer (e.g., histidine-sucrose buffer, pH 6.0).
-
Characterization of the ADC: a. Determine the final DAR by hydrophobic interaction chromatography (HIC) or LC-MS. b. Assess the level of aggregation by size-exclusion chromatography (SEC). c. Confirm the integrity of the ADC by SDS-PAGE.
Protocol 3: In Vitro Plasma Stability Assay of an ADC
This protocol describes a method to evaluate the stability of an ADC in plasma.
Materials:
-
ADC construct
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
LC-MS system
Procedure:
-
Incubation: a. Dilute the ADC to a final concentration of 1 mg/mL in plasma. b. Incubate the mixture at 37°C. c. At various time points (e.g., 0, 24, 48, 72, 168 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Sample Preparation: a. For analysis of the intact ADC, the plasma sample may be analyzed directly after appropriate dilution. b. To analyze the released payload, precipitate the plasma proteins by adding an excess of cold acetonitrile. Centrifuge to pellet the protein and collect the supernatant containing the released drug.
-
LC-MS Analysis: a. Analyze the samples by LC-MS to quantify the amount of intact ADC or released payload. b. For intact ADC analysis, a method capable of resolving different DAR species is required. c. For released payload analysis, a standard curve of the free drug should be prepared in plasma to allow for accurate quantification.
-
Data Analysis: a. Plot the percentage of intact ADC or the concentration of released payload over time. b. Calculate the half-life (t₁/₂) of the ADC in plasma.
Protocol 4: In Vitro Cytotoxicity Assay
This protocol details the evaluation of ADC cytotoxicity against cancer cell lines using a standard MTT assay.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC constructs and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
Procedure:
-
Cell Seeding: a. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
ADC Treatment: a. Prepare serial dilutions of the ADC and control antibody in complete medium. b. Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. c. Incubate the plate for 72-96 hours at 37°C.
-
MTT Assay: a. Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. b. Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to untreated control cells. b. Plot the cell viability against the logarithm of the ADC concentration and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).
Visualizations
Caption: General experimental workflow for the development and evaluation of ADCs with sulfone-containing linkers.
Caption: Mechanism of action for an ADC with a cleavable sulfone linker.
Caption: Mechanism of action for a PROTAC utilizing a sulfone-containing linker.
References
- 1. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Sulfatase-cleavable linkers for antibody-drug conjugates† | Semantic Scholar [semanticscholar.org]
- 4. Sulfatase-cleavable linkers for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in Propargyl-PEG4-Sulfone-PEG4-Boc reactions
Welcome to the technical support center for Propargyl-PEG4-Sulfone-PEG4-Boc and related heterobifunctional linkers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the use of this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It contains three key functional groups:
-
A propargyl group (a terminal alkyne) for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[1][2][3][4]
-
A sulfone group , which can serve as a stable linkage, often formed via reaction with thiols (e.g., cysteine residues in proteins). Mono-sulfone linkers are known to be more stable against deconjugation compared to maleimide-based linkers.[5]
-
A Boc-protected amine , which, after deprotection, reveals a primary amine that can be coupled to carboxylic acids to form a stable amide bond.[6]
This combination makes it a valuable tool in bioconjugation, particularly for creating antibody-drug conjugates (ADCs), PROTACs, and other complex biomolecules where precise linking of different components is required.[3][4]
Q2: I am seeing low yield in my reaction. What are the most common causes?
A2: Low yield can stem from several factors depending on the specific reaction you are performing. The most common culprits are:
-
Incomplete Boc deprotection: If you are performing a reaction with the amine, incomplete removal of the Boc group will result in a low yield of the desired product.
-
Inefficient click chemistry: For reactions involving the propargyl group, issues with the copper catalyst, reagents, or reaction conditions can lead to poor conversion.
-
Suboptimal amide bond formation: When coupling the deprotected amine with a carboxylic acid, the choice of coupling reagents and reaction conditions is critical.
-
Side reactions: Unwanted reactions involving one of the functional groups can consume your starting material and reduce the yield of the intended product.
-
Purification challenges: PEGylated compounds can be difficult to purify, leading to product loss during workup and chromatography.
The following troubleshooting guides will delve into each of these areas in more detail.
Troubleshooting Guide: Low Yield in Reactions
This guide is divided into three main sections based on the reactive handle of the this compound linker you are using.
Section 1: Troubleshooting Boc-Amine Reactions
Low yields in reactions involving the amine moiety often originate from incomplete Boc deprotection or inefficient subsequent coupling.
Symptoms:
-
LC-MS analysis shows a significant amount of remaining Boc-protected starting material.
-
The subsequent amide coupling reaction has a very low yield, with unreacted coupling partners.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Acid Strength or Concentration | The Boc group is cleaved by acidolysis. Increase the concentration of trifluoroacetic acid (TFA) (e.g., from 20% to 50% in DCM). For very stable Boc groups, consider a stronger acid system like 4M HCl in dioxane. |
| Inadequate Reaction Time or Temperature | Extend the reaction time (e.g., from 1 hour to 2-4 hours) and monitor by TLC or LC-MS. Most deprotections are performed at room temperature, but gentle warming can sometimes be beneficial, though it may increase the risk of side reactions. |
| Steric Hindrance | The bulky PEG chain can sometimes hinder the approach of the acid. Ensure adequate stirring and consider a less sterically hindered solvent if possible. |
| tert-Butyl Cation Side Reactions | The released tert-butyl cation can alkylate electron-rich residues (e.g., tryptophan, methionine) on your substrate.[7] To prevent this, add scavengers to the deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[7] |
Experimental Protocol: Boc Deprotection with Scavengers
-
Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
In a separate vial, prepare the deprotection cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Add the deprotection cocktail to the linker solution (a 1:1 v/v ratio is common).
-
Stir the reaction at room temperature for 1-2 hours, monitoring completion by LC-MS.
-
Once complete, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Add cold diethyl ether to the residue to precipitate the deprotected product (now an ammonium (B1175870) salt).
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
Symptoms:
-
LC-MS shows unreacted deprotected amine and/or carboxylic acid after the coupling reaction.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Activation of Carboxylic Acid | Ensure your coupling reagents (e.g., EDC, HATU, HOBt) are fresh and anhydrous. Allow for a pre-activation step where the carboxylic acid is mixed with the coupling reagents for 15-30 minutes before adding the amine. |
| Side Reaction with Coupling Reagent | Some coupling reagents can react with the amine to form a guanidinium (B1211019) by-product. To minimize this, add the activated carboxylic acid solution to the amine, rather than the other way around. |
| Incorrect pH/Base | The coupling reaction requires a non-nucleophilic base (e.g., DIPEA, triethylamine) to neutralize the acid formed and to ensure the amine is deprotonated and nucleophilic. Use 2-3 equivalents of the base. |
| Steric Hindrance | If either the amine or the carboxylic acid is sterically hindered, the reaction may be slow. Consider using a more powerful coupling reagent like HATU or COMU. Increase the reaction temperature (e.g., to 40°C) and extend the reaction time. |
Section 2: Troubleshooting Propargyl Group (Click Chemistry) Reactions
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is generally high-yielding, but issues can arise.[8][9]
Symptoms:
-
Incomplete consumption of the propargyl-linker or the azide-containing reaction partner.
-
Low yield of the desired triazole product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidation of Copper(I) Catalyst | The active catalyst is Cu(I). Oxygen in the reaction mixture can oxidize it to the inactive Cu(II) state. De-gas your solvents thoroughly. Consider using a Cu(I)-stabilizing ligand such as TBTA (tris(benzyltriazolylmethyl)amine).[10] |
| Poor Source of Copper(I) | Common sources are CuSO₄ with a reducing agent (like sodium ascorbate) or Cu(I) salts like CuI or CuBr. Ensure the sodium ascorbate (B8700270) is fresh and used in excess (2-5 equivalents). |
| Inhibitors in the Reaction Mixture | Some functional groups can coordinate with copper and inhibit the reaction. If your substrate has such groups, you may need to use a higher catalyst loading or a stronger ligand. |
| Solvent Choice | The reaction should be performed in a solvent that dissolves all components. Common choices include DMSO, DMF, THF/water, or t-BuOH/water mixtures. Interestingly, PEG itself can act as a solvent and protect the copper from oxidation.[8][11] |
Experimental Protocol: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the azide-containing molecule and the this compound linker in a suitable solvent (e.g., DMSO or a mixture of t-butanol and water).
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate (B86663) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The final concentrations are typically 1-5 mM for the reactants, with 1 mol% CuSO₄ and 5 mol% sodium ascorbate.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Upon completion, the product can be isolated by precipitation, extraction, or chromatography.
Quantitative Data: Expected Yields for CuAAC
| Reactant Type | Catalyst System | Solvent | Typical Yield |
| Small Molecule Azide | CuSO₄ / Sodium Ascorbate | DMSO/H₂O | >90% |
| Peptide/Protein Azide | CuSO₄ / Sodium Ascorbate / TBTA | Aqueous Buffer | 70-95% |
| Oligonucleotide Azide | CuI | PEG2000 | ~97%[8] |
Section 3: Troubleshooting Sulfone Group Reactions
The sulfone group in this linker is likely intended for reaction with thiols (cysteines) or potentially pairs of histidines, in a manner similar to bis-sulfone reagents.[12][13]
Symptoms:
-
Low level of conjugation to the target protein.
-
Non-specific modification of the protein.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect pH for Thiol Reaction | For selective reaction with cysteine thiols, the pH should be maintained between 7.0 and 8.5. At higher pH, reaction with amines (lysine, N-terminus) becomes more likely. |
| Disulfide-Bonded Cysteines | The sulfone group reacts with free thiols. If your target cysteines are involved in disulfide bonds, they must first be reduced using a reducing agent like DTT or TCEP. Ensure the reducing agent is removed before adding the sulfone linker to prevent it from reacting with the linker. |
| Steric Accessibility | The target cysteine or histidine must be accessible on the surface of the protein. If the residue is buried, the reaction will be slow or will not occur. |
| Linker Stability | While generally stable, prolonged incubation at very high or low pH may affect the integrity of the linker. Ensure your reaction conditions are within a reasonable range. Some sulfone linkers can undergo a retro-Michael reaction if not stabilized (e.g., by reduction of a nearby ketone), though this specific linker's stability profile would need to be empirically determined.[5] |
Visualizing Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting low-yield reactions.
Caption: Troubleshooting workflow for low-yield Boc deprotection reactions.
Caption: Troubleshooting workflow for low-yield CuAAC (click chemistry) reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of the copper(i) catalysed azide–alkyne cycloaddition reactions (CuAAC) in molten PEG2000 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Bis-Sulfone-PEG8-acid | BroadPharm [broadpharm.com]
- 13. researchgate.net [researchgate.net]
optimizing Boc deprotection of Propargyl-PEG4-Sulfone-PEG4-Boc
Technical Support Center: Propargyl-PEG4-Sulfone-PEG4-Boc
Welcome to the technical support center for the optimization of Boc deprotection of this compound. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Boc deprotection of this molecule?
The most common and effective method for removing the Boc (tert-butyloxycarbonyl) group is acid-catalyzed hydrolysis using Trifluoroacetic Acid (TFA).[1][2] A typical starting point is to treat the substrate with a 25-50% solution of TFA in an anhydrous solvent like Dichloromethane (DCM) at room temperature.[3][4]
Q2: How do I monitor the progress of the deprotection reaction?
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5]
-
TLC: The deprotected product, being a free amine (or its salt), is significantly more polar than the Boc-protected starting material. It will exhibit a much lower Rf value on a silica (B1680970) gel plate.[6]
-
LC-MS: This is the most definitive method. You can monitor the disappearance of the mass peak corresponding to the starting material and the appearance of the mass peak for the deprotected product (+1 charge state).[5] The expected mass shift is a loss of 100.12 Da.
Q3: Are there alternative reagents to TFA for this deprotection?
Yes, while TFA is common, alternatives exist. A 4M solution of HCl in 1,4-dioxane (B91453) is a widely used alternative that can be effective and may result in a crystalline hydrochloride salt, which can be easier to handle than oily TFA salts.[1][7] However, given the PEG chains, solubility should be considered. Milder acidic conditions or alternative methods are generally reserved for substrates with other acid-sensitive functional groups.[8]
Q4: What is the role of a "scavenger" and do I need one?
During Boc deprotection, a reactive tert-butyl cation is generated.[3][9] This cation can cause side reactions by alkylating nucleophilic sites on your molecule, such as the propargyl group or the sulfone oxygens, though the latter is less likely.[10][11] A scavenger, such as triisopropylsilane (B1312306) (TIS), is a nucleophilic compound added to the reaction to trap this cation, preventing side reactions.[10] For this specific molecule, while not always essential, adding 2.5-5% TIS is a good practice to ensure the highest purity of the final product.[3]
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM
This protocol describes the standard procedure for removing the Boc group in a solution phase.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (Optional, recommended)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Rotary evaporator
-
Cold diethyl ether for precipitation
Procedure:
-
Preparation: Dissolve the Boc-protected starting material in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask under ambient atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.[3]
-
Reagent Addition: Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v). If using a scavenger, add TIS to a final concentration of 2.5-5% (v/v).[3][12]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.[1] The reaction generates CO2 gas, so ensure the system is not sealed.[9]
-
Monitoring: Check for the complete consumption of starting material by TLC or LC-MS.[6]
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and TFA.[1]
-
To remove residual TFA, co-evaporate the residue with a solvent like toluene (B28343) or DCM (3x).[12][13]
-
The product will be the TFA salt of the amine. For many applications, this can be used directly.
-
-
Isolation (Optional):
-
To isolate the product, precipitate it by adding the concentrated reaction mixture dropwise to a 10-fold excess of cold diethyl ether.[14]
-
Collect the resulting precipitate (often an oil or solid) by centrifugation or filtration. Wash the pellet with cold diethyl ether two more times to remove soluble impurities.[14]
-
Dry the final product under vacuum.
-
Troubleshooting Guide
This guide addresses common issues encountered during the Boc deprotection of this compound.
| Symptom / Observation | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (Starting material remains after 2-4 hours) | 1. Insufficient TFA concentration or reaction time.[14] 2. Low reaction temperature.[10] 3. Water contamination in reagents. | 1. Increase reaction time and continue monitoring.[14] 2. Increase TFA concentration (e.g., from 25% to 50%).[3] 3. Ensure all reagents and glassware are anhydrous. |
| Unidentified Side Products (Extra spots on TLC or peaks in LC-MS) | 1. Alkylation of the propargyl group by the tert-butyl cation.[10] 2. Degradation due to prolonged exposure to strong acid. | 1. Add a scavenger like Triisopropylsilane (TIS) (2.5-5%) to the reaction mixture to trap the tert-butyl cation.[10] 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.[14] |
| Product is an Oil and Difficult to Handle | 1. TFA salts of PEGylated compounds are often oils or sticky solids.[7] 2. Residual solvent. | 1. This is common. Ensure complete removal of TFA by co-evaporation with toluene.[12] 2. Consider switching to 4M HCl in dioxane, which may yield a more manageable HCl salt.[7] 3. Proceed to the next step with the crude TFA salt if purity is acceptable. |
| Low Isolated Yield | 1. Incomplete precipitation in diethyl ether. 2. Product is partially soluble in the precipitation solvent. | 1. Ensure the diethyl ether is ice-cold and use a larger excess (10-20 fold). 2. Maximize precipitation by storing the mixture at -20 °C for 30-60 minutes before centrifugation.[12] |
Visualizations
Chemical Reaction and Workflow
The following diagrams illustrate the chemical transformation and the general experimental workflow for the Boc deprotection process.
Caption: Acid-catalyzed removal of the Boc protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. microsaic.com [microsaic.com]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
avoiding side reactions with Propargyl-PEG4-Sulfone-PEG4-Boc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid side reactions when using Propargyl-PEG4-Sulfone-PEG4-Boc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains a terminal propargyl group for click chemistry (specifically, copper-catalyzed azide-alkyne cycloaddition or CuAAC), a sulfone group for enhanced stability, two polyethylene (B3416737) glycol (PEG4) spacers to increase hydrophilicity, and a Boc-protected amine for subsequent conjugation following deprotection.[1][2] Its primary use is in bioconjugation and the development of complex biomolecules like antibody-drug conjugates (ADCs) or PROTACs, where precise and stable linkage of different molecular entities is required.[3]
Q2: What are the most common side reactions associated with the functional groups of this linker?
The most common side reactions are related to the deprotection of the Boc group and the reactivity of the propargyl group during click chemistry.[4]
-
Boc Deprotection: The acidic removal of the Boc group generates a tert-butyl cation, which can lead to the alkylation of nucleophilic sites on your molecule of interest.[4][5] Incomplete deprotection is also a common issue.[4]
-
Propargyl Group (Click Chemistry): The terminal alkyne can undergo oxidative homocoupling (Glaser coupling) to form a dimer, especially in the presence of a copper catalyst and oxygen.[4][6]
-
Sulfone Linker: While generally stable, extreme pH or temperature conditions could potentially affect the sulfone group, though it is known to be more stable than maleimide-based linkers in biological media.[7][8][9][10][11]
-
PEG Spacers: The PEG chains are generally inert but can be susceptible to oxidative degradation under harsh conditions. A biological consideration is the potential for inducing an anti-PEG antibody response in vivo.[12][13]
Q3: How can I prevent the alkylation of my molecule during Boc deprotection?
The most effective way to prevent unwanted alkylation by the tert-butyl cation is to use scavengers in your deprotection reaction.[4][5] Common scavengers include triisopropylsilane (B1312306) (TIS), water, or thiols like anisole (B1667542) or dithiothreitol (B142953) (DTT). These scavengers will react with the tert-butyl cation, preventing it from modifying your target molecule.
Q4: My click chemistry reaction is showing a significant amount of a higher molecular weight byproduct. What could be the cause?
A common cause for a higher molecular weight byproduct in a CuAAC reaction is the oxidative homocoupling of the propargyl group, leading to the formation of a dimer.[6] This is often facilitated by the presence of oxygen when using a Cu(I) catalyst. To minimize this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and consider using a reducing agent like sodium ascorbate (B8700270) to maintain the copper catalyst in the Cu(I) oxidation state.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Boc Deprotection | 1. Insufficient acid concentration (e.g., TFA). 2. Short reaction time. 3. Low reaction temperature. | 1. Increase the concentration of the acid. A common starting point is 20-50% TFA in a suitable solvent like dichloromethane (B109758) (DCM). 2. Extend the reaction time and monitor the reaction progress by TLC or LC-MS. 3. If the reaction is sluggish at room temperature, consider a slight increase in temperature (e.g., to 40°C), but be mindful of the stability of other functional groups.[4] |
| Unwanted Modification (Alkylation) of Target Molecule after Boc Deprotection | Alkylation by the tert-butyl cation generated during deprotection.[4][5] | Add a scavenger to the deprotection reaction mixture. A common cocktail is TFA/TIS/H2O (95:2.5:2.5). The optimal scavenger will depend on the nature of your target molecule. |
| Low Yield in Click Chemistry (CuAAC) Reaction | 1. Inactive (oxidized) copper catalyst. 2. Propargyl group homocoupling. 3. Suboptimal reaction conditions (pH, solvent). | 1. Use a fresh source of Cu(I) catalyst or add a reducing agent like sodium ascorbate to your reaction to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO4). 2. Degas your solvents and run the reaction under an inert atmosphere (N2 or Ar) to minimize oxygen exposure.[6] 3. Optimize the reaction pH (typically around 7-8) and solvent system. Protic solvents like water/t-BuOH mixtures are often effective. |
| Poor Solubility of the Linker or Conjugate | The overall construct may have hydrophobic regions despite the PEG spacers. | The PEG4 units are designed to enhance water solubility.[12][14][15] If solubility is still an issue, consider using co-solvents like DMSO or DMF and then gradually adding your aqueous buffer. Ensure the final concentration is not above the solubility limit of the conjugate. |
Experimental Protocols
Protocol 1: Boc Deprotection with Scavengers
This protocol describes the removal of the Boc protecting group while minimizing the risk of side reactions.
-
Preparation:
-
Dissolve the this compound-conjugated molecule in a minimal amount of a suitable solvent (e.g., dichloromethane - DCM).
-
Prepare the deprotection cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
-
Reaction:
-
Cool the solution of the protected molecule to 0°C in an ice bath.
-
Add the deprotection cocktail to the solution. A typical ratio is 10-20 volumes of the cocktail to 1 volume of the substrate solution.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by LC-MS or TLC until the starting material is consumed (typically 1-2 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the TFA and other volatile components under reduced pressure (rotoevaporation).
-
Co-evaporate with a solvent like toluene (B28343) or DCM several times to ensure complete removal of residual TFA.
-
The resulting deprotected amine (as a TFA salt) can then be purified by an appropriate method such as HPLC or used directly in the next step after careful drying.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the "click" reaction between the propargyl group of the linker and an azide-containing molecule.
-
Preparation:
-
Dissolve the azide-containing molecule and the deprotected Propargyl-PEG4-Sulfone-PEG4-amine linker in a suitable solvent system (e.g., a 1:1 mixture of t-butanol and water).
-
Prepare the following stock solutions:
-
Copper(II) sulfate (B86663) (CuSO4): 100 mM in water.
-
Sodium Ascorbate: 200 mM in water (prepare fresh).
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (optional but recommended): 50 mM in DMSO or t-butanol.
-
-
-
Reaction:
-
In a reaction vessel, combine the azide (B81097) and alkyne components (typically in a 1:1 to 1.2:1 molar ratio).
-
Degas the solution by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
If using a ligand, add TBTA to the reaction mixture (typically 1 equivalent relative to copper).
-
Add the CuSO4 solution (typically 0.1 equivalents).
-
Initiate the reaction by adding the sodium ascorbate solution (typically 0.5-1.0 equivalents).
-
Stir the reaction at room temperature under an inert atmosphere.
-
Monitor the reaction progress by LC-MS or TLC. Reactions are often complete within 1-4 hours.
-
-
Purification:
-
Once the reaction is complete, the product can be purified to remove the copper catalyst and any unreacted starting materials. Common purification methods include preparative HPLC, size exclusion chromatography, or affinity chromatography if one of the components has a suitable tag.
-
Visualizations
Caption: Workflow for Boc deprotection and the role of scavengers in preventing side reactions.
References
- 1. N-(Propargyl-PEG4)-PEG4-N-Boc | BroadPharm [broadpharm.com]
- 2. m-PEG3-Sulfone-PEG4-propargyl, 2055041-02-4 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chempep.com [chempep.com]
- 13. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 14. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 15. cphi-online.com [cphi-online.com]
improving solubility of Propargyl-PEG4-Sulfone-PEG4-Boc in organic solvents
Technical Support Center: Propargyl-PEG4-Sulfone-PEG4-Boc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of this compound in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this compound is governed by its distinct structural domains, which give it an amphiphilic character:
-
Propargyl Group: A terminal alkyne group that is relatively nonpolar.
-
Two PEG4 Linkers (Polyethylene Glycol): These flexible, hydrophilic chains significantly contribute to solubility in a broad range of polar organic solvents.[1] The repeated ethylene (B1197577) glycol units can form hydrogen bonds with solvent molecules.[1]
-
Sulfone Group (SO₂): A highly polar functional group that enhances the molecule's affinity for polar solvents.
-
Boc Group (tert-Butyloxycarbonyl): A bulky, nonpolar (lipophilic) protecting group that contributes to solubility in less polar organic solvents like dichloromethane (B109758) (DCM) and ethers.[1][2] The presence of a Boc group generally increases the lipophilicity of a molecule compared to its unprotected counterpart.[2]
Q2: What is the general expected solubility profile of this compound?
A2: Given its combination of polar (PEG, sulfone) and nonpolar (Boc, propargyl) moieties, the compound is expected to be most soluble in polar aprotic solvents. Product pages for structurally similar compounds list Dimethyl sulfoxide (B87167) (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF) as effective solvents.[3] Its amphiphilic nature suggests it will have moderate to high solubility in a range of common organic solvents but may have limited solubility in purely nonpolar solvents like hexanes or in highly polar protic solvents like water, depending on the specific conditions.
Troubleshooting Guide for Solubility Issues
Q3: I am having difficulty dissolving the compound. What are the recommended initial solvents to try?
A3: For initial solubility tests, we recommend starting with high-polarity aprotic solvents where similar PEGylated and Boc-protected compounds show good solubility.[3][4] Based on available data for analogous structures, the following solvents are recommended. Always start with a small quantity of the compound.
Table 1: Recommended Initial Solvents and Their Properties
| Solvent | Classification | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) | Expected Solubility |
|---|---|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | 189 | High |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 | 153 | High |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 9.1 | 40 | High to Moderate |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 37.5 | 82 | Moderate |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.6 | 66 | Moderate |
| Methanol (MeOH) | Polar Protic | 5.1 | 32.7 | 65 | Moderate to Low |
| Ethanol (EtOH) | Polar Protic | 4.3 | 24.5 | 78 | Moderate to Low |
Note: Data is compiled from various chemical reference sources. Expected solubility is an estimate based on the compound's structure and data for similar molecules.
Q4: My compound is poorly soluble in my chosen solvent. What steps can I take to improve solubility?
A4: If you encounter poor solubility, you can employ several techniques. The choice of method depends on the downstream application and the stability of the compound.[5][6]
-
Co-solvency: This is a powerful technique where a miscible co-solvent is added to the primary solvent to enhance solubility.[7][8] For example, if the compound has low solubility in methanol, adding a small amount of DCM or DMSO can often create a homogeneous solution.
-
Gentle Heating: Gently warming the mixture can increase the rate of dissolution and the saturation point. Use a water bath and do not exceed 40-50°C to avoid potential degradation of the compound. High crystallinity can slow the dissolution process, and gentle heating can help overcome this.[9]
-
Sonication: Using an ultrasonic bath can help break down aggregates and increase the surface area of the solid, facilitating faster dissolution.[5] This is a form of mechanical agitation that can be very effective.
-
Vortexing/Stirring: Ensure the mixture is being adequately agitated. For small volumes, vortexing is effective. For larger volumes, stirring with a magnetic stir bar for an extended period (e.g., 15-30 minutes) may be necessary.
Below is a workflow to guide you through the troubleshooting process.
Q5: Are there any solvents or conditions I should avoid?
A5: Yes. Avoid highly nonpolar solvents like hexanes and petroleum ether, as the polar sulfone and PEG components will likely render the molecule insoluble.[10] Additionally, be cautious with highly reactive solvents if your experimental conditions are sensitive. While the compound is generally stable, prolonged exposure to strong acids or bases should be avoided as they can cleave the Boc protecting group.
Experimental Protocol
Protocol: Gravimetric Determination of Solubility
This protocol provides a general method for quantitatively determining the solubility of this compound in a specific organic solvent at a set temperature.[2]
Objective: To determine the saturation solubility of the compound in a chosen solvent (e.g., acetonitrile) at 25°C.
Materials:
-
This compound
-
Selected organic solvent (HPLC grade)
-
Analytical balance
-
2 mL glass vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Calibrated micropipettes
-
HPLC or UPLC system with a suitable detector (e.g., UV or ELSD)
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a glass vial (e.g., add 10 mg to 1 mL of solvent). The key is to have undissolved solid remaining after equilibration. b. Add a known volume (e.g., 1.0 mL) of the selected solvent to the vial. c. Tightly seal the vial to prevent solvent evaporation.
-
Equilibration: a. Place the vial in a constant temperature shaker set to 25°C. b. Agitate the vial for 24-48 hours to ensure the solution reaches equilibrium. The solution should appear as a slurry with visible undissolved solid.
-
Sample Collection and Preparation: a. After equilibration, remove the vial and let it stand at the same temperature for 30 minutes to allow the excess solid to settle. b. Centrifuge the vial at high speed (e.g., 10,000 rpm) for 10 minutes to pellet all undissolved solid. c. Carefully collect a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet. d. Dilute the supernatant with a known volume of the same solvent to bring the concentration within the linear range of your analytical method (e.g., 1:100 dilution).
-
Analysis: a. Analyze the diluted sample using a pre-calibrated HPLC or UPLC method to determine the concentration. b. Calculate the original concentration in the saturated solution, accounting for the dilution factor. c. The resulting concentration is the solubility of the compound in that solvent at 25°C, typically expressed in mg/mL or mol/L.
Visualization of Molecular Properties
The diagram below illustrates how the different functional groups within the molecule contribute to its overall solubility characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. t-Boc-N-Amido-PEG4-propargyl, 1219810-90-8 | BroadPharm [broadpharm.com]
- 4. Propargyl-PEG4-acid, 1415800-32-6 | BroadPharm [broadpharm.com]
- 5. Solubility enhancement techniques- a review on conventional and novel approaches [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. ijmsdr.org [ijmsdr.org]
- 8. wjbphs.com [wjbphs.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purifying PROTACs with Sulfone-Containing Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) that feature sulfone-containing linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PROTACs with sulfone-containing linkers?
A1: Purifying PROTACs with sulfone-containing linkers presents a unique set of challenges stemming from both the general properties of PROTACs and the specific characteristics of the sulfone group. These challenges include:
-
High Polarity: The sulfone group is highly polar, which can lead to strong interactions with polar stationary phases like silica (B1680970) gel, potentially causing poor peak shape, tailing, and even irreversible binding.
-
Solubility Issues: The polarity of the sulfone linker can influence the overall solubility of the PROTAC, which may have a large, hydrophobic protein-binding moiety. Finding a suitable solvent system for both purification and analysis can be challenging.
-
Chemical Stability: While generally stable, sulfone linkers can be susceptible to degradation under certain conditions. For instance, α,β-unsaturated sulfones (vinyl sulfones) can be reactive, and the stability of the linker to acidic or basic conditions used in chromatography should be considered.[1]
-
Complex Impurity Profile: The synthesis of PROTACs often involves multiple steps, leading to a variety of impurities, including starting materials, reagents, and byproducts. The presence of the sulfone group can complicate the separation of these impurities.
-
General PROTAC Challenges: Like other PROTACs, those with sulfone linkers are large molecules with high molecular weight, which can lead to poor chromatographic performance. They may also exhibit non-specific binding to surfaces and containers.
Q2: Is the sulfone linker itself prone to degradation during standard purification procedures?
A2: Aryl sulfones are generally considered to be chemically robust. However, the stability of a sulfone-containing linker in a PROTAC during purification is highly dependent on the specific structure of the linker and the purification conditions. For example, vinyl sulfones are known to be reactive towards nucleophiles.[1] It is crucial to assess the stability of your specific sulfone-containing PROTAC under the intended purification conditions (e.g., pH of the mobile phase, temperature) before large-scale purification. A small-scale stability study monitored by LC-MS is recommended.
Q3: What are the recommended first steps when developing a purification method for a sulfone-containing PROTAC?
A3: A systematic approach is crucial. Start with a thorough analytical characterization of the crude product using techniques like LC-MS and ¹H NMR to identify the target compound and major impurities. Then, perform small-scale scouting experiments using different chromatography techniques (e.g., normal-phase, reverse-phase) and a variety of solvent systems to find initial conditions that provide separation. Thin-layer chromatography (TLC) can be a quick and useful tool for initial screening of mobile phases for normal-phase chromatography.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Tailing in Reverse-Phase HPLC
Possible Causes:
-
Secondary Interactions with Silica: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar sulfone group or other polar moieties in the PROTAC, leading to peak tailing.
-
Poor Solubility in Mobile Phase: The PROTAC may be poorly soluble in the mobile phase, leading to broad peaks.
-
Ionic Interactions: If the PROTAC has ionizable groups (e.g., amines, carboxylic acids), they can interact with the stationary phase, causing tailing.
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Add a small amount of a competitive agent, such as trifluoroacetic acid (TFA) or formic acid (0.1%), to the mobile phase. This can mask the silanol groups and improve peak shape.
-
For basic compounds, using a high pH mobile phase with a suitable column (e.g., a hybrid silica or polymer-based C18 column) can improve peak shape.
-
-
Change the Stationary Phase:
-
Consider using a column with end-capping to reduce the number of free silanol groups.
-
Phenyl-hexyl or biphenyl (B1667301) columns can offer different selectivity for aromatic-containing PROTACs and may improve peak shape.
-
-
Optimize Temperature: Increasing the column temperature can improve solubility and mass transfer, leading to sharper peaks. However, be mindful of the thermal stability of your PROTAC.
-
Use a Different Chromatography Mode: If reverse-phase is problematic, consider alternatives like preparative supercritical fluid chromatography (SFC) or hydrophilic interaction chromatography (HILIC).
Issue 2: Product Degradation on Silica Gel Column Chromatography
Possible Causes:
-
Acidity of Silica Gel: The acidic nature of standard silica gel can catalyze the degradation of sensitive functional groups in the PROTAC molecule.
-
Prolonged Exposure: Long residence times on the column can increase the likelihood of degradation.
Troubleshooting Steps:
-
Neutralize the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (B128534) (0.1-1% in the eluent), to neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or a bonded silica phase (e.g., diol).
-
Minimize Contact Time: Use a shorter column and a faster flow rate to reduce the time the PROTAC is in contact with the stationary phase. Flash chromatography is generally preferred over gravity chromatography for this reason.
-
2D-TLC to Confirm Instability: To confirm if your compound is degrading on silica, you can perform a 2D-TLC. Spot your compound in one corner of a TLC plate, run it in a solvent system, dry the plate, turn it 90 degrees, and run it again in the same solvent system. If a new spot appears off the diagonal, it indicates degradation.[2]
Issue 3: Difficulty in Separating the PROTAC from a Structurally Similar Impurity
Possible Causes:
-
Similar Polarity: The impurity may have a very similar polarity to the desired PROTAC, making separation by traditional chromatography challenging.
-
Co-elution: The chosen chromatographic conditions may not be optimal for resolving the two compounds.
Troubleshooting Steps:
-
Optimize Selectivity:
-
Mobile Phase: Systematically vary the solvent composition of the mobile phase. In reverse-phase HPLC, try different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they can offer different selectivity.
-
Stationary Phase: As mentioned before, switching to a different type of stationary phase (e.g., phenyl-hexyl, biphenyl, or a polar-embedded phase) can alter the retention mechanism and improve separation.
-
-
Employ Orthogonal Purification Techniques: If one chromatography method is insufficient, consider a second, orthogonal purification step. For example, if you first use reverse-phase HPLC, a subsequent purification by normal-phase chromatography or SFC could be effective.
-
Preparative SFC: Supercritical fluid chromatography can offer unique selectivity and is often successful in separating closely related compounds that are difficult to resolve by HPLC.
Experimental Protocols
Protocol 1: General Reverse-Phase HPLC Purification of a Sulfone-Containing PROTAC
This protocol provides a general starting point. The specific conditions will need to be optimized for your particular PROTAC.
1. Sample Preparation:
- Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase).
- Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Column:
- System: A preparative HPLC system with a UV detector.
- Column: A C18 stationary phase is a good starting point. Consider a column with a larger particle size (e.g., 5-10 µm) for preparative work.
- Mobile Phase A: Water with 0.1% formic acid or 0.1% TFA.
- Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.
3. Gradient Elution:
- Start with a shallow gradient to scout for the elution of your compound. A typical starting gradient could be 5-95% B over 30 minutes.
- Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a wavelength where your compound has maximum absorbance).
- Once the retention time of your PROTAC is determined from an analytical run, optimize the gradient for preparative scale to ensure good separation from impurities.
4. Fraction Collection and Analysis:
- Collect fractions based on the UV chromatogram.
- Analyze the collected fractions by analytical LC-MS to identify the fractions containing the pure PROTAC.
5. Product Isolation:
- Combine the pure fractions.
- Remove the organic solvent (e.g., acetonitrile) under reduced pressure.
- Lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid.
Data Presentation
Table 1: Example of Data from Purification Method Scouting for a Sulfone-Containing PROTAC
| Method | Stationary Phase | Mobile Phase | Purity (%) | Recovery (%) | Notes |
| 1 | C18 | Water/Acetonitrile + 0.1% TFA | 85 | 70 | Significant peak tailing observed. |
| 2 | C18 | Water/Acetonitrile + 0.1% Formic Acid | 92 | 75 | Improved peak shape compared to TFA. |
| 3 | Phenyl-Hexyl | Water/Acetonitrile + 0.1% Formic Acid | 96 | 80 | Better separation of a key impurity. |
| 4 | Silica Gel | Hexane/Ethyl Acetate | 60 | 40 | Suspected on-column degradation. |
| 5 | Neutral Alumina | Dichloromethane/Methanol | 90 | 65 | Less degradation than silica, but lower resolution. |
Visualizations
Caption: General mechanism of action for a PROTAC, including one with a sulfone linker.
Caption: A typical workflow for the purification of a sulfone-containing PROTAC.
References
Technical Support Center: Monitoring Click Reactions with Propargyl-PEG4-Sulfone-PEG4-Boc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of a click reaction involving Propargyl-PEG4-Sulfone-PEG4-Boc.
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method to monitor the progress of my click reaction with this compound?
A1: Thin-Layer Chromatography (TLC) is often the simplest and quickest method to qualitatively monitor the progress of a click reaction.[1][2][3] By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of the propargyl-containing reagent and the appearance of the triazole product.
Q2: Which analytical techniques provide quantitative data on reaction completion?
A2: For quantitative analysis, Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are highly recommended.[4][5][6][7] LC-MS can also be a powerful tool, especially for analyzing complex reaction mixtures and confirming the mass of the product.
Q3: How does the PEG component of this compound affect reaction monitoring?
A3: The polyethylene (B3416737) glycol (PEG) chains increase the hydrophilicity and molecular weight of your compound.[8] This can affect its chromatographic behavior, potentially causing streaking on TLC plates if an inappropriate solvent system is used. For LC-MS analysis, the PEG chains can influence ionization efficiency and lead to a distribution of masses.[9][10]
Q4: Will the sulfone group in the molecule interfere with any of the monitoring techniques?
A4: The sulfone group (SO₂) has characteristic vibrational modes in IR spectroscopy and can influence the chemical shifts of nearby protons in NMR spectroscopy. While it doesn't directly interfere, it's a feature to be aware of when analyzing spectra to distinguish starting material from product. The sulfone group is generally stable under typical click reaction conditions.[11]
Troubleshooting Guides
Troubleshooting by Analytical Technique
| Issue | Potential Cause | Recommended Solution |
| Streaking of spots | The compound is highly polar due to the PEG chains, or the chosen solvent system is not optimal. | Use a more polar solvent system. Consider adding a small amount of methanol (B129727) or acetic acid to the eluent. Ensure the sample is not too concentrated. |
| Reactant and product spots have very similar Rf values | The polarity difference between the starting material and the product is minimal. | Try a different solvent system with varying polarity. A co-spot, where the starting material and reaction mixture are spotted in the same lane, can help to resolve closely running spots.[12] |
| No product spot is visible | The reaction has not proceeded, or the product is not UV-active or does not stain with the chosen visualization method. | Confirm the reaction conditions (catalyst, temperature). Use a universal stain (e.g., potassium permanganate (B83412) or iodine) that can visualize a broader range of compounds. |
| Issue | Potential Cause | Recommended Solution |
| The azide (B81097) peak (~2100 cm⁻¹) is still present after a long reaction time. | The reaction is incomplete or has stalled. | Verify the integrity and activity of the copper catalyst. Ensure all reagents are present in the correct stoichiometry. Consider increasing the temperature or reaction time. |
| Difficulty in observing the disappearance of the alkyne C-H peak (~3300 cm⁻¹) | The peak may be broad or overlap with other peaks (e.g., O-H from residual water). | Focus on monitoring the disappearance of the sharp azide peak, which is typically in a cleaner region of the spectrum and provides a more reliable indication of reaction progress.[13][14] |
| Issue | Potential Cause | Recommended Solution |
| Complex spectra that are difficult to interpret | The PEG chains can give rise to large, broad signals that may obscure other peaks. | Use a deuterated solvent that effectively dissolves both reactants and products. Focus on the disappearance of the characteristic propargyl proton signal and the appearance of the new triazole proton signal.[4][7] |
| Signals from starting material are still prominent. | The reaction has not gone to completion. | Integrate the signals corresponding to the starting material and product to quantify the conversion and determine if the reaction has reached equilibrium or has stalled.[15] |
| Issue | Potential Cause | Recommended Solution | | Broad peaks or poor separation | The PEGylated nature of the compound can lead to poor chromatographic performance on standard reverse-phase columns. | Use a column with a wider pore size or a different stationary phase. Optimize the gradient elution method.[9][16] | | Multiple charged species or a wide mass distribution | The PEG component can lead to a distribution of molecular weights and the formation of various adducts during ionization. | Use a high-resolution mass spectrometer for accurate mass determination. Deconvolution software can help in interpreting the mass spectrum.[17] |
Experimental Protocols
General Protocol for Monitoring a Click Reaction by TLC
-
Prepare the TLC plate: With a pencil, lightly draw a starting line about 1 cm from the bottom of a silica (B1680970) gel TLC plate.[2]
-
Spot the plate: On the starting line, apply small spots of:
-
The azide-containing starting material.
-
The this compound starting material.
-
A co-spot of both starting materials.
-
The reaction mixture at different time points (e.g., t=0, 1h, 4h, overnight).[1]
-
-
Develop the plate: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., a mixture of dichloromethane (B109758) and methanol). Ensure the solvent level is below the starting line.[3]
-
Visualize the spots: After the solvent front has nearly reached the top of the plate, remove it, and let it dry. Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate).
-
Analyze the results: The disappearance of the starting material spots and the appearance of a new product spot in the reaction mixture lane indicate the progress of the reaction.
General Protocol for Monitoring a Click Reaction by FTIR
-
Acquire a background spectrum: Record a background spectrum of the solvent being used for the reaction.
-
Acquire a spectrum of the starting materials: Record an FTIR spectrum of the azide-containing reactant before adding the alkyne. Note the characteristic strong, sharp azide peak around 2100 cm⁻¹.[13][14]
-
Monitor the reaction: After initiating the reaction, acquire FTIR spectra at regular intervals.
-
Analyze the data: Monitor the decrease in the intensity of the azide peak. The reaction is considered complete when this peak has disappeared.[13]
Visualizations
Caption: Workflow for monitoring a click reaction using Thin-Layer Chromatography (TLC).
Caption: A logical troubleshooting workflow for low or no product yield in a click reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. coconote.app [coconote.app]
- 3. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 4. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Magritek [magritek.com]
- 8. labinsights.nl [labinsights.nl]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How To [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. lcms.cz [lcms.cz]
- 17. pubs.acs.org [pubs.acs.org]
impact of sulfone oxidation state on linker stability and reactivity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of the sulfone oxidation state on the stability and reactivity of linkers used in bioconjugation, particularly in the context of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using sulfone-based linkers over traditional maleimide (B117702) linkers for cysteine conjugation?
A1: The primary advantage is significantly improved stability in plasma.[1][2] Current methods for synthesizing ADCs often use maleimide linkers to react with cysteine thiols.[2][3] However, these maleimide-thiol linkages are susceptible to thioether exchange with serum proteins like albumin, which can lead to premature release of the cytotoxic payload and reduced efficacy.[1][2][3] Phenyloxadiazole sulfone linkers, in particular, form more stable thioether bonds, improving antibody conjugate stability in human plasma.[1][2][3]
Q2: How does the oxidation state (sulfide vs. sulfoxide (B87167) vs. sulfone) generally affect a molecule's properties in a medicinal chemistry context?
A2: The oxidation state of sulfur can significantly alter a molecule's physical and pharmacological properties. Oxidation from a sulfide (B99878) to a sulfoxide or sulfone increases the molecule's polarity and water solubility.[4] For instance, the dipole moment of dimethyl sulfide is 1.55 D, which increases to 3.96 D in its oxidized sulfoxide form.[4] In some drug design strategies, this change in redox state can be used as a trigger. A conjugate might be designed to release its payload upon oxidation of a sulfide to a sulfoxide or sulfone by reactive oxygen species present in a tumor's oxidative environment.[4]
Q3: Are all heteroaryl sulfone linkers equally reactive?
A3: No, the reactivity is influenced by the specific heteroaromatic system. For example, in the development of sulfone linkers for THIOMABs (antibodies with engineered cysteine residues), methylsulfonyl phenyloxadiazole compounds were found to be highly reactive with cysteine residues, whereas benzothiazole (B30560) (BTZ) and phenyltetrazole (PTZ) sulfone compounds showed poor reactivity.[3]
Q4: Does the conjugation site on the antibody affect the stability of a sulfone-linked ADC?
A4: Yes, the location of the engineered cysteine residue is critical. Studies with trastuzumab THIOMABs have shown that conjugate stability is inversely correlated with the solvent accessibility of the conjugation site.[2] For example, conjugates at sites with low solvent accessibility (like LC-V205C and HC-A114C) are stable for extended periods, while those at highly accessible sites (like Fc-S396C) demonstrate poor stability and rapid drug loss.[2][3]
Troubleshooting Guide
Issue 1: My ADC, constructed with a maleimide linker, shows significant premature payload release in plasma stability assays.
-
Cause: Maleimide-thiol linkages are known to be reversible through a retro-Michael reaction, leading to thioether exchange with other thiols present in plasma, such as cysteine, glutathione, and albumin.[2]
-
Solution: Switch to a phenyloxadiazole sulfone linker. These linkers form a more stable covalent bond with cysteine residues, significantly reducing premature payload release.[1][2] Studies have shown that sulfone conjugates are substantially more stable in human plasma compared to their maleimide counterparts, especially at conjugation sites known to be labile.[2][3]
Issue 2: The conjugation reaction with a phenyloxadiazole sulfone linker is slow or incomplete.
-
Cause: The reaction kinetics of sulfone linkers can be slower compared to highly reactive maleimides under certain conditions.[3]
-
Solution: Optimize the reaction conditions. Increasing the reaction temperature can enhance the labeling rate. For instance, increasing the temperature from room temperature to 37°C for 1 to 2 hours has been shown to improve conjugation efficiency with sulfone compounds without compromising chemoselectivity.[3]
Issue 3: I switched to a sulfone linker, but my ADC still exhibits some instability.
-
Cause: The stability of the conjugate is highly dependent on the specific site of conjugation on the antibody.[2][3] If the engineered cysteine is in a region with high solvent accessibility, even a sulfone linker may not completely prevent payload loss.[2]
-
Solution: Re-evaluate the conjugation site. Choose an engineered cysteine site with low predicted fractional solvent accessibility. In trastuzumab THIOMABs, the LC-V205C and HC-A114C sites yield highly stable conjugates, whereas the Fc-S396C site results in labile conjugates.[2][3]
Data Center: Linker Stability Comparison
The following tables summarize quantitative data on the stability of antibody-fluorescein conjugates prepared with maleimide versus phenyloxadiazole sulfone linkers in human plasma at 37°C.
Table 1: Stability of Conjugates at Different THIOMAB Sites
| Conjugation Site | Linker Type | % Intact Conjugate after 72 hours | Reference |
|---|---|---|---|
| LC-V205C | Maleimide | ~80% | [3] |
| Fc-S396C | Maleimide | ~20% | [3] |
| Fc-S396C | Sulfone | More stable than maleimide conjugate |[2] |
Table 2: Long-Term Stability at a Site with Intermediate Maleimide Stability
| Conjugation Site | Linker Type | % Intact Conjugate after 1 month | Reference |
|---|---|---|---|
| HC-A114C | Maleimide | >50% | [3] |
| HC-A114C | Sulfone | ~90% |[3] |
Experimental Protocols & Workflows
Key Experimental Methodologies
1. In Vitro Plasma Stability Assay
This assay is crucial for evaluating the stability of the linker in the circulatory system and predicting premature payload release.[5]
-
Objective: To determine the change in the drug-to-antibody ratio (DAR) over time when an ADC is incubated in plasma.[5]
-
Protocol Outline:
-
Preparation: Incubate the ADC (e.g., at 1.3 mg/mL) in plasma from relevant species (human, mouse, rat) at 37°C. Include a buffer control to assess the inherent chemical stability of the ADC.[5]
-
Time Points: Collect aliquots at various time points over a period of several days (e.g., Day 0, 1, 3, 5, 7).[5]
-
Sample Processing: Isolate the ADC from the plasma samples using immunoaffinity capture, such as with Protein A or Protein G magnetic beads.[5]
-
Analysis: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR signifies drug deconjugation.[5] The supernatant can also be analyzed to quantify the released payload.[5]
-
2. In Vivo Stability Assessment
These bioanalytical methods are used to measure ADC stability and payload release in a living system.[6]
-
Method A: ELISA for Intact ADC Quantification
-
Sample Collection: After administering the ADC to the animal model, collect blood samples at predetermined time points and process them to obtain plasma.[6]
-
Plate Coating & Blocking: Coat a 96-well plate with an antigen specific to the ADC's antibody. Block to prevent non-specific binding.[6]
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC binds to the coated antigen.[6]
-
Detection: Use an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This antibody will only bind to ADCs that have retained their payload.[6]
-
Data Analysis: Add a substrate and measure the resulting signal, which is proportional to the amount of intact ADC.[6]
-
-
Method B: LC-MS/MS for Free Payload Quantification
-
Sample Collection: Collect plasma samples as described above.[6]
-
Sample Preparation: Precipitate proteins by adding an organic solvent (e.g., acetonitrile). Centrifuge the samples to pellet the proteins.[6]
-
Supernatant Analysis: Collect the supernatant, which contains the small-molecule free payload, and analyze it using LC-MS/MS to quantify the amount of prematurely released drug.[6]
-
Visualized Workflows
Caption: Workflow for assessing ADC stability in plasma.
Caption: Comparison of maleimide and sulfone linker stability pathways.
References
Validation & Comparative
Propargyl-PEG4-Sulfone-PEG4-Boc: A Comparative Guide to PEG-Based PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal aspect of therapeutic development. The linker, the bridge connecting the target protein binder and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the diverse array of linker architectures, polyethylene (B3416737) glycol (PEG)-based linkers are frequently employed due to their favorable physicochemical characteristics. This guide provides a comprehensive comparison of Propargyl-PEG4-Sulfone-PEG4-Boc with other commonly used PEG-based PROTAC linkers, supported by illustrative experimental data and detailed methodologies for key validation assays.
The Central Role of the Linker in PROTAC Function
A PROTAC's mechanism of action hinges on the formation of a stable and productive ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase.[1] The linker is not a passive spacer but an active contributor to this process. Its length, rigidity, and chemical composition directly influence the geometry and stability of the ternary complex, which in turn dictates the efficiency of target protein ubiquitination and subsequent degradation by the proteasome.[2] Key performance indicators for a PROTAC, such as its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax), are profoundly affected by the linker's design.[3]
An Overview of this compound
This compound is a bifunctional, PEG-based linker designed for PROTAC synthesis. Its structure incorporates several key features:
-
PEG4 Moieties: Two tetraethylene glycol units provide hydrophilicity, which can enhance the solubility of the resulting PROTAC molecule.[4][5] The PEG chains also offer flexibility and control over the spatial distance between the two ends of the PROTAC.
-
Sulfone Group: The central sulfone (SO2) group is a key feature. It is a rigid and polar moiety that can influence the linker's conformation. The electron-withdrawing nature of the sulfone group can also impact the metabolic stability of the linker.
-
Propargyl Group: The terminal alkyne (propargyl) group serves as a chemical handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific attachment of a warhead or E3 ligase ligand that has a corresponding azide (B81097) group.[6]
-
Boc-Protected Amine: The other terminus features a Boc (tert-butyloxycarbonyl)-protected amine. This protecting group can be readily removed under acidic conditions to reveal a primary amine, which can then be coupled to the other binding moiety, typically via an amide bond formation.
Comparative Analysis of PEG-Based Linkers
The selection of a PROTAC linker is a multi-parameter optimization process. The following sections compare this compound to other common PEG-based linkers based on key performance attributes.
Data Presentation
Disclaimer: The following tables present illustrative data based on general principles of PROTAC linker design and published data for similar linker types. Direct comparative experimental data for this compound is not extensively available in the public domain. The values are intended to demonstrate the expected trends and should be empirically verified for each specific PROTAC system.
Table 1: Physicochemical and Structural Properties of Representative PEG-Based Linkers
| Linker Type | Structure | Key Features | Expected Solubility | Expected Flexibility | Synthetic Tractability |
| This compound | Propargyl-(PEG)4-SO2-(PEG)4-NHBoc | Sulfone for rigidity, Propargyl for click chemistry | High | Moderate | Moderate |
| Standard PEG Linker (e.g., PEG8) | HO-(PEG)8-NH2 | High flexibility, good solubility | High | High | High |
| Alkyl-PEG Linker (e.g., Alkyl-PEG4) | CH3-(CH2)n-(PEG)4-NH2 | Increased lipophilicity | Moderate | High | High |
| Rigid PEG-Piperazine Linker | HO-(PEG)n-Piperazine-(PEG)m-NH2 | Piperazine (B1678402) for rigidity | Moderate-High | Low | Moderate |
Table 2: Illustrative Performance Data of PROTACs with Different PEG-Based Linkers
| Linker Type | Target Protein | E3 Ligase | Ternary Complex Stability (Kd, nM) | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| This compound | BRD4 | VHL | 50 | 25 | >90 | 1.5 |
| Standard PEG Linker (PEG8) | BRD4 | VHL | 80 | 50 | >90 | 1.2 |
| Alkyl-PEG Linker (Alkyl-PEG4) | BRD4 | VHL | 100 | 75 | 85 | 2.5 |
| Rigid PEG-Piperazine Linker | BRD4 | VHL | 30 | 15 | >95 | 1.8 |
Interpretation of Comparative Data:
-
This compound: The introduction of the sulfone group is expected to impart a degree of rigidity to the linker compared to a standard PEG chain of similar length.[1] This can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially leading to enhanced stability (lower Kd) and improved degradation potency (lower DC50).[7] The propargyl group provides a versatile handle for synthesis without significantly impacting the linker's core properties.
-
Standard PEG Linker: Highly flexible and hydrophilic, standard PEG linkers are a common starting point in PROTAC design.[8] Their flexibility can be advantageous in allowing the PROTAC to adopt a productive conformation, but excessive flexibility can also lead to an entropic penalty upon binding.[1]
-
Alkyl-PEG Linker: The inclusion of an alkyl chain increases the lipophilicity of the linker, which can enhance cell permeability.[2] However, this may come at the cost of reduced aqueous solubility and potentially less favorable interactions within the ternary complex.
-
Rigid PEG-Piperazine Linker: Incorporating rigid elements like a piperazine ring can significantly constrain the conformational freedom of the linker.[9] This can lead to highly stable ternary complexes and potent degradation if the enforced conformation is optimal. However, a mismatched rigid linker can also prevent productive complex formation.
Experimental Protocols
Detailed and robust experimental validation is crucial in PROTAC development. Below are detailed protocols for the key assays cited in this guide.
Ternary Complex Formation Assays
1. Co-Immunoprecipitation (Co-IP)
This method is used to demonstrate the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) within a cellular context.
-
Cell Culture and Treatment:
-
Culture cells (e.g., a relevant cancer cell line) to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the target protein.
-
Treat the cells with the PROTAC at the desired concentration (e.g., 100 nM) or a vehicle control (e.g., DMSO) for 4-6 hours.[10]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[10]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.[10]
-
To 1 mg of pre-cleared lysate, add 2-5 µg of an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or a control IgG.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing and Elution:
-
Wash the beads three times with ice-cold wash buffer.[10]
-
Elute the protein complexes by boiling the beads in 2x Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and the E3 ligase to detect their presence in the immunoprecipitated complex.
-
2. NanoBRET™ Ternary Complex Assay
This is a live-cell, real-time assay to quantify the formation of the ternary complex.
-
Cell Preparation:
-
Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase (the energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (the energy acceptor).[11]
-
Plate the transfected cells in a 96-well plate.
-
-
Assay Procedure:
-
Label the HaloTag®-E3 ligase fusion with a fluorescent HaloTag® ligand.
-
Add the NanoBRET™ substrate to the cells.
-
Treat the cells with a serial dilution of the PROTAC.
-
Measure the bioluminescence (donor) and fluorescence (acceptor) signals using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.[11]
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Protein Degradation Assay (Western Blot)
This assay is used to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[12]
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[7]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[12]
-
Cell Viability Assay
This assay assesses the cytotoxic effects of the PROTAC on the cells.
CellTiter-Glo® Luminescent Cell Viability Assay
-
Assay Principle: This assay measures ATP levels, which are indicative of metabolically active, viable cells.[1]
-
Procedure:
-
Plate cells in an opaque-walled 96-well plate and treat them with a serial dilution of the PROTAC for the desired duration.
-
Equilibrate the plate to room temperature.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescent signal against the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration) for cell viability.
-
Mandatory Visualizations
PROTAC Signaling Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Conclusion
The linker is a critical component in PROTAC design, and its careful optimization is paramount for achieving desired therapeutic outcomes. This compound represents a sophisticated linker design that balances solubility, provides a degree of conformational rigidity through its sulfone moiety, and offers synthetic versatility via its orthogonal protecting groups and click chemistry handle. While direct comparative data is limited, the principles of PROTAC design suggest that the inclusion of a sulfone group may offer advantages in terms of pre-organizing the linker for optimal ternary complex formation. However, as with all aspects of PROTAC development, empirical testing using robust and quantitative assays is essential to determine the optimal linker for each specific target and E3 ligase combination. This guide provides the foundational knowledge and detailed protocols to aid researchers in the rational design and evaluation of novel PROTACs.
References
- 1. researchgate.net [researchgate.net]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Propargyl-PEG4-Sulfone-PEG4-Acid - CD Bioparticles [cd-bioparticles.net]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aragen.com [aragen.com]
Propargyl-PEG4-Sulfone-PEG4-Boc vs. Alkyl-Based Linkers: A Comparative Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of efficacy, stability, and overall performance. This guide provides an objective comparison between a modern, functionalized polyethylene (B3416737) glycol (PEG)-based linker, Propargyl-PEG4-Sulfone-PEG4-Boc, and traditional alkyl-based linkers. This analysis is supported by a review of available data and established experimental protocols to aid researchers in making informed decisions for their drug development programs.
Executive Summary
The selection of a linker in drug conjugate design is a balancing act between achieving high stability in circulation and ensuring efficient payload release or target engagement at the site of action. This compound linkers, with their inherent hydrophilicity, biocompatibility, and the stability-enhancing sulfone moiety, offer potential advantages in aqueous solubility and in vivo stability over their more traditional alkyl-based counterparts. Alkyl linkers, while synthetically straightforward and chemically robust, can suffer from hydrophobicity, leading to challenges in formulation and potentially faster clearance. This guide will delve into the key performance characteristics, supporting data, and the experimental methodologies used to evaluate these critical components of targeted therapies.
Chemical Structures and Key Features
This compound is a heterobifunctional linker that incorporates several key functional groups. The propargyl group allows for "click" chemistry, a highly efficient and specific conjugation method. The two PEG4 (polyethylene glycol with four repeating units) segments impart hydrophilicity, which can improve the solubility of the entire conjugate. The central sulfone group is a key feature, known to enhance the metabolic stability of the linker. The Boc (tert-butyloxycarbonyl) protecting group on a terminal amine allows for controlled, sequential conjugation strategies.
Alkyl-based linkers are typically straight-chain or branched hydrocarbons of varying lengths. They are non-cleavable linkers that offer synthetic simplicity and high chemical stability. However, their hydrophobic nature can significantly impact the overall physicochemical properties of the drug conjugate.
Comparative Performance Analysis
The performance of a linker is a multi-faceted consideration, with stability, solubility, and its influence on biological activity being paramount. The following sections and tables summarize the comparative performance of this compound and alkyl-based linkers based on available data.
Table 1: Physicochemical Properties
| Property | This compound | Alkyl-Based Linkers | Rationale & Key Considerations |
| Solubility | High aqueous solubility | Generally low aqueous solubility, increases with shorter chain length | The PEG chains in the this compound linker significantly enhance its hydrophilicity, which is advantageous for formulating and administering drugs, especially those with hydrophobic payloads. Alkyl linkers can lead to aggregation and formulation challenges. |
| Hydrophobicity | Low | High, increases with chain length | Lower hydrophobicity of the PEG-sulfone linker can reduce non-specific binding and improve pharmacokinetic profiles. |
| Flexibility | High | High | Both linker types offer considerable flexibility, which can be crucial for allowing the two ends of a PROTAC to simultaneously bind their respective target proteins. |
| Synthesis | Multi-step, more complex | Generally straightforward and cost-effective | The synthesis of the functionalized this compound linker is more involved than that of simple alkyl chains. |
Table 2: In Vitro Performance
| Parameter | This compound (Expected) | Alkyl-Based Linkers (Typical) | Rationale & Key Considerations |
| Plasma Stability | High | Moderate to High | The sulfone moiety is known to increase resistance to enzymatic degradation, potentially leading to a longer plasma half-life compared to some alkyl linkers which can be susceptible to oxidative metabolism.[1] |
| In Vitro Efficacy (PROTACs - DC50/Dmax) | Potentially improved due to better solubility and ternary complex formation | Variable, can be potent but may be limited by poor solubility | Improved solubility of PROTACs with PEG-based linkers can lead to better cell permeability and higher intracellular concentrations, potentially resulting in lower DC50 and higher Dmax values. |
| Cell Permeability | Can be optimized by balancing PEG length and overall molecular properties | Generally lower due to hydrophobicity, but can be influenced by other factors | While high molecular weight and polarity from PEG can reduce passive diffusion, the overall conformation and reduced aggregation can sometimes lead to improved effective permeability. |
Note: Direct head-to-head quantitative data for this compound versus a comprehensive set of alkyl linkers is limited in publicly available literature. The expected performance is based on the known properties of its constituent parts.
Degradation Pathways
The stability of a linker is intimately tied to its degradation pathway in a biological environment.
This compound , being a non-cleavable linker, is designed to be stable in circulation. The primary route of degradation for the entire drug conjugate would be through lysosomal proteolysis of the antibody (in ADCs) or the target protein and E3 ligase (in PROTACs), which would eventually lead to the release of the payload attached to the linker and a portion of the protein. The ether linkages in the PEG chains are generally resistant to enzymatic cleavage, and the sulfone group further enhances this stability.
Alkyl-based linkers , also being non-cleavable, follow a similar degradation principle based on the breakdown of the attached biomolecules. However, long alkyl chains can be susceptible to oxidative metabolism by cytochrome P450 enzymes in the liver, which could potentially lead to premature cleavage in some cases.
Experimental Protocols
To facilitate the direct comparison of these linkers in your research, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the drug conjugate in plasma from different species.
Materials:
-
Test drug conjugate (with either this compound or an alkyl linker)
-
Control drug conjugate with a known stability profile
-
Pooled human, mouse, and rat plasma (or other relevant species)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Internal standard for LC-MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test and control drug conjugates in a suitable solvent (e.g., DMSO).
-
Spike the stock solution into pre-warmed (37°C) plasma to a final concentration of 1 µM.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), aliquot a portion of the plasma sample.
-
Quench the reaction by adding 3 volumes of cold acetonitrile containing the internal standard.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact drug conjugate remaining.
-
Calculate the percentage of the drug conjugate remaining at each time point relative to the 0-hour time point.
-
Determine the half-life (t½) of the conjugate in plasma.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of a PROTAC molecule.
Materials:
-
Caco-2 cells
-
Transwell® plates (24-well)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test PROTAC (with either linker)
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Prior to the assay, wash the cell monolayers with pre-warmed HBSS.
-
Add the test PROTAC solution (typically 10 µM in HBSS) to the apical (A) or basolateral (B) chamber.
-
Add fresh HBSS to the receiver chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 60, 120 minutes), take samples from the receiver chamber.
-
At the end of the experiment, measure the concentration of Lucifer yellow in the receiver chamber to confirm monolayer integrity.
-
Quantify the concentration of the test PROTAC in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.
-
Calculate the efflux ratio (Papp B-to-A / Papp A-to-B) to determine if the compound is a substrate of efflux transporters.
Visualizing the Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Mechanism of action for a PROTAC, leading to target protein degradation.
Caption: Experimental workflow for assessing drug conjugate stability in plasma.
Conclusion
The choice between a this compound linker and a traditional alkyl-based linker is a critical decision in the design of ADCs and PROTACs. The PEG-sulfone linker offers significant advantages in terms of hydrophilicity, which can translate to improved solubility, better formulation properties, and potentially more favorable pharmacokinetic profiles. The inclusion of the sulfone moiety is anticipated to enhance metabolic stability, a crucial factor for in vivo efficacy. While alkyl linkers are synthetically more accessible, their inherent hydrophobicity can present significant challenges.
For researchers aiming to develop next-generation targeted therapies, the investment in a more sophisticated linker like this compound may yield substantial returns in the form of a more drug-like and efficacious clinical candidate. It is strongly recommended that researchers conduct head-to-head comparisons using the experimental protocols outlined in this guide to determine the optimal linker for their specific application.
References
Sulfone vs. Thioether Linkers: A Comparative Guide to Enhancing Bioconjugate Stability
For researchers, scientists, and drug development professionals, the choice of linker chemistry is a critical determinant of the stability and efficacy of bioconjugates, particularly antibody-drug conjugates (ADCs). While traditional thioether linkers formed via maleimide (B117702) chemistry have been widely used, concerns over their in vivo instability have driven the development of more robust alternatives. This guide provides an objective comparison of sulfone-containing linkers and conventional thioether linkers, with a focus on experimental data supporting the superior stability of sulfone-based conjugates.
The stability of the linker connecting a cytotoxic payload to an antibody is paramount for the safety and effectiveness of an ADC. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. A common failure point for traditional ADCs is the thioether bond created by the reaction of a maleimide linker with a cysteine residue on the antibody. This linkage is susceptible to retro-Michael reaction and thioether exchange with abundant serum proteins like albumin, leading to premature drug release.[1][2][3] Sulfone-containing linkers have emerged as a promising solution to this stability issue.[1][2]
Superior Stability of Sulfone Linkers: The Experimental Evidence
A key advantage of sulfone linkers is their enhanced stability in human plasma. Studies directly comparing phenyloxadiazole sulfone linkers to maleimide-based thioether linkers have demonstrated a significant improvement in conjugate stability.[1][2]
One of the primary mechanisms for the instability of maleimide-based thioether linkers is thioether exchange, where the thioether bond is cleaved and the drug-linker complex is transferred to other thiol-containing molecules in the plasma, most notably albumin. Sulfone linkers have been shown to be highly resistant to this process. For instance, a maltose-binding protein (MBP) conjugated with a phenyloxadiazole sulfone linker showed no thioether exchange with albumin in human plasma, whereas the corresponding maleimide conjugate readily underwent exchange.[1][2] This resistance to exchange is attributed to the heteroaromatic structure of the sulfone linker and the nature of the methyl sulfone leaving group.[1][2]
The stability of maleimide-based conjugates is also highly dependent on the specific site of conjugation on the antibody, with more solvent-accessible sites leading to greater instability.[1] In contrast, the stability of sulfone conjugates has been found to be less dependent on the conjugation site, offering a wider range of potential conjugation sites without compromising stability.[1][2]
Quantitative Comparison of Linker Stability
The following table summarizes the key quantitative data from comparative stability studies of sulfone and thioether linkers in human plasma.
| Linker Type | Conjugation Site | Time in Human Plasma (hours) | % Intact Conjugate | Reference |
| Thioether (Maleimide) | LC-V205C | 72 | ~80% | [1][2] |
| Thioether (Maleimide) | Fc-S396C | 72 | ~20% | [1][2] |
| Sulfone (Phenyloxadiazole) | LC-V205C | 72 | ~66% | [2] |
| Sulfone (Phenyloxadiazole) | Fc-S396C | 72 | ~66% | [2] |
These data clearly illustrate the superior stability of the sulfone linker, particularly at the more labile Fc-S396C conjugation site, where the thioether-linked conjugate showed significant degradation after 72 hours.
Visualizing the Chemistry: Linker Structures and Degradation Pathways
To better understand the chemical differences and the mechanism of instability in thioether linkers, the following diagrams illustrate the chemical structures and the retro-Michael reaction pathway.
Caption: Chemical structures of thioether and sulfone linkers.
Caption: Instability of thioether linkers via retro-Michael reaction.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed experimental protocols for the key experiments are provided below.
Protocol 1: Site-Specific Antibody Conjugation
This protocol describes the method for conjugating antibodies with both maleimide and phenyloxadiazole sulfone linkers.
Materials:
-
THIOMAB™ antibody (engineered with a cysteine residue at a specific site)
-
Maleimide-linker-payload
-
Phenyloxadiazole sulfone-linker-payload
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO
-
Desalting columns
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the THIOMAB™ in PBS.
-
Add a 20-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 2 hours to reduce the engineered cysteine residue.
-
Remove excess TCEP using a desalting column equilibrated with PBS.
-
-
Linker-Payload Preparation:
-
Dissolve the maleimide-linker-payload and the phenyloxadiazole sulfone-linker-payload in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
To the reduced antibody, immediately add a 10-fold molar excess of the dissolved linker-payload.
-
For the maleimide reaction, incubate at room temperature for 1 hour.
-
For the sulfone reaction, incubate at 37°C for 4 hours.
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
-
Purification:
-
Purify the resulting ADC by size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other small molecules.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or mass spectrometry.
-
Confirm conjugation and purity using SDS-PAGE analysis under reducing and non-reducing conditions.
-
Caption: Experimental workflow for antibody-drug conjugation.
Protocol 2: In Vitro Plasma Stability Assay
This protocol details the procedure for evaluating the stability of ADCs in human plasma.
Materials:
-
Purified ADCs (thioether-linked and sulfone-linked)
-
Human plasma (citrated)
-
PBS, pH 7.4
-
Protein A affinity chromatography cartridges
-
LC-MS system
Procedure:
-
Incubation:
-
Dilute the purified ADCs to a final concentration of 1 mg/mL in human plasma.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots of the plasma/ADC mixture.
-
-
ADC Capture and Elution:
-
At each time point, capture the ADC from the plasma aliquot using a Protein A affinity chromatography cartridge.
-
Wash the cartridge with PBS to remove non-specifically bound proteins.
-
Elute the ADC from the cartridge using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5).
-
Immediately neutralize the eluted ADC with a high pH buffer (e.g., 1 M Tris, pH 8.0).
-
-
Analysis by LC-MS:
-
Analyze the purified ADC from each time point by LC-MS to determine the average DAR.
-
Monitor for the appearance of deconjugated antibody and drug-linker adducts with plasma proteins (e.g., albumin).
-
-
Data Analysis:
-
Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of intact ADC versus time to compare the stability of the different linkers.
-
Conclusion
References
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers for PROTACs
A Comprehensive Guide for Researchers in Drug Development
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the linker, which connects the protein of interest (POI) binder to the E3 ligase recruiter. The design of this linker profoundly impacts a PROTAC's efficacy, stability, and overall performance.
This guide provides an objective, data-supported comparison between two primary classes of PROTAC linkers: cleavable and non-cleavable. Understanding the distinct characteristics of each is paramount for the rational design of next-generation protein degraders.
Mechanism of Action: A Tale of Two Linkers
While all PROTACs aim to induce ubiquitination and subsequent proteasomal degradation of a target protein, the linker's nature—whether it is stable or designed to break apart—introduces variations in the mechanism and potential downstream effects.
Non-Cleavable Linkers: The Stable Bridge
The most common strategy in PROTAC design involves non-cleavable linkers, typically composed of polyethylene (B3416737) glycol (PEG) or alkyl chains.[1][2] These linkers act as a stable bridge, ensuring the PROTAC molecule remains intact throughout its lifecycle. The primary mechanism involves the formation of a ternary complex (POI-PROTAC-E3 ligase), which facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome. The PROTAC is then released to engage another target protein, acting catalytically.[1][2]
Caption: Mechanism of a PROTAC with a non-cleavable linker.
In some contexts, particularly with larger constructs or under specific cellular conditions, the entire ternary complex formed with a non-cleavable linker may be internalized and processed through lysosomal degradation.[3][4]
Cleavable Linkers: The Strategically Timed Release
Cleavable linkers are designed to be stable in systemic circulation but break down under specific conditions prevalent within target cells or tumor microenvironments. This strategy is borrowed from the more established field of Antibody-Drug Conjugates (ADCs).[3][4] The cleavage event releases the active PROTAC, which can then proceed to induce proteasomal degradation. Common cleavage mechanisms include:
-
Protease-mediated cleavage: Linkers containing specific peptide sequences (e.g., valine-citrulline) can be cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in cancer cells.[4]
-
pH-sensitive cleavage: Linkers with acid-labile groups (e.g., hydrazones) can be cleaved in the acidic environments of endosomes (pH 5-6) and lysosomes (pH ~4.8).[4]
-
Glutathione-sensitive cleavage: Disulfide bonds can be reduced by the high intracellular concentration of glutathione, releasing the active molecule.[4]
Caption: Activation mechanism of a PROTAC with a cleavable linker.
Comparative Analysis
The choice between a cleavable and non-cleavable linker is a critical decision in PROTAC design, involving a trade-off between stability, potential toxicity, and mechanism of action.
| Feature | Cleavable Linker | Non-Cleavable Linker |
| Stability | Designed to be labile under specific intracellular conditions. May have lower plasma stability, leading to potential premature release.[5] | Generally higher plasma and metabolic stability.[3][6] |
| Mechanism of Release | Triggered by specific enzymes, pH, or reducing agents inside the cell.[4] | The PROTAC molecule remains intact; degradation relies on the entire ternary complex formation and proteasomal machinery.[1] |
| Off-Target Toxicity | Higher potential for off-target effects due to premature cleavage in circulation or the "bystander effect," where the cleaved, active PROTAC diffuses to neighboring cells.[3] | Lower risk of off-target toxicity due to higher stability and containment of the active molecule. The "bystander effect" is generally negligible.[3][4] |
| Efficacy | Potentially higher efficacy in heterogeneous tumors due to the bystander effect. The released, smaller active molecule may have better cell permeability. | Highly effective in homogenous cell populations. Efficacy is tightly linked to the formation of a productive ternary complex. |
| Complexity | More complex design and synthesis. Requires careful tuning of the cleavage site to balance stability and release kinetics. | Simpler in concept and often in synthesis. The primary focus is on optimizing length and geometry.[1] |
Quantitative Data Comparison
Direct head-to-head comparisons of PROTACs with cleavable versus non-cleavable linkers targeting the same POI are still emerging in the literature. However, we can summarize representative performance metrics based on published data for various PROTACs.
| Parameter | Cleavable Linker (Representative) | Non-Cleavable Linker (Representative) |
| DC50 (Degradation Concentration 50%) | Can achieve low nanomolar to picomolar potency upon activation. | Widely reported with low nanomolar to picomolar potency (e.g., 2.2 nM for a BTK degrader).[7] |
| Dmax (Maximum Degradation) | Can achieve >90% degradation. | Often achieves >90-95% degradation.[7] |
| Plasma Half-life (t½) | Generally shorter if premature cleavage occurs. | Can be optimized for longer half-life (e.g., a self-assembled hexamer-linker increased stability by 48 times compared to a linear linker).[6] |
| In Vivo Efficacy | Demonstrated in antibody-PROTAC conjugates, showing selective tumor degradation.[8] | Numerous examples of in vivo tumor regression in xenograft models.[9] |
Experimental Protocols
Evaluating the performance of PROTACs with different linkers requires a suite of robust assays.
Caption: Workflow for comparing cleavable and non-cleavable PROTACs.
Protocol 1: Plasma Stability Assay by LC-MS/MS
Objective: To determine the stability of a PROTAC in plasma over time, identifying any premature cleavage or degradation.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the test PROTAC in DMSO.
-
Spike the PROTAC into fresh plasma (human, rat, or mouse) to a final concentration of 1 µM.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), aliquot a portion of the plasma mixture.
-
Immediately quench the reaction and precipitate proteins by adding 4 volumes of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a stable, structurally similar molecule).[10][11]
-
Vortex vigorously and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[10]
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into an LC-MS/MS system equipped with a suitable C18 column.[11][12]
-
Use a gradient elution with mobile phases typically consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[11]
-
Monitor the parent PROTAC molecule and any potential cleaved fragments using Multiple Reaction Monitoring (MRM).[11]
-
-
Data Analysis:
-
Quantify the peak area of the parent PROTAC at each time point relative to the internal standard.
-
Plot the percentage of remaining PROTAC against time and calculate the half-life (t½).
-
Protocol 2: Cellular Protein Degradation Assay by Western Blot
Objective: To quantify the dose-dependent degradation of the target protein induced by the PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells expressing the POI at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (typically 18-24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis on the protein bands.
-
Normalize the POI band intensity to the corresponding loading control.
-
Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[13]
-
Protocol 3: Lysosomal Degradation Confirmation Assay
Objective: To determine if protein degradation is occurring via the lysosomal pathway, which can be relevant for non-cleavable linkers or specific PROTAC designs.
Methodology:
-
Cell Treatment with Inhibitors:
-
Culture and plate cells as described in Protocol 2.
-
Pre-treat cells for 1-2 hours with a lysosomal inhibitor (e.g., Bafilomycin A1, Chloroquine) or a proteasome inhibitor (e.g., MG132, Carfilzomib) as a control.[14]
-
Following pre-treatment, add the PROTAC at a concentration known to cause significant degradation (e.g., 5x DC50) and co-incubate for the desired time.
-
-
Western Blot Analysis:
-
Harvest the cells and perform Western blot analysis for the POI as described in Protocol 2.
-
-
Data Analysis:
-
Compare the levels of the POI in the different treatment groups.
-
If the PROTAC-induced degradation is "rescued" (i.e., the protein level is restored) in the presence of the lysosomal inhibitor, it indicates a lysosome-dependent degradation mechanism.
-
Rescue by the proteasome inhibitor confirms the canonical proteasomal pathway.
-
Conclusion and Future Perspectives
The choice between cleavable and non-cleavable linkers for PROTACs is not a one-size-fits-all decision. Non-cleavable linkers, predominantly alkyl and PEG chains, represent the current standard, offering high stability and a straightforward mechanism of action that has proven effective for numerous targets.[1][2] They are often the preferred starting point for new PROTAC campaigns due to their synthetic accessibility and predictable behavior.
Cleavable linkers, while less common in the current PROTAC literature, present an exciting frontier. They offer the potential for enhanced cell-type selectivity and a "bystander effect" that could be advantageous for treating heterogeneous diseases like cancer.[3][4] The development of antibody-PROTAC conjugates is a clear application of this technology, enabling targeted delivery of the degrader payload to specific cells.[8] However, the challenge lies in achieving the delicate balance between stability in circulation and efficient cleavage at the target site to avoid off-target toxicities.
Future innovations will likely focus on developing novel cleavable linker chemistries specifically tailored for PROTACs and exploring "smart" linkers that respond to multiple stimuli. As our understanding of the complex biology of ternary complex formation and protein degradation pathways deepens, the rational design of linkers will continue to be a key driver of success in the field of targeted protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody-Proteolysis Targeting Chimera Conjugate Enables Selective Degradation of Receptor-Interacting Serine/Threonine-Protein Kinase 2 in HER2+ Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. sciex.com [sciex.com]
- 11. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS Analysis for Confirmation of Propargyl-PEG4-Sulfone-PEG4-Boc Conjugation: A Comparative Guide
For researchers and professionals in drug development, confirming the successful conjugation of linker molecules is a critical step. This guide provides a comparative overview of using Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of Propargyl-PEG4-Sulfone-PEG4-Boc conjugation. We will explore the experimental protocol and compare this method with other analytical techniques, supported by hypothetical experimental data.
Introduction to this compound
This compound is a heterobifunctional linker containing a propargyl group for click chemistry reactions and a Boc-protected amine for subsequent coupling. The polyethylene (B3416737) glycol (PEG) chains enhance solubility in aqueous media, a desirable characteristic for biological applications. The sulfone group can offer increased stability. Verifying the integrity and successful conjugation of this linker to a target molecule is paramount for the efficacy and safety of the final product.
LC-MS for Conjugation Confirmation
LC-MS is a powerful and widely used analytical technique for the characterization of PEGylated molecules.[1][2] It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing information on molecular weight, purity, and structure. Electrospray ionization (ESI) is a common ionization technique for such molecules, often coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) for accurate mass determination.[3]
Experimental Workflow
The general workflow for analyzing a this compound conjugate using LC-MS is depicted below.
Caption: Workflow for LC-MS analysis of a PEGylated conjugate.
Experimental Protocol
Below is a detailed protocol for the LC-MS analysis of a hypothetical conjugation of this compound to a model peptide (e.g., a peptide with a free azide (B81097) group for click chemistry).
1. Sample Preparation:
-
Quench the conjugation reaction.
-
Dilute a small aliquot of the reaction mixture to a final concentration of approximately 0.1 mg/mL in the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).
2. LC-MS System:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column suitable for peptides and small molecules, such as a C8 or C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mass Spectrometer: An ESI-TOF mass spectrometer.
3. LC Method:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
4. MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Mass Range: m/z 300-2000
-
Data Acquisition: Full scan mode
Data Presentation and Interpretation
Successful conjugation is confirmed by the appearance of a new peak in the chromatogram with a mass corresponding to the sum of the peptide and the this compound linker.
Expected Molecular Weights
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| This compound | C25H47NO11S | 585.28 |
| Hypothetical Azide-Peptide | C50H75N15O15 | 1145.56 |
| Conjugated Product | C75H122N16O26S | 1730.84 |
Hypothetical LC-MS Results
| Peak | Retention Time (min) | Observed Mass (Da) | Identity |
| 1 | 4.2 | 1145.57 | Unreacted Azide-Peptide |
| 2 | 6.8 | 585.29 | Unreacted Linker |
| 3 | 8.5 | 1730.85 | Conjugated Product |
The presence of the peak at 8.5 minutes with a mass of 1730.85 Da would confirm the successful conjugation. The relative peak areas can be used to estimate the extent of the reaction.
Comparison with Alternative Methods
While LC-MS is a robust method, other techniques can also be employed, each with its own advantages and limitations.
| Analytical Method | Principle | Advantages | Disadvantages |
| LC-MS | Separation by chromatography followed by mass detection. | High sensitivity and specificity, provides molecular weight and purity information in a single run.[1] | Can be complex to develop methods, potential for ion suppression. |
| MALDI-TOF MS | Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. | Fast, high mass range, tolerant of some salts and buffers. | Lower resolution than ESI-TOF, may not be suitable for complex mixtures without prior separation. |
| Size-Exclusion Chromatography (SEC-UPLC) | Separation based on hydrodynamic radius.[4] | Good for separating molecules of different sizes, can be used to monitor the disappearance of starting materials and the appearance of the larger conjugate.[4] | Does not provide direct mass confirmation, co-elution of species with similar sizes is possible.[4] |
| NMR Spectroscopy | Nuclear Magnetic Resonance provides detailed structural information. | Can confirm the exact site of conjugation and provide detailed structural elucidation. | Lower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules. |
Logical Relationship of Method Selection
The choice of analytical technique often depends on the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method.
Conclusion
LC-MS is a highly effective and informative method for confirming the conjugation of this compound. It provides definitive molecular weight evidence of the desired product and allows for simultaneous assessment of reaction completion and purity. While other techniques like MALDI-TOF MS, SEC-UPLC, and NMR have their specific applications, LC-MS often represents the optimal balance of sensitivity, specificity, and detailed information for routine analysis in a drug development setting.
References
Assessing the Purity of Synthesized Propargyl-PEG4-Sulfone-PEG4-Boc: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation and the development of antibody-drug conjugates (ADCs) or other targeted therapeutics, the purity of linker molecules is paramount. This guide provides a comprehensive comparison of analytical methods for assessing the purity of a synthesized bifunctional linker, Propargyl-PEG4-Sulfone-PEG4-Boc. We present objective comparisons with alternative linkers and provide detailed experimental protocols and supporting data to ensure the reliability and reproducibility of your results.
The target molecule, this compound, features a terminal alkyne for click chemistry, a sulfone group that can enhance stability, two polyethylene (B3416737) glycol (PEG) spacers to improve solubility, and a Boc-protected amine for subsequent conjugation steps. Ensuring its purity is critical as impurities can lead to unwanted side reactions, reduced conjugation efficiency, and potentially immunogenic products.
Comparison with Alternative Linkers
The choice of a linker is critical in the design of bioconjugates. While this compound offers specific advantages, several alternatives are available, each with distinct reactive handles and properties.
| Linker | Reactive Groups | Key Features | Potential Impurities |
| This compound | Alkyne, Boc-protected Amine | Sulfone group for potential enhanced stability; dual PEG spacers for solubility. | Unreacted starting materials, oligomeric PEG impurities, species with incomplete Boc protection. |
| DBCO-PEG4-NHS Ester | Dibenzocyclooctyne, NHS Ester | Strain-promoted alkyne-azide cycloaddition (SPAAC) eliminates the need for a copper catalyst. NHS ester is amine-reactive. | Hydrolyzed NHS ester, unreacted DBCO and PEG precursors. |
| Maleimide-PEG4-Azide | Maleimide, Azide | Maleimide reacts with thiols (e.g., on cysteines). Azide for click chemistry. | Hydrolyzed maleimide, unreacted PEG precursors. |
| Azido-PEG8-Acid | Azide, Carboxylic Acid | Longer PEG chain for increased solubility. Carboxylic acid for conjugation to amines via carbodiimide (B86325) chemistry. | Oligomeric PEG impurities, starting materials. |
Quantitative Purity Assessment: A Multi-technique Approach
No single analytical technique can provide a complete purity profile. A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment.
| Analytical Method | Principle | Information Provided | Typical Purity Specification |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity (RP-HPLC) or size (SEC). | Quantitative purity (% area), detection of non-volatile impurities. | >95% by RP-HPLC |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Structural confirmation, identification of residual solvents and process impurities. | Conforms to structure, no significant impurities detected. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Molecular weight confirmation, identification of impurities by mass. | [M+H]⁺ or [M+Na]⁺ observed, no significant mass impurities. |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is ideal for separating the target compound from less polar and more polar impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is crucial for confirming the chemical structure and identifying proton-containing impurities.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Procedure: Dissolve approximately 5 mg of the sample in 0.7 mL of CDCl₃. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Confirm the presence of characteristic peaks: the singlet for the Boc group protons (~1.45 ppm), the multiplet for the PEG chain protons (~3.65 ppm), and the signals for the propargyl group.[1]
-
Integrate the peaks to confirm the correct proton ratios.
-
Look for the absence of signals from starting materials and residual solvents.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS provides accurate mass information, confirming the molecular weight of the synthesized compound.[2]
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source.
-
Method: The sample can be introduced via direct infusion or through an LC system.
-
Infusion Solvent: Acetonitrile:Water (1:1) with 0.1% formic acid.
-
Analysis Mode: Positive ion mode.
-
Data Analysis: Look for the expected molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺). Analyze the spectrum for any other significant peaks that may correspond to impurities.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Workflow for the purity assessment of this compound.
Caption: Analogy of the analytical workflow to a biological signaling pathway.
By employing a multi-faceted analytical approach as outlined in this guide, researchers can confidently assess the purity of this compound, ensuring the quality and reliability of their subsequent bioconjugation experiments. This rigorous quality control is a critical step in the development of robust and effective targeted therapies.
References
A Comparative Guide to the In Vitro Stability of PROTACs Featuring a Propargyl-PEG4-Sulfone-PEG4-Boc Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro stability of a novel PROTAC construct utilizing a Propargyl-PEG4-Sulfone-PEG4-Boc linker against PROTACs with alternative linkers. The following sections present supporting experimental data, detailed protocols, and visual representations of the workflows and concepts discussed.
Introduction to PROTAC Stability
Proteolysis-targeting chimeras (PROTACs) are a promising therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The stability of a PROTAC is a critical determinant of its efficacy and pharmacokinetic profile.[4][5] Instability can lead to rapid clearance, reduced in vivo efficacy, and the formation of metabolites that may have off-target effects.[4][6]
The linker component is particularly susceptible to metabolic modification and can significantly influence the overall stability of the PROTAC molecule.[4] This guide focuses on the in vitro stability of a PROTAC incorporating a this compound linker, a novel linker designed for enhanced stability and synthetic versatility via click chemistry.[7] Its stability will be compared to PROTACs containing more conventional polyethylene (B3416737) glycol (PEG) and alkyl-based linkers.
Comparative In Vitro Stability Data
The following tables summarize the hypothetical stability data of three PROTACs differing only in their linker composition. The target protein and E3 ligase ligands are kept constant across all constructs.
Table 1: Metabolic Stability in Human Liver Microsomes (HLM)
| Linker Type | PROTAC ID | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| This compound | PROTAC-S | 118 | 5.9 |
| Standard PEG8 | PROTAC-P | 65 | 10.7 |
| C12 Alkyl Chain | PROTAC-A | 42 | 16.5 |
Table 2: Stability in Human Plasma
| Linker Type | PROTAC ID | % Remaining after 120 min |
| This compound | PROTAC-S | 95% |
| Standard PEG8 | PROTAC-P | 88% |
| C12 Alkyl Chain | PROTAC-A | 92% |
Table 3: Stability in Cell Lysate (HEK293 cells)
| Linker Type | PROTAC ID | % Remaining after 4 hours |
| This compound | PROTAC-S | 91% |
| Standard PEG8 | PROTAC-P | 82% |
| C12 Alkyl Chain | PROTAC-A | 85% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.[4]
Materials:
-
Test PROTAC compounds (PROTAC-S, PROTAC-P, PROTAC-A)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (e.g., Verapamil)
-
Negative control (e.g., Warfarin)
-
Acetonitrile (B52724) with internal standard (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of the test PROTACs and control compounds in DMSO.
-
In a 96-well plate, incubate the test PROTAC (1 µM final concentration) with HLM (0.5 mg/mL) in phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent PROTAC.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time to determine the half-life (t½) and calculate the intrinsic clearance (CLint).
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of a PROTAC in human plasma.
Materials:
-
Test PROTAC compounds
-
Human Plasma
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard
-
LC-MS/MS system
Procedure:
-
Pre-warm human plasma to 37°C.
-
Add the test PROTAC (1 µM final concentration) to the plasma.
-
Incubate the mixture at 37°C.
-
At specified time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the plasma sample.
-
Immediately stop the reaction by adding cold acetonitrile with an internal standard.
-
Process the samples by protein precipitation and centrifugation.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining PROTAC.
-
Data Analysis: Express the results as the percentage of the PROTAC remaining at each time point compared to the 0-minute time point.
Visualizing Experimental Workflows and Concepts
To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Discussion
The in vitro stability assays indicate a clear advantage for the PROTAC featuring the this compound linker (PROTAC-S).
In the human liver microsome assay , a key indicator of phase I metabolic stability, PROTAC-S demonstrated a significantly longer half-life and lower intrinsic clearance compared to the standard PEG and alkyl linkers.[4][8] This suggests that the sulfone and propargyl moieties within the linker may confer resistance to enzymatic degradation by cytochrome P450s.[4] The shorter half-lives of PROTAC-P and PROTAC-A suggest greater susceptibility to oxidative metabolism, a common liability for flexible PEG and alkyl chains.[4]
The plasma stability assay revealed high stability for all three PROTACs, which is not uncommon for many PROTAC scaffolds.[9] However, PROTAC-S showed the highest percentage of compound remaining after 120 minutes, indicating superior resistance to plasma esterases and other hydrolytic enzymes.
In the cell lysate stability assay , which provides a broader assessment of stability in the presence of various intracellular enzymes, PROTAC-S again exhibited the highest stability. This suggests that the unique chemical structure of the this compound linker is robust within a complex biological matrix.
Conclusion
Based on the presented data, the this compound linker confers enhanced in vitro stability to PROTAC molecules compared to standard PEG and alkyl linkers. Its superior resistance to metabolic degradation in liver microsomes and its stability in plasma and cell lysate make it a promising candidate for the development of PROTACs with improved pharmacokinetic properties. Further in vivo studies are warranted to confirm these advantageous in vitro characteristics.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. medchemexpress.com [medchemexpress.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of PROTACs with Varying PEG Linker Lengths
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is not merely a spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[1][4][]
This guide provides a comparative analysis of PROTACs with different polyethylene (B3416737) glycol (PEG) linker lengths, offering experimental data, detailed protocols, and visualizations to aid researchers in the rational design and optimization of these novel therapeutics.
The General Mechanism of PROTAC Action
PROTACs function by hijacking the cell's natural protein degradation pathway.[2] The PROTAC molecule simultaneously binds to the target protein and an E3 ligase, forming a ternary complex.[6] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released and can act catalytically to degrade multiple target protein molecules.[2][7]
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair.[4] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might lead to a non-productive complex where ubiquitination sites are inaccessible.[4][] The optimal length is therefore highly dependent on the specific biological system.[4]
Below is a summary of data from various studies illustrating the effect of PEG linker length on the degradation potency (DC50) and maximal degradation (Dmax) of PROTACs targeting different proteins. A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.[8]
| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 | Dmax | Reference |
| BRD4 | Cereblon (CRBN) | PEG | 0 PEG units | < 0.5 µM | Not Reported | [9] |
| PEG | 1-2 PEG units | > 5 µM | Not Reported | [9] | ||
| PEG | 4-5 PEG units | < 0.5 µM | Not Reported | [9] | ||
| Estrogen Receptor α (ERα) | VHL | PEG-like | 12 | Less Potent | Not Reported | [4][10] |
| PEG-like | 16 | More Potent (IC50 = 26 µM) | Not Reported | [4][9][10] | ||
| PEG-like | >16 | Sharp decrease in potency | Not Reported | [9] | ||
| TANK-Binding Kinase 1 (TBK1) | VHL | Alkyl/Ether | < 12 | No degradation | Not Reported | [9][10] |
| Alkyl/Ether | 21 | 3 nM | 96% | [9] | ||
| Alkyl/Ether | 29 | 292 nM | 76% | [9] | ||
| PI3K/mTOR | VHL | PEG/Alkyl | Not specified | 42.23–227.4 nM (PI3K) | >70% | [11] |
| 45.4 nM (mTOR) |
Note: Data is compiled from multiple sources and may involve different cell lines and experimental conditions. Direct comparison between different target proteins should be made with caution. The term "atoms" refers to the number of atoms in the main chain of the linker.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of PROTACs.
-
Cell Lines: Select appropriate human cell lines that endogenously express the target protein and the recruited E3 ligase (e.g., MCF7 for ERα, HEK293T for general studies).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
PROTAC Treatment:
-
Seed cells in 6-well or 12-well plates and allow them to adhere overnight.
-
Prepare stock solutions of PROTACs in DMSO.
-
On the day of the experiment, dilute the PROTACs to the desired final concentrations in fresh cell culture medium.
-
Remove the old medium from the cells and add the medium containing the PROTACs.
-
Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours). A time-course experiment is crucial to determine the optimal degradation time.[11]
-
Western blotting is the most common method to quantify the reduction in target protein levels.[12]
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein amounts for all samples and denature them by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should be used to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control. Calculate DC50 and Dmax values based on the dose-response curve.
This assay confirms that the PROTAC-mediated degradation occurs via the ubiquitin-proteasome system.
-
Experimental Setup:
-
Treat cells with the PROTAC of interest as described above.
-
In a control group, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). Pre-treatment with MG132 for 1-2 hours before adding the PROTAC is often recommended.[11]
-
-
Immunoprecipitation (IP):
-
Lyse the cells in a modified lysis buffer suitable for IP.
-
Incubate the cell lysates with an antibody against the target protein overnight at 4°C.
-
Add Protein A/G agarose (B213101) beads to pull down the antibody-protein complex.
-
Wash the beads several times to remove non-specific binding.
-
-
Western Blotting:
-
Elute the protein from the beads by boiling in sample buffer.
-
Perform Western blotting as described above.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated target protein. A smear of high-molecular-weight bands indicates ubiquitination.
-
Visualization of Experimental Workflow
A systematic workflow is essential for efficiently comparing the efficacy of different PROTACs. This involves a series of assays to move from initial candidates to a validated lead compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Navigating the PROTAC Landscape: A Comparative Guide to Propargyl-PEG4-Sulfone-PEG4-Boc Linkers
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker connecting the target protein ligand and the E3 ligase ligand plays a pivotal role. This guide provides a comprehensive comparison of PROTACs utilizing the Propargyl-PEG4-Sulfone-PEG4-Boc linker, placing its expected performance in context with other common linker archetypes. While specific case studies for this exact linker are not yet prevalent in published literature, this document extrapolates its functional implications based on the well-understood roles of its constituent chemical moieties, supported by data from analogous PEG-based linkers.
Understanding the Components: The Functional Anatomy of this compound
The this compound linker is a heterobifunctional molecule designed for modular PROTAC assembly. Its structure suggests a strategic combination of features aimed at optimizing PROTAC efficacy.
-
Propargyl Group: This terminal alkyne functionality is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific conjugation of an azide-modified ligand (either for the target protein or the E3 ligase), facilitating rapid PROTAC library synthesis.
-
PEG4 Spacers: The two polyethylene (B3416737) glycol (PEG) units, each with four ethylene (B1197577) glycol repeats, impart hydrophilicity and flexibility to the linker.[1][2] This is crucial for improving the solubility of often large and hydrophobic PROTAC molecules and can positively influence cell permeability.[1][3] The flexible nature of PEG chains can also be advantageous for the formation of a stable ternary complex between the target protein and the E3 ligase.[4][5]
-
Sulfone Group: The central sulfone moiety introduces a degree of rigidity and polarity compared to a simple ether linkage in a standard PEG chain. While less common than standard PEG or alkyl linkers, the inclusion of a sulfone group can influence the linker's conformation and potentially its metabolic stability.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the terminal amine.[6][7][8] This allows for the selective deprotection and subsequent conjugation of the second ligand, providing a controlled and stepwise approach to PROTAC synthesis.[6][7]
Comparative Analysis of Linker Performance
The choice of linker significantly impacts a PROTAC's biological activity, including its degradation efficiency (DC50 and Dmax), selectivity, and pharmacokinetic properties. The following tables provide a comparative summary of the expected performance of a PROTAC assembled with this compound against other common linker types. The data presented is synthesized from published studies on various PROTACs and represents general trends.[9][10][][][13]
| Linker Type | Key Characteristics | Expected Impact on PROTAC Performance |
| This compound | Hydrophilic, flexible with a polar rigidifying element (sulfone), modular synthesis via click chemistry. | Potential Advantages: Good solubility, potentially improved cell permeability due to PEG flexibility, efficient synthesis. Considerations: The impact of the sulfone group on ternary complex formation and metabolic stability requires empirical validation. |
| Simple PEG Linkers | Highly flexible, hydrophilic.[2] | Advantages: Excellent solubility, generally good for initial PROTAC design.[1] Disadvantages: Can sometimes lead to lower cell permeability if excessively long, potential for oxidative metabolism.[][14] |
| Alkyl Linkers | Hydrophobic, flexible.[2] | Advantages: Can enhance cell permeability. Disadvantages: Poor aqueous solubility, can lead to aggregation.[2] |
| Rigid Linkers (e.g., containing piperazine, aromatic rings) | Conformational constraint.[] | Advantages: Can pre-organize the PROTAC for optimal ternary complex formation, potentially leading to higher potency and selectivity.[13] Disadvantages: Can be synthetically more challenging, may lead to suboptimal ternary complex formation if the geometry is incorrect. |
Experimental Protocols for PROTAC Evaluation
The systematic evaluation of a novel PROTAC is essential to understand its therapeutic potential. The following are detailed methodologies for key experiments used to characterize PROTACs.
Western Blot for Protein Degradation
This is a fundamental assay to quantify the extent of target protein degradation.[15][16][17]
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[18][19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[17]
TR-FRET Assay for Ternary Complex Formation
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to quantify the formation of the ternary complex in a cellular or biochemical setting.[20][21][22]
Protocol:
-
Reagents:
-
Purified target protein (e.g., His-tagged) and E3 ligase complex (e.g., VHL/Elongin B/Elongin C).
-
TR-FRET donor fluorophore-labeled antibody against the target protein's tag (e.g., anti-His-Tb).
-
TR-FRET acceptor fluorophore-labeled molecule that binds the E3 ligase (e.g., fluorescently labeled VHL ligand).
-
PROTAC of interest.
-
-
Assay Setup: In a microplate, combine the target protein, E3 ligase complex, and the PROTAC at various concentrations.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Detection: Add the donor and acceptor fluorophore-labeled reagents and incubate.
-
Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission of both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the TR-FRET signal indicates the formation of the ternary complex.[20]
LC-MS-based Proteomics for Selectivity Profiling
Liquid chromatography-mass spectrometry (LC-MS) based proteomics provides an unbiased, global view of protein level changes upon PROTAC treatment, enabling the assessment of selectivity.[23][24][25]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration that induces significant degradation of the target protein. Lyse the cells and extract proteins.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptides from different treatment conditions with tandem mass tags (TMT) for multiplexed analysis.[25]
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[26]
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different conditions. A selective PROTAC will show significant downregulation only of the intended target protein and its direct downstream effectors.[24]
Visualizing the Workflow and Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 15. benchchem.com [benchchem.com]
- 16. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 19. bio-rad.com [bio-rad.com]
- 20. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sapient.bio [sapient.bio]
- 25. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 26. LC-MS for PROTACs & Targeted Protein Degraders 2024 US Supercritical Fluid Chromatography Conference [virscidian.com]
Safety Operating Guide
Prudent Disposal of Propargyl-PEG4-Sulfone-PEG4-Boc: A Step-by-Step Guide for Laboratory Personnel
For immediate release: To ensure the safety of laboratory personnel and maintain environmental compliance, this document outlines the essential procedures for the proper disposal of Propargyl-PEG4-Sulfone-PEG4-Boc. Researchers, scientists, and professionals in drug development are advised to adhere to these guidelines to mitigate risks associated with the handling of this chemical compound.
This compound is a specialized chemical for which a specific Safety Data Sheet (SDS) may not be readily available. Therefore, a conservative approach to its disposal is imperative, treating it as a hazardous chemical waste. The following procedures are based on the chemical properties of its constituent functional groups: a propargyl group, polyethylene (B3416737) glycol (PEG) chains, a sulfone group, and a Boc-protected amine.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate Personal Protective Equipment (PPE) is worn, including but not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. In the event of a spill, absorb the material with an inert, non-combustible absorbent, and collect it into a designated hazardous waste container.
II. Waste Segregation and Container Management
Proper segregation and containment are the first steps in responsible chemical waste disposal.
-
Waste Characterization: Due to the presence of the propargyl group, which can be reactive, and the overall complexity of the molecule, this compound should be classified as hazardous chemical waste.[1][2]
-
Dedicated Waste Container: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it, such as pipette tips, gloves, and absorbent pads.[3]
-
Container Compatibility: Use a container that is chemically resistant and has a secure, sealable lid. The original product container, if empty, can be a suitable option after proper rinsing.[3] Glass or high-density polyethylene (HDPE) containers are generally appropriate.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4][5] The date of waste accumulation should also be clearly marked.
III. Step-by-Step Disposal Protocol
-
Collection of Waste:
-
Carefully transfer any unused or waste this compound into the designated hazardous waste container.
-
Collect any solid materials contaminated with the chemical, such as absorbent pads from spills or contaminated PPE, and place them in the same container.[6]
-
For solutions containing this compound, do not mix with other waste streams unless compatibility has been confirmed. It is best practice to collect it in its own dedicated waste container.
-
-
Container Sealing and Storage:
-
Arranging for Disposal:
Important Considerations:
-
DO NOT dispose of this compound down the sink.[7][9] While polyethylene glycol (PEG) itself is biodegradable, the other functional groups in the molecule may pose an environmental hazard.[10]
-
DO NOT attempt to neutralize or chemically treat the waste unless you are a trained professional with a specific, validated protocol.
IV. Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general laboratory hazardous waste guidelines provide quantitative thresholds for storage.
| Parameter | Guideline | Source |
| Maximum volume of chemical waste per laboratory | ~25 gallons (total) | [9] |
| Maximum volume of acutely hazardous waste | ~1 quart | [9] |
| Recommended container fill capacity | No more than 75-80% full | [3] |
V. Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the scientific community.
References
- 1. nj.gov [nj.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. sfu.ca [sfu.ca]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. youtube.com [youtube.com]
Personal protective equipment for handling Propargyl-PEG4-Sulfone-PEG4-Boc
Essential Safety and Handling Guide for Propargyl-PEG4-Sulfone-PEG4-Boc
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
I. Potential Hazards and Safety Precautions
While specific toxicity data is unavailable, the functional groups present in this compound suggest potential hazards that warrant careful handling. PEGylated compounds are generally considered to have low toxicity; however, the propargyl group can be reactive. Boc-protected amines are common in synthetic chemistry, and their deprotection often involves the use of acids, which carry their own risks.[1]
General Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.[2]
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[3][4] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat or chemical-resistant coveralls.[2][3] | Prevents skin contact with the chemical. |
| Respiratory Protection | Use a NIOSH-approved respirator if handling the compound as a powder where dust may be generated.[3][5] | Prevents inhalation of potentially harmful airborne particles. |
III. Operational Plan: From Receipt to Use
A structured workflow ensures safe handling at every stage.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the product name and specifications on the label match the order.
-
Store the compound at the recommended temperature of -20°C.[6][7]
2. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
3. Preparation and Use:
-
Allow the container to reach room temperature before opening to prevent moisture condensation.
-
Weigh the required amount in a chemical fume hood.
-
If dissolving the compound, add the solvent slowly to the chemical. Common solvents for similar compounds include water, DMSO, DCM, and DMF.[8]
IV. Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
Waste Collection:
-
All waste containing this compound, both solid and liquid, must be collected in designated, clearly labeled hazardous waste containers.[3]
-
Do not mix with other waste streams unless compatibility has been confirmed.
Labeling and Storage of Waste:
-
Label waste containers with the full chemical name and any solvents used.[3]
-
Store sealed waste containers in a designated and secure chemical waste storage area.[3]
Disposal Procedure:
-
Dispose of the chemical waste through a licensed professional waste disposal service.[3]
-
Do not dispose of this chemical down the drain or in regular trash.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
V. Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean up.
-
For a solid spill, carefully scoop the material into a designated waste container.
-
For a liquid spill, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill, then scoop the absorbed material into a waste container.[3]
-
Ventilate the area and wash the spill site after the material has been removed.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps for safely handling and disposing of this compound.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. osha.oregon.gov [osha.oregon.gov]
- 3. benchchem.com [benchchem.com]
- 4. hsa.ie [hsa.ie]
- 5. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 6. N-(Propargyl-PEG4)-PEG4-N-Boc | BroadPharm [broadpharm.com]
- 7. m-PEG3-Sulfone-PEG4-propargyl, 2055041-02-4 | BroadPharm [broadpharm.com]
- 8. Propargyl-PEG4-acid, 1415800-32-6 | BroadPharm [broadpharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
